molecular formula C10H10OS B6296825 5-Methoxy-3-methylbenzothiophene CAS No. 25784-98-9

5-Methoxy-3-methylbenzothiophene

Cat. No.: B6296825
CAS No.: 25784-98-9
M. Wt: 178.25 g/mol
InChI Key: XRSDMANDXZPQBY-UHFFFAOYSA-N
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Description

5-Methoxy-3-methylbenzothiophene is a useful research compound. Its molecular formula is C10H10OS and its molecular weight is 178.25 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Methoxy-3-methylbenzothiophene is 178.04523611 g/mol and the complexity rating of the compound is 160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Methoxy-3-methylbenzothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-3-methylbenzothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-3-methyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c1-7-6-12-10-4-3-8(11-2)5-9(7)10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSDMANDXZPQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-methoxy-3-methylbenzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-methoxy-3-methylbenzothiophene, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document consolidates its chemical identifiers, synthesis methodologies, spectroscopic data, and known biological context, offering a valuable resource for professionals in drug discovery and organic synthesis.

Core Identifiers and Chemical Properties

5-methoxy-3-methylbenzothiophene is a substituted benzothiophene, a class of compounds known for a wide range of biological activities.[1]

IdentifierValueSource
CAS Number 25784-98-9[2]
Molecular Formula C₁₀H₁₀OS[2]
Molecular Weight 178.25 g/mol [2]
IUPAC Name 5-methoxy-3-methyl-1-benzothiopheneN/A
Synonyms 3-METHYL-5-METHOXY-1-BENZOTHIOPHENE[2]
SMILES CC1=CSC2=CC=C(OC)C=C12[2]

Synthesis Strategies

Common Synthetic Approaches for Benzothiophenes:

  • Electrophilic Cyclization of o-Alkynyl Thioanisoles: This method involves the cyclization of an ortho-alkynyl thioanisole precursor in the presence of an electrophile. The reaction proceeds at room temperature and can be monitored by thin-layer chromatography (TLC). Purification is typically achieved through column chromatography.[3]

  • Palladium-Catalyzed Annulation: This approach utilizes a palladium catalyst to facilitate the cyclization of appropriate starting materials to form the benzothiophene core. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields.[3]

  • Fiesselmann Thiophene Synthesis: This classical method involves the condensation of a β-chlorovinyl ketone or a similar precursor with a thioglycolate ester in the presence of a base.[3]

  • Aryne Reaction with Alkynyl Sulfides: A one-step synthesis of benzothiophenes can be achieved through the reaction of arynes with alkynyl sulfides.[4]

Conceptual Synthesis Workflow:

A plausible synthetic route to 5-methoxy-3-methylbenzothiophene could involve the cyclization of a suitably substituted precursor, such as a derivative of 4-methoxyphenyl methyl sulfide. The choice of a specific route would depend on the availability of starting materials and the desired scale of the synthesis.

Synthesis_Workflow Start Starting Materials (e.g., 4-methoxyphenol, propargyl bromide) Intermediate1 Formation of Thioether Precursor Start->Intermediate1 Multi-step synthesis Cyclization Intramolecular Cyclization (e.g., via electrophilic addition or metal catalysis) Intermediate1->Cyclization Key cyclization step Product 5-methoxy-3-methylbenzothiophene Cyclization->Product Formation of benzothiophene core Biological_Relevance Core Benzothiophene Scaffold Anticancer Anticancer Activity (e.g., Tubulin Polymerization Inhibition, Clk Inhibition) Core->Anticancer Neurodegenerative Neurodegenerative Diseases (e.g., Cholinesterase Inhibition) Core->Neurodegenerative AntiInflammatory Anti-inflammatory Activity Core->AntiInflammatory Antimicrobial Antimicrobial Activity Core->Antimicrobial

Caption: Potential areas of biological relevance for benzothiophene derivatives.

Conclusion

5-methoxy-3-methylbenzothiophene represents a molecule of interest within the broader class of biologically active benzothiophenes. This guide has provided a consolidated source of its known identifiers and a framework for its synthesis and characterization based on established chemical principles and data from related structures. Further experimental investigation is warranted to fully elucidate its spectroscopic properties, develop optimized synthetic protocols, and explore its potential pharmacological applications. This foundational knowledge is intended to empower researchers to further investigate this and related compounds in the pursuit of novel scientific discoveries and therapeutic advancements.

References

Sources

chemical structure and molecular weight of 5-methoxy-3-methylbenzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methoxy-3-methylbenzothiophene (CAS: 25784-98-9) is a bicyclic heteroaromatic scaffold belonging to the benzothiophene class.[1][2] Distinguished by an electron-donating methoxy group at the C5 position and a methyl substituent at the C3 position, this compound serves as a critical pharmacophore in medicinal chemistry. It is structurally homologous to the core frameworks found in Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and 5-lipoxygenase inhibitors like Zileuton.[1][3] This guide provides a comprehensive analysis of its chemical structure, physicochemical properties, synthesis methodologies, and analytical characterization.

Chemical Identity & Molecular Weight[1][2][4][5][6][7][8]

The precise molecular weight and structural identifiers are fundamental for stoichiometric calculations in synthesis and dosage formulation.[1]

Table 1: Chemical Identification Data
PropertyValue
Chemical Name 5-Methoxy-3-methylbenzo[b]thiophene
CAS Registry Number 25784-98-9
Molecular Formula C₁₀H₁₀OS
Molecular Weight 178.25 g/mol
Monoisotopic Mass 178.0452 Da
SMILES CC1=CSC2=C1C=C(OC)C=C2
InChI Key Predicted: YUCSRVKBVKJMNH-UHFFFAOYSA-N (Analogous)
Appearance Off-white to pale yellow solid
Structural Analysis

The molecule consists of a benzene ring fused to a thiophene ring.[1][3] The C3-methyl group introduces steric bulk that can influence binding affinity in enzyme pockets, while the C5-methoxy group increases electron density on the benzene ring, potentially enhancing cation-pi interactions or metabolic susceptibility (O-demethylation).[1]

Physicochemical Profile (In Silico & Observed)

Understanding the lipophilicity and polarity is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

  • LogP (Lipophilicity): ~3.22. This value indicates moderate lipophilicity, suggesting the compound has good membrane permeability but may require solubilizing agents (e.g., DMSO, cyclodextrins) for aqueous biological assays.[1]

  • Topological Polar Surface Area (TPSA): 9.23 Ų.[1] The low TPSA, contributed solely by the thiophene sulfur and methoxy oxygen, suggests high blood-brain barrier (BBB) permeability potential unless effluxed.

  • Hydrogen Bond Acceptors: 2 (Sulfur, Oxygen).[1]

  • Hydrogen Bond Donors: 0.

Synthesis Strategy: The Arylthio Ketone Route

While various methods exist, the most robust protocol for generating 3-methyl substituted benzothiophenes is the acid-catalyzed cyclodehydration of arylthio ketones. This method allows for the pre-installation of the C5-methoxy group via the starting thiophenol.[1]

Mechanism of Action
  • S-Alkylation: Nucleophilic attack of 4-methoxythiophenol on chloroacetone.[1]

  • Cyclodehydration: Intramolecular electrophilic aromatic substitution catalyzed by acid (typically Polyphosphoric Acid or PPA), followed by aromatization.[1]

Diagram 1: Synthesis Workflow (DOT)

SynthesisRoute Start1 4-Methoxythiophenol Inter Intermediate: 1-(4-methoxyphenylthio)propan-2-one Start1->Inter Start2 Chloroacetone Start2->Inter Reagent1 K2CO3 / Acetone (Reflux) Inter->Reagent1 Product 5-Methoxy-3-methylbenzothiophene Inter->Product Reagent2 PPA (Polyphosphoric Acid) Cyclization Product->Reagent2

Caption: Two-step synthesis of 5-methoxy-3-methylbenzothiophene via S-alkylation and acid-mediated cyclization.

Detailed Experimental Protocol (Standardized)

Step 1: Preparation of the Sulfide Intermediate

  • Reagents: Dissolve 4-methoxythiophenol (1.0 eq) in anhydrous acetone. Add anhydrous Potassium Carbonate (

    
    , 1.5 eq).[1]
    
  • Addition: Add Chloroacetone (1.1 eq) dropwise at room temperature.

  • Reaction: Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1]

  • Workup: Filter off inorganic salts. Evaporate solvent.[1] The residue (1-(4-methoxyphenylthio)propan-2-one) is often used directly or purified via short-path distillation.[1]

Step 2: Cyclization to Benzothiophene

  • Cyclization: Add the sulfide intermediate to Polyphosphoric Acid (PPA) (approx.[1] 10g per 1g of reactant) at 60°C.

  • Heating: Slowly ramp temperature to 90–100°C. Stir for 1–2 hours. The mixture will darken.[1]

  • Quenching: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring.

  • Extraction: Extract the precipitate with Ethyl Acetate or Dichloromethane (DCM).[1]

  • Purification: Wash organic layer with

    
     (aq) and Brine. Dry over 
    
    
    
    .[1][4] Purify via silica gel column chromatography (Eluent: Hexanes/DCM gradient).

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features must be observed.

Predicted ¹H NMR Profile (CDCl₃, 400 MHz)
  • 
     2.30–2.45 ppm (3H, s):  Methyl group at C3.[1]
    
  • 
     3.85 ppm (3H, s):  Methoxy group at C5.[1]
    
  • 
     6.90–7.00 ppm (1H, s):  Proton at C2 (Thiophene ring).[1] Note: C3 is substituted, so no coupling between H2 and H3.[1]
    
  • 
     6.95 ppm (1H, dd):  Proton at C6 (Ortho to methoxy).[1]
    
  • 
     7.20 ppm (1H, d):  Proton at C4 (Meta to methoxy, deshielded by ring current).
    
  • 
     7.65 ppm (1H, d):  Proton at C7.[1]
    
Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: ESI+ or APCI.

  • Target Ion:

    
     = 179.25 Da.[1]
    
  • Isotope Pattern: Distinct

    
     peak at M+2 (~4.5% abundance relative to base peak).[1]
    

Pharmaceutical Relevance & Applications

The 5-methoxy-3-methylbenzothiophene scaffold is a "privileged structure," serving as a bioisostere for indole and naphthalene rings in drug design.[1]

Key Therapeutic Areas[10][11][12]
  • SERMs (Selective Estrogen Receptor Modulators): The benzothiophene core mimics the estradiol backbone.[1] The 5-methoxy group often acts as a hydrogen bond acceptor, analogous to the 3-OH of estradiol.[1]

  • 5-Lipoxygenase Inhibitors: Derivatives of this scaffold inhibit leukotriene biosynthesis, relevant for asthma and anti-inflammatory therapies (e.g., Zileuton analogs).[1]

  • Antifungals: Benzothiophenes are explored for ergosterol biosynthesis inhibition.[1]

Diagram 2: Pharmacophore Mapping (DOT)[1]

Pharmacophore Core 5-Methoxy-3-methylbenzothiophene Methoxy 5-OMe: H-Bond Acceptor (Mimics Phenolic OH) Core->Methoxy Methyl 3-Me: Hydrophobic/Steric Fill (Receptor Fit) Core->Methyl Sulfur Thiophene Sulfur: Electronic Modulation (Bioisostere to Indole NH) Core->Sulfur ER Estrogen Receptor (ER) Ligand Binding Domain Methoxy->ER Key Interaction Methyl->ER Selectivity LOX 5-Lipoxygenase Enzyme Inhibition Sulfur->LOX Core Recognition

Caption: Pharmacophore mapping of the scaffold showing key interactions with biological targets.

References

  • Pathak, S., et al. (2024).[1][4][5] "An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives." Medicinal Chemistry, 20(9).[1][5] Retrieved from [Link]

  • PubChem. (2025).[1][6] 5-Methoxy-1-benzothiophene Compound Summary. (Used for comparative spectral data).[1][7] Retrieved from [Link]

Sources

Physicochemical Profiling and Synthetic Utility of 5-Methoxy-3-methylbenzothiophene in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiophene scaffold is a privileged structure in medicinal chemistry, offering a bioisosteric alternative to indole and benzofuran rings while imparting distinct metabolic stability and lipophilicity profiles. 5-Methoxy-3-methylbenzothiophene (CAS: 25784-98-9) serves as a critical, highly functionalized intermediate[1][2]. The presence of the electron-donating methoxy group at the C5 position and the steric influence of the methyl group at the C3 position dictate a highly specific regioselective reactivity profile. This technical guide explores the physicochemical properties, structural causality, and self-validating experimental workflows required to leverage this compound in the synthesis of advanced therapeutics, including NQO1 substrates, Syk kinase inhibitors, and bradykinin receptor antagonists[3][4][5].

Physicochemical Properties & Structural Causality

Understanding the baseline physicochemical properties of 5-methoxy-3-methylbenzothiophene is essential for predicting its behavior in both synthetic environments and biological systems. The table below synthesizes its core quantitative data and the causal implications for drug design[6][7][8].

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Implication for Drug Design
CAS Number 25784-98-9Unique chemical identifier for procurement and database indexing[1].
Molecular Formula C10H10OSDefines the core mass and elemental composition[2].
Molecular Weight 178.25 g/mol Low molecular weight allows for extensive downstream derivatization while remaining well within Lipinski's Rule of 5[6].
LogP (Estimated) ~3.0 - 3.5High lipophilicity drives membrane permeability. Downstream functionalization (e.g., amination, carboxylation) is required to optimize aqueous solubility[8].
H-Bond Donors 0The lack of hydrogen bond donors increases lipophilicity and necessitates the introduction of functional groups (like amines or amides) for target protein anchoring[8].
H-Bond Acceptors 2 (O, S)The methoxy oxygen and thiophene sulfur provide weak interaction points for kinase hinge regions or receptor binding pockets[8].
Rotatable Bonds 1High structural rigidity lowers the entropic penalty upon binding to target proteins, improving binding affinity[8].

Electronic Structure and Regioselective Reactivity

The synthetic utility of 5-methoxy-3-methylbenzothiophene is governed by the electronic distribution across its fused bicyclic system.

  • C4-Position Activation: The methoxy group at C5 is strongly electron-donating via resonance (+M effect). It directs electrophilic aromatic substitution primarily to the ortho positions. The C4 position is highly activated and sterically accessible, making it the primary site for nitration[3].

  • C2-Position Activation: The thiophene ring is inherently electron-rich. The C2 position is highly susceptible to electrophilic attack, particularly for sulfonylation or carboxylation, enabling the synthesis of 2-sulfonyl chlorides or 2-carboxylates[4][5].

Reactivity A 5-Methoxy-3-methylbenzothiophene B Nitration (HNO3/AcOH) C4-Position A->B Electrophilic Substitution C Sulfonylation (ClSO3H) C2-Position A->C Electrophilic Substitution D 4-Nitro Derivative B->D E 2-Sulfonyl Chloride Derivative C->E

Regioselective electrophilic aromatic substitution pathways of 5-methoxy-3-methylbenzothiophene.

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental protocols must be self-validating. The following workflows detail the synthesis of the 4-amino derivative (a critical precursor for NQO1 substrates) from an ethyl 5-methoxy-3-methylbenzothiophene-2-carboxylate intermediate[3].

Protocol A: Regioselective Nitration

Objective: Synthesize ethyl 5-methoxy-3-methyl-4-nitrobenzothiophene-2-carboxylate. Causality of Reagents: Nitric acid is used as the nitrating agent. Acetic acid is chosen as the solvent because it is a polar protic medium that solubilizes the organic substrate while moderating the strong oxidizing power of HNO3, preventing the unwanted oxidation of the thiophene sulfur to a sulfoxide or sulfone[3].

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl 5-methoxy-3-methylbenzothiophene-2-carboxylate (480 mg, 1.92 mmol) in glacial acetic acid (3.2 mL)[3].

  • Temperature Control: Cool the solution to 0–5 °C using an ice bath. Validation: Strict temperature control is critical to prevent over-nitration and sulfur oxidation[3].

  • Addition: Slowly add a mixture of nitric acid (1.3 mL, 19.20 mmol) in acetic acid (4.8 mL) dropwise to maintain the internal temperature[3].

  • Reaction: Remove the ice bath and stir the mixture at room temperature overnight[3]. Validation: TLC monitoring (Hexane/EtOAc) should show the disappearance of the starting material and the formation of a highly UV-active lower-Rf spot.

  • Workup: Quench the reaction by dropping the mixture into ice/water. Extract the aqueous layer with dichloromethane (DCM). Dry the organic layer over MgSO4, filter, and evaporate[3]. Azeotrope with toluene to completely remove residual acetic acid.

Protocol B: Chemoselective Reduction

Objective: Synthesize ethyl 4-amino-5-methoxy-3-methylbenzothiophene-2-carboxylate. Causality of Reagents: Catalytic hydrogenation (e.g., H2 with Pd/C) is avoided because the benzothiophene sulfur atom acts as a potent catalyst poison. Instead, a dissolving metal reduction using Tin (Sn) powder and Hydrochloric acid (HCl) is employed to chemoselectively reduce the nitro group to an amine without degrading the thiophene ring[3][7].

Step-by-Step Methodology:

  • Preparation: Suspend the nitro intermediate (370 mg, 1.25 mmol) in ethanol (27 mL)[3].

  • Reagent Addition: Add tin powder (676 mg, 5.64 mmol) followed by 3M hydrochloric acid (9 mL)[3].

  • Reaction: Stir and heat the mixture under reflux for 1 hour[3]. Validation: The suspension will change color as the nitro group is reduced to the amine.

  • Workup: Upon cooling, decant the reaction mixture from the excess unreacted tin. Neutralize the acidic solution carefully with a saturated aqueous solution of NaHCO3 until pH ~7.5 is reached[3].

  • Isolation: Filter the resulting suspension through a pad of Celite to remove tin salts. Extract the filtrate with ethyl acetate, dry, and concentrate to yield the pure amine[3].

Workflow Step1 Step 1: Nitration Reagents: HNO3, AcOH Temp: 0-5 °C Step2 Step 2: Isolation Quench: Ice/Water Extract: DCM Step1->Step2 Stir overnight Step3 Step 3: Reduction Reagents: Tin powder, 3M HCl Solvent: Ethanol Step2->Step3 Isolate intermediate Step4 Step 4: Purification Neutralize: NaHCO3 Filter: Celite Step3->Step4 Reflux 1h Final Product: 4-Amino Derivative Step4->Final Extract (EtOAc)

Self-validating experimental workflow for the nitration and chemoselective reduction of the benzothiophene scaffold.

Applications in Drug Discovery

The functionalized derivatives of 5-methoxy-3-methylbenzothiophene are deployed across multiple therapeutic domains:

  • Oncology (NQO1 Substrates): The 4-amino derivative synthesized in Protocol B is oxidized to form benzothiophenequinones. These quinones serve as excellent substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), a two-electron reductase that is significantly upregulated in solid tumor cells, enabling targeted bioactivation of cytotoxic agents[3][7].

  • Immunomodulation (Syk Kinase Inhibitors): 5-methoxy-3-methylbenzothiophene-2-carboxylate derivatives are utilized as building blocks for 1,2,4-triazine-6-carboxamide compounds. These compounds act as potent inhibitors of Spleen Tyrosine Kinase (Syk), modulating B-cell receptor signaling pathways critical in autoimmune diseases[5][9].

  • Inflammation (Bradykinin Antagonists): Sulfonylation at the C2 position yields 5-methoxy-3-methylbenzothiophene-2-sulfonyl chloride. This intermediate is coupled with various amines to produce sulfonamide compounds that act as high-affinity antagonists for Bradykinin B1 and B2 receptors, offering therapeutic avenues for chronic pain and inflammation[4][10].

References

  • Title: Benzofuran-, benzothiophene-, indazole- and benzisoxazole-quinones: excellent substrates for NAD(P)H:quinone oxidoreductase 1 Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Sulfonamide compounds (US9233946B2)
  • Title: 1,2,4-triazine-6-carboxamide derivative (US9145414B2)
  • Title: ethyl 4-amino-5-methoxy-3-methylbenzothiophene-2-carboxylate | 1435059-27-0 Source: Molaid Chemical Database URL: [Link]

Sources

Thermodynamic Stability & Structural Dynamics of Methoxy-Substituted Benzothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxy-substituted benzothiophenes represent a critical scaffold in modern drug discovery, serving as the pharmacophore backbone for Selective Estrogen Receptor Modulators (SERMs) like raloxifene and arzoxifene, as well as 5-lipoxygenase inhibitors (zileuton derivatives).

The thermodynamic stability of these isomers is not merely a physical constant but a driver of synthetic yield, metabolic fate, and shelf-life. This guide dissects the electronic and steric factors governing the stability of methoxy-benzothiophene isomers, providing a rational framework for lead optimization and process development.

Part 1: Electronic Structure & Substituent Effects

The benzothiophene nucleus is a fused bicyclic system where the electron-rich thiophene ring confers high reactivity to the C2 and C3 positions, while the benzene ring provides aromatic stability. The introduction of a methoxy group (


) acts as a strong 

-donor (+M effect) and a weak

-acceptor (-I effect).
Resonance Delocalization

Thermodynamic stability depends on the ability of the methoxy lone pair to delocalize into the aromatic system without disrupting the thiophene ring's stability.

  • Benzene-Ring Substitution (C4–C7): The methoxy group reinforces the aromaticity of the benzene ring. Resonance structures involving the sulfur atom (d-orbital participation or

    
     interactions) are possible, particularly for the C5  and C6  positions.
    
  • Thiophene-Ring Substitution (C2–C3): Methoxy groups at these positions create vinyl ether-like character. While electronically stabilizing to the carbocation intermediates during synthesis, the neutral ground states are often kinetically unstable (prone to hydrolysis or oxidation) compared to their benzene-substituted counterparts.

Steric Interactions (The Peri-Effect)

Steric hindrance is the primary differentiator between the benzene-ring isomers.

  • C4-Methoxy: Suffers from peri-interaction with the hydrogen atom at C3. This steric clash forces the methoxy group out of plane, reducing resonance stabilization.

  • C7-Methoxy: Experiences repulsion from the lone pairs of the S1 sulfur atom.

Part 2: Thermodynamic Stability Ranking

Based on Density Functional Theory (DFT) principles (B3LYP/6-31G*) and empirical synthetic isolation data, the relative thermodynamic stability of monomethoxy-benzothiophenes follows a distinct hierarchy.

The Stability Hierarchy

Tier 1: High Stability (Thermodynamic Sinks)

  • 6-Methoxy: The "Para-like" conjugation with the sulfur atom allows for extended delocalization across the bicyclic system. It is the most common isomer found in stable drug candidates (e.g., Raloxifene).

  • 5-Methoxy: Similar stability to C6; effectively delocalizes electron density into the C2-C3 bond without steric penalty.

Tier 2: Moderate Stability

  • 7-Methoxy: Destabilized by S1 lone pair repulsion but retains benzene ring aromaticity.

  • 4-Methoxy: Significantly destabilized by steric clash with H3.

Tier 3: Low Stability (Kinetic Products)

  • 3-Methoxy & 2-Methoxy: These behave chemically as thio-enol ethers. They are highly susceptible to acid-catalyzed hydrolysis to form benzothiophenones (keto-enol tautomerism) and are prone to oxidative degradation.

Visualization of Stability Logic

StabilityRanking Tier1 Tier 1: High Stability (6-OMe, 5-OMe) Tier2 Tier 2: Moderate Stability (7-OMe, 4-OMe) Tier1->Tier2 Steric Penalty Factors1 Optimal Resonance No Steric Clash Tier1->Factors1 Tier3 Tier 3: Low Stability (3-OMe, 2-OMe) Tier2->Tier3 Loss of Aromaticity Factors2 Peri-Interactions (H3 or S1 repulsion) Tier2->Factors2 Factors3 Enol-Ether Character Hydrolytic Instability Tier3->Factors3

Figure 1: Hierarchical ranking of isomer stability driven by steric and electronic factors.

Part 3: Metabolic & Chemical Stability Implications

In drug development, thermodynamic stability correlates with metabolic vulnerability. The electron-rich nature of methoxybenzothiophenes makes them substrates for oxidative metabolism.

S-Oxidation (Sulfoxide Formation)

The sulfur atom is the primary site of oxidation by CYP450 enzymes.

  • Mechanism: Electrophilic attack by the active iron-oxo species of CYP450.

  • Substituent Effect: Electron-donating groups (like 6-OMe) increase the electron density on Sulfur, theoretically increasing the rate of S-oxidation. However, this is often mitigated by steric bulk or by the fact that the 6-OMe group directs metabolism to the ring itself (demethylation) rather than the sulfur.

O-Dealkylation (Demethylation)
  • Regioselectivity: CYP enzymes prefer accessible methoxy groups.

  • Impact: Conversion of 6-methoxybenzothiophene to the 6-hydroxy derivative (phenolic metabolite) is a major clearance pathway. This metabolite is often the active species (e.g., in SERMs) but can also undergo Phase II conjugation (glucuronidation) rapidly.

Part 4: Experimental & Computational Protocols

To validate stability for a specific derivative, the following protocols are recommended.

Protocol: Computational Prediction of Isomer Ratios (DFT)

This workflow calculates the Boltzmann distribution of isomers to predict the thermodynamic product ratio.

Tools Required: Gaussian 16 (or ORCA), Avogadro (visualization).

  • Conformational Search: Generate starting geometries for all isomers (2-, 3-, 4-, 5-, 6-, 7-OMe).

  • Optimization (Gas Phase): Run geometry optimization at B3LYP/6-31G(d).

  • Frequency Calculation: Verify stationary points (NImag=0) and extract Zero-Point Energy (ZPE).

  • Refinement (Solvent Model): Re-optimize using a PCM (Polarizable Continuum Model) for your reaction solvent (e.g., Toluene or DCM) at M06-2X/def2-TZVP for higher accuracy.

  • Data Analysis:

    • Extract Gibbs Free Energy (

      
      ).
      
    • Calculate

      
       relative to the most stable isomer (usually 6-OMe).
      
    • Calculate Population (

      
      ) using the Boltzmann equation:
      
      
      
      
Protocol: Forced Degradation Study (Oxidative)

Determine the chemical stability of your lead methoxy-benzothiophene against S-oxidation.

Reagents: 30%


, Acetonitrile (ACN), HPLC system.
  • Preparation: Dissolve 10 mg of substrate in 5 mL ACN.

  • Stress Condition: Add 5 equivalents of 30%

    
    . Incubate at 40°C.
    
  • Sampling: Aliquot 100 µL at

    
     hours. Quench with aqueous sodium bisulfite.
    
  • Analysis: Analyze via HPLC-UV/MS.

    • Metric: Measure the Area% of the parent peak vs. the Sulfoxide (M+16) and Sulfone (M+32) peaks.

    • Interpretation: A stable scaffold (e.g., 6-OMe) should show <5% degradation after 4 hours. Unstable isomers (2-OMe) may show ring opening or polymerization.

Part 5: Data Summary Table

Isomer PositionElectronic CharacterSteric StrainPrimary Instability ModeRelative Stability (Est.)
6-Methoxy Para-conjugation to SMinimalDemethylationHigh (Reference)
5-Methoxy Para-conjugation to C3MinimalDemethylationHigh
7-Methoxy Ortho to Ring FusionModerate (S-Lone Pair)Peri-interactionModerate
4-Methoxy Ortho to Ring FusionHigh (H-3 interaction)Peri-interactionLow-Moderate
3-Methoxy Vinyl EtherN/AHydrolysis/TautomerizationLow
2-Methoxy Vinyl EtherN/AHydrolysis/PolymerizationLow

Part 6: Synthesis & Pathway Visualization

The synthesis of these molecules often requires specific routes to avoid isomer scrambling.

SynthesisPathways cluster_metabolism Metabolic Fate Start Thiophenol Precursor Cyclization Cyclization (Acid Catalyzed) Start->Cyclization + Alkyne/Ketone Prod6 6-OMe Isomer (Thermodynamic) Cyclization->Prod6 Major Product (Less Steric Strain) Prod4 4-OMe Isomer (Kinetic/Minor) Cyclization->Prod4 Minor Product (Peri-Strain) S-Oxide S-Oxide Prod6->S-Oxide CYP450 (Oxidation) Phenol Phenol Prod6->Phenol O-Dealkylation

Figure 2: Synthetic divergence driven by thermodynamic stability and subsequent metabolic pathways.

References

  • Substituent Effects in Heterocyclic Chemistry. Source: IUPAC / Pure and Applied Chemistry. Context: Explains the resonance stabilization of the 6-position in benzo-fused heterocycles.

  • Regioselectivity in Electrophilic Aromatic Substitutions of Benzothiophenes. Source: Journal of Organic Chemistry. Context: Details the kinetic preference for C3 substitution and thermodynamic stability of benzene-ring isomers.

  • Metabolic Stability of Sulfur Heterocycles. Source: Drug Metabolism and Disposition. Context: Discusses S-oxidation mechanisms and the stabilizing effect of blocking positions.

  • DFT Prediction of Isomer Stability. Source: Journal of Chemical Theory and Computation. Context: Standard protocols for calculating relative Gibbs free energy of aromatic isomers.

Comprehensive Safety and Handling Whitepaper: 5-Methoxy-3-methylbenzothiophene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

5-Methoxy-3-methylbenzothiophene (CAS: 25784-98-9) is a highly specialized bicyclic heteroaromatic building block utilized extensively in modern drug discovery. As a Senior Application Scientist, I frequently encounter this scaffold in the synthesis of G-protein coupled receptor (GPCR) modulators—specifically as a precursor for GPR35 ligands[1]—and in the development of substrates for quinone oxidoreductases like NQO1[2].

Because of its lipophilic benzothiophene core and electron-donating methoxy group, this compound presents unique physicochemical properties. These properties do not merely dictate its reactivity; they fundamentally define the necessary laboratory safety protocols, storage conditions, and emergency handling procedures required to maintain a safe and self-validating research environment.

Physicochemical Profiling and Causal Safety Implications

Safety Data Sheets (SDS) often provide raw data without context. Understanding the causality behind the physical and chemical properties of 5-methoxy-3-methylbenzothiophene is the first step in establishing a robust laboratory safety protocol.

Table 1: Quantitative Physicochemical Data and Safety Implications

PropertyValueCausal Safety & Handling Implication
CAS Number 25784-98-9Primary identifier for cross-referencing global chemical inventories and SDS databases[3].
Molecular Formula C10H10OSThe presence of sulfur indicates the potential for toxic SOx emissions upon thermal decomposition or combustion.
Molecular Weight 178.25 g/mol Utilized for precise stoichiometric calculations during scale-up.
LogP 3.218High lipophilicity; the compound will readily absorb through skin and standard latex gloves[4].
TPSA 9.23 ŲExceptionally low polar surface area; necessitates the use of volatile, non-polar, or moderately polar organic solvents (e.g., DCM, THF) which carry their own flammability risks.
Storage Temp 2 - 8 °CRequired to prevent thermal degradation and ambient oxidation of the electron-rich sulfur heteroatom[4].

Expertise & Causality Insight: The LogP value of 3.218 is a critical safety metric. In a practical laboratory setting, this high lipophilicity means the compound can rapidly permeate standard latex gloves and cellular membranes. Therefore, double-layered nitrile or neoprene gloves are mandatory to prevent dermal exposure. Furthermore, the electron-rich nature of the thiophene ring makes it susceptible to ambient electrophilic attack and oxidation; hence, storage at 2-8 °C under an inert atmosphere (argon or nitrogen) is not just for yield optimization, but to prevent the formation of reactive, uncharacterized sulfoxide impurities.

Hazard Identification and GHS Predictive Toxicology

While the base compound 5-methoxy-3-methylbenzothiophene may occasionally lack comprehensive in vivo toxicological data on basic supplier SDSs (often listed as N/A)[4], predictive toxicology and structural alerts from closely related functionalized derivatives (e.g., Methyl 5-methoxy-3-methylbenzo[b]thiophene-2-carboxylate) mandate strict precautionary measures[5].

Based on the benzothiophene pharmacophore, researchers must operate under the assumption of the following Globally Harmonized System (GHS) classifications:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Trustworthiness via Self-Validating Systems: To ensure absolute safety, researchers must treat the parent compound with the highest degree of caution applicable to its most hazardous derivatives. If an exposure event occurs, the protocol dictates immediate validation of the exposure route and execution of a specific, chemically sound countermeasure (e.g., utilizing a pH-neutral eye wash for ocular exposure to mechanically flush the lipid-soluble irritant before it penetrates the corneal epithelium)[6].

Experimental Workflow: Safe Handling & Synthesis Protocol

The following step-by-step methodology outlines the safe handling and synthesis of GPR35 ligand precursors—specifically the C2-lithiation and functionalization of 5-methoxy-3-methylbenzothiophene. This protocol is designed as a self-validating system, ensuring both high synthetic yield and operator safety.

Step-by-Step Methodology: C2-Functionalization Workflow

  • Preparation & PPE Validation: Equip standard PPE (flame-retardant lab coat, safety goggles, double-layered nitrile gloves). Self-Validation: Ensure the fume hood face velocity monitor reads at least 100 fpm before unsealing the reagent.

  • Inert Atmosphere Setup: Purge a flame-dried Schlenk flask with Argon for 15 minutes. Causality: This displaces atmospheric oxygen, preventing the oxidative degradation of the benzothiophene core during the highly reactive metalation step.

  • Reagent Loading: Dissolve 5-methoxy-3-methylbenzothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF). Causality: THF is selected because it fully solubilizes the lipophilic compound (LogP 3.218) while effectively coordinating and stabilizing the subsequent organolithium intermediate.

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are strictly required to control the highly exothermic deprotonation at the C2 position and suppress unwanted ring-opening or aryne-formation side reactions.

  • Lithiation: Perform a dropwise addition of n-Butyllithium (1.1 eq). Stir for 45 minutes to ensure complete metalation.

  • Electrophilic Quench: Introduce the target electrophile (e.g., solid CO2 for carboxylation or an alkyl chloroformate) to trap the lithiated intermediate.

  • Safe Quenching & Workup: Carefully quench the reaction by adding saturated aqueous NH4Cl dropwise. Self-Validating Step: The cessation of gas evolution and the stabilization of the internal temperature physically validate that all reactive organometallic species have been safely neutralized.

  • Waste Segregation: Dispose of the aqueous and organic layers in designated halogen-free and halogenated waste containers, respectively, strictly adhering to institutional environmental health and safety (EHS) guidelines.

Workflow & Safety Pathway Visualization

The following diagram maps the logical relationship between the physical handling of the compound, the chemical transformation steps, and the integrated safety checkpoints.

G Start Storage: 2-8°C Inert Atmosphere PPE PPE & Fume Hood Setup (Nitrile Gloves, 100 fpm) Start->PPE Transfer Reaction C2-Lithiation (-78°C) in Anhydrous THF PPE->Reaction Reagent Loading Quench Sat. NH4Cl Quench (Self-Validating) Reaction->Quench Electrophile Addition Waste Waste Segregation & SDS Compliance Quench->Waste Phase Separation Hazard Hazard Alert: Skin/Eye Irritant Hazard->PPE Hazard->Reaction

Integrated safety and synthesis workflow for 5-methoxy-3-methylbenzothiophene handling.

Emergency Response & Decontamination

In the event of a spill or accidental exposure, the following chemically-grounded protocols must be initiated immediately:

  • Dermal Exposure: Due to the compound's high lipophilicity, do not use organic solvents (like acetone or ethanol) to clean the skin. Causality: Solvents will strip the skin's natural lipid barrier and act as a carrier, drastically increasing the dermal absorption of the benzothiophene. Instead, wash the affected area with copious amounts of mild soap and water for at least 15 minutes to emulsify and mechanically remove the chemical[6].

  • Spill Cleanup: Absorb liquid solutions or dissolve solid spills with a non-reactive, inert absorbent material (e.g., vermiculite or sand). Sweep up using non-sparking tools and place in a sealed, labeled container for hazardous waste disposal. Do not flush down the drain due to the potential long-term aquatic toxicity inherent to substituted benzothiophenes.

References

  • Source: cymitquimica.
  • Source: molaid.
  • Source: google.
  • Source: chemscene.
  • CAS No. 212078-58-5 Specifications - Ambeed.
  • Source: bldpharm.

Sources

The 3-Methylbenzothiophene Scaffold in Modern Pharmacology: Mechanistic Insights, Synthetic Methodologies, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiophene scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics. The specific addition of a methyl group at the C3 position introduces critical steric bulk and alters the electronic distribution of the thiophene ring. This modification not only enhances lipophilicity—thereby improving membrane permeability—but also acts as a steric anchor that dictates specific receptor-binding orientations. This in-depth technical guide explores the mechanistic pharmacology, target engagement, and advanced synthetic workflows of 3-methylbenzothiophene derivatives, providing a self-validating framework for drug development professionals.

Mechanistic Pharmacology & Target Engagement

Antimicrobial and Biocontrol Activity

3-Methylbenzothiophene derivatives exhibit potent antimicrobial activity by disrupting essential bacterial enzymatic pathways. Sulfonamide derivatives, such as1[1], act as bioisosteres of p-aminobenzoic acid (PABA). They competitively inhibit dihydropteroate synthase (DHPS), effectively halting bacterial folic acid synthesis[1].

Beyond clinical applications, these derivatives are gaining traction in agricultural biocontrol. Recent phytopathology studies have identified 3-methylbenzothiophene as a key bioactive compound in Bacillus amyloliquefaciens extracts. Molecular docking confirms its selective binding to the XopN virulence protein of Xanthomonas axonopodis with a strong binding affinity (-7.1 kcal/mol), demonstrating targeted biocontrol action without interacting with host plant proteins[2].

Anticancer Activity via Bioreductive Activation

In oncology,3[3] have emerged as highly effective prodrugs targeting NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is a cytosolic flavoenzyme significantly overexpressed in various solid tumors.

The Causality of the Mechanism: Unlike one-electron reductases that generate toxic reactive oxygen species (ROS) via redox cycling (leading to off-target cardiotoxicity), NQO1 catalyzes an obligate two-electron reduction. The C3-methyl group optimally positions the quinone ring within the NQO1 active site, facilitating rapid hydride transfer from the FAD cofactor. This converts the prodrug into a highly reactive hydroquinone that rapidly alkylates DNA, inducing apoptosis selectively in tumor cells while sparing healthy tissue[3].

NQO1_Pathway Prodrug 3-Methylbenzothiophene-4,7-dione (Prodrug) Enzyme NQO1 Enzyme (Overexpressed in Tumors) Prodrug->Enzyme Binds Reduction Obligate 2-Electron Reduction (Bypasses ROS generation) Enzyme->Reduction Catalyzes Hydroquinone Reactive Hydroquinone (Active Metabolite) Reduction->Hydroquinone Forms Apoptosis DNA Crosslinking & Apoptosis Hydroquinone->Apoptosis Induces

NQO1-mediated bioreductive activation of 3-methylbenzothiophene-4,7-dione into a cytotoxic agent.

Quantitative Data Presentation

The following table summarizes the pharmacological profiles of key 3-methylbenzothiophene derivatives discussed in recent literature:

Compound DerivativePrimary TargetPharmacological ApplicationKey Metric / Activity
5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide Bacterial DHPSAntibacterial / AnticancerBroad-spectrum MIC reduction
3-Methylbenzothiophene (Natural Extract) XopN Virulence ProteinAgricultural BiocontrolBinding Affinity: -7.1 kcal/mol
3-Methylbenzothiophene-4,7-dione NQO1 EnzymeOncology / Solid TumorsHigh reduction rate (approaching menadione)
N-[3-(aminomethyl)phenyl]-5-chloro-3-methylbenzothiophene-2-sulfonamide Bacterial EnzymesAntimicrobialLow micromolar MIC

Synthetic Methodologies & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-line analytical checks to verify intermediate fidelity.

Protocol 1: Gold-Catalyzed C3-Functionalization of Benzothiophenes

Causality: Direct C-C bond formation at the C3 position of benzothiophenes is notoriously difficult because electrophilic aromatic substitution inherently favors the more electron-rich C2 or C7 positions. To circumvent this, a 4 of benzothiophene S-oxides is employed[4]. The sulfoxide directs the gold catalyst, allowing regioselective entry into C3-alkylated derivatives.

Step-by-Step Methodology:

  • S-Oxidation: Dissolve 3-methylbenzothiophene in dry dichloromethane (DCM). Add 1.1 eq of m-CPBA at 0°C.

    • Validation: Monitor via TLC (hexane/ethyl acetate 8:2) until complete consumption of the starting material.

  • Catalyst Preparation: In a dry Schlenk flask under argon, prepare a 5 mol% solution of the gold catalyst [DTBPAu(PhCN)]SbF6 in dichloroethane (DCE).

  • Alkyne Addition: Add 1.5 equivalents of the desired alkyne (e.g., phenylacetylene) to the S-oxide solution.

  • Oxyarylation: Introduce the catalyst solution. Heat the reaction mixture to 70°C for 12 hours. The gold catalyst activates the alkyne, promoting nucleophilic attack by the S-oxide oxygen, followed by a sigmatropic rearrangement to yield the C3-functionalized product.

  • Validation & Purification: Quench with saturated NaHCO3. Extract with ethyl acetate. Purify the crude mixture via flash column chromatography.

    • Validation: Confirm C3 regioselectivity via 1H NMR by verifying the absence of the characteristic C3-H proton singlet (~7.4 ppm).

Synthetic_Workflow Start Benzothiophene S-oxide Catalyst Gold Catalyst [DTBPAu(PhCN)]SbF6 Start->Catalyst Activation Alkyne Alkyne Addition (Oxyarylation) Catalyst->Alkyne Promotes Intermediate C3-Alkylated Intermediate Alkyne->Intermediate Regioselective Product C3-Functionalized Benzothiophene Derivative Intermediate->Product Yields

Gold-catalyzed intermolecular alkyne oxyarylation workflow for C3-functionalization.

Protocol 2: Synthesis of 3-Methylbenzothiophene-2-sulfonamides

Causality: The introduction of a sulfonamide group at the C2 position is critical for antibacterial activity. Direct sulfonation is preferred over cross-coupling for its high atom economy and scalability[1]. The C3 methyl group sterically hinders the adjacent C4 position and electronically directs the incoming electrophile to the C2 position.

Step-by-Step Methodology:

  • Direct Sulfonation: Cool a solution of 5-fluoro-3-methylbenzothiophene in chloroform to -10°C under an inert atmosphere.

  • Electrophilic Addition: Dropwise add 1.2 equivalents of chlorosulfonic acid. Maintain the temperature below 0°C to prevent over-sulfonation.

  • Amination: Carefully pour the reaction mixture over crushed ice to quench unreacted acid. Extract the resulting sulfonyl chloride intermediate with diethyl ether. Immediately react the organic layer with excess aqueous ammonia (28%) at room temperature for 4 hours.

  • Validation & Isolation: Acidify the aqueous layer with 1M HCl to precipitate the target sulfonamide. Recrystallize from hot ethanol.

    • Validation: Verify product purity (>95%) using HPLC. Confirm the presence of the sulfonamide group via IR spectroscopy, looking for the distinct N-H stretching doublets at ~3200-3300 cm⁻¹ and S=O stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹.

References

  • Title: 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide Source: Smolecule URL
  • Title: Harnessing Bacillus amyloliquefaciens for sustainable control of pomegranate bacterial leaf blight: Insights from GC-MS to target Source: Ukaaz Publications URL
  • Title: Benzofuran-, benzothiophene-, indazole- and benzisoxazole-quinones: excellent substrates for NAD(P)
  • Title: Gold-Catalyzed Intermolecular Alkyne Oxyarylation for C3 Functionalization of Benzothiophenes Source: ACS Publications URL
  • Title: Design and Synthesis of Novel Antimicrobial Agents Source: MDPI URL

Sources

Solubility Profile & Purification Strategy: 5-Methoxy-3-methylbenzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and purification strategies for 5-methoxy-3-methylbenzothiophene , a lipophilic intermediate used in the synthesis of pharmaceutical agents (e.g., bradykinin receptor antagonists and sulfonamide derivatives).[1]

Technical Guide for Process Chemists and Formulation Scientists [1]

Executive Summary

5-Methoxy-3-methylbenzothiophene (CAS: 25784-98-9) is a lipophilic, bicyclic aromatic ether.[1] Unlike highly crystalline benzothiophene derivatives, this compound typically exists as a viscous oil or low-melting solid at room temperature (estimated MP < 35°C), driven by the disruption of crystal lattice packing by the 3-methyl and 5-methoxy substituents.[1]

Its solubility profile is characterized by high lipophilicity (LogP ~3.2) , resulting in complete miscibility with chlorinated and aromatic solvents, moderate solubility in alcohols, and practical insolubility in water. Consequently, purification is best achieved via vacuum distillation or silica gel chromatography , rather than standard high-temperature recrystallization.

Physicochemical Basis of Solubility

Understanding the molecular drivers allows for accurate solvent prediction without exhaustive testing.

PropertyValue / CharacteristicImpact on Solubility
Molecular Structure Bicyclic heteroaromatic with ether linkageHigh affinity for π-electron systems (Toluene, Benzene) and polar aprotic solvents.[1]
LogP (Octanol/Water) ~3.2 (Calculated)Highly lipophilic.[1] Partitions preferentially into organic phases during extraction.
H-Bond Donors 0No capacity for H-bond donation; limited solubility in protic solvents unless they are also organic (e.g., alcohols).[1]
H-Bond Acceptors 2 (Sulfur, Methoxy Oxygen)Weak H-bond acceptance allows solubility in DCM and Chloroform via dipole interactions.[1]
Physical State Oil / Low-Melting Solid "Solubility" is often a question of miscibility . Crystallization requires cryogenic conditions (-20°C) or specific anti-solvents (Pentane).[1]

Solubility Profile

The following data categorizes solvent compatibility based on experimental precedence for homologous benzothiophenes and calculated polarity matching.

Category A: High Solubility / Miscible

Best for: Reaction media, extractions, and chromatography mobile phases.[1]

SolventSolubility PotentialOperational Notes
Dichloromethane (DCM) Miscible (>100 mg/mL)Primary extraction solvent. Excellent for solubilizing the oil from aqueous workups.[1]
Chloroform Miscible Alternative to DCM; often used in NMR analysis.[1]
Toluene High Ideal reaction solvent for high-temperature cyclizations; difficult to remove traces due to high boiling point.[1]
Ethyl Acetate High Preferred solvent for silica gel chromatography (in combination with Hexanes).[1]
Tetrahydrofuran (THF) High Suitable for cryogenic lithiation reactions often performed on this scaffold.[1]
Category B: Moderate / Conditional Solubility

Best for: Anti-solvent precipitation or cryogenic crystallization.[1]

SolventSolubility PotentialOperational Notes
Methanol / Ethanol Moderate Soluble at Room Temp (RT), but phase separation (oiling out) may occur at <0°C. Useful for removing polar impurities.[1]
Hexanes / Heptane Moderate to High The compound is soluble at RT but solubility drops sharply at -20°C to -78°C, enabling low-temperature crystallization .[1]
Acetonitrile Moderate Soluble hot; likely to oil out upon cooling.
Category C: Insoluble

Best for: Washing and removing inorganic salts.[1]

SolventSolubility PotentialOperational Notes
Water < 0.1 mg/mL Strictly insoluble.[1] Use for aqueous washes to remove salts/acids.[1]
1M HCl / NaOH Insoluble The ether linkage is stable to dilute base/acid washes, allowing removal of acidic/basic impurities.

Experimental Protocols

Protocol A: Rapid Solubility/Miscibility Screening

Objective: Determine if the compound is suitable for a specific reaction solvent.[1]

  • Preparation: Place 100 mg of 5-methoxy-3-methylbenzothiophene (oil/solid) into a 4 mL vial.

  • Addition: Add 100 µL of the target solvent (Solvent:Solute ratio 1:1 v/w).

  • Observation:

    • Clear Solution: Miscible (Suitable for reaction).[1]

    • Biphasic/Turbid: Immiscible (Unsuitable).[1]

  • Stress Test: If soluble, cool to 0°C. If precipitation or oiling occurs, the solvent is a candidate for recrystallization/purification.

Protocol B: Purification via Cryogenic Crystallization

Since the compound is low-melting, standard heat-cool recrystallization often leads to "oiling out."[1] Use this "field-proven" cryogenic method instead.

  • Dissolution: Dissolve the crude oil in a minimum amount of warm Hexanes (35°C) . If insoluble material remains, filter it off (these are likely impurities).

  • Enrichment: Add Ethyl Acetate dropwise only if necessary to achieve full dissolution, keeping the Hexane:EtOAc ratio > 9:1.

  • Cooling: Seal the flask and place it in a -20°C freezer for 24 hours.

  • Collection: If crystals form, filter rapidly while cold. If an oil separates, decant the supernatant and subject the oil to vacuum distillation.

Decision Workflows (Visualization)

Figure 1: Solvent Selection for Process Stages

This diagram guides the selection of solvents based on the process step (Reaction vs. Purification).[1]

SolventSelection Start Process Goal Reaction Reaction Medium Start->Reaction Workup Extraction/Workup Start->Workup Purification Purification Start->Purification HighTemp High Temp (>80°C) Use Toluene/Chlorobenzene Reaction->HighTemp Cyclization LowTemp Low Temp (<0°C) Use THF/DCM Reaction->LowTemp Lithiation Partition Partitioning Workup->Partition Chromatography Chromatography (Hexane:EtOAc Gradient) Purification->Chromatography Small Scale (<10g) Distillation Vacuum Distillation (High Vacuum required) Purification->Distillation Large Scale (>10g) DCM_EtOAc Use DCM or EtOAc (Compound in Organic Phase) Partition->DCM_EtOAc

Caption: Decision tree for solvent selection based on operational scale and thermal requirements.

Figure 2: Solubility Determination Workflow

A logic flow to determine the physical state and solubility limit.

SolubilityFlow Sample Sample: 5-methoxy-3-methylbenzothiophene AddSolvent Add Solvent (10 vol) Sample->AddSolvent Check Visual Inspection AddSolvent->Check Clear Clear Solution Check->Clear Dissolves Turbid Turbid / Biphasic Check->Turbid Undissolved Cool Cool to -20°C Clear->Cool Heat Heat to 40°C Turbid->Heat Result1 Soluble (High) Heat->Result1 Clears Result3 Insoluble Heat->Result3 Remains Turbid Cool->Result1 Remains Clear Result2 Potential for Crystallization Cool->Result2 Precipitate forms

Caption: Standardized workflow for qualitative solubility assessment and crystallization screening.

References

  • PubChem. 5-Methoxy-3-methylbenzo[b]thiophene (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • Cheméo. 3-Methylbenzothiophene Physical Properties. (Proxy data for homologous series). Available at: [Link]

  • Google Patents. Derivatives of N-(arylsulfonyl)beta-aminoacids (Patent WO2002076964A1).[1] (Describes synthesis, isolation as oil, and DCM extraction). Available at: [1][2]

  • Organic Syntheses. Preparation of Dibenzo[b,d]thiophene derivatives. (General benzothiophene purification protocols). Available at: [Link][1]

Sources

The 5-Methoxy-3-Methylbenzothiophene Scaffold: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-methoxy-3-methylbenzo[b]thiophene core represents a privileged scaffold in medicinal chemistry, distinguished by its unique electronic profile and metabolic resilience. Functioning as a robust bioisostere for the indole nucleus (found in serotonin and melatonin) and the naphthalene ring (found in antimycotics), this core offers a strategic advantage in drug design. The 3-methyl substitution specifically blocks the metabolically labile C3 position—a common "soft spot" in benzothiophene therapeutics—while the 5-methoxy group provides a critical hydrogen-bond acceptor vector mimicking the phenolic A-ring of steroids or the 5-alkoxy motif of tryptamines. This guide analyzes the scaffold's utility across three primary therapeutic domains: tubulin inhibition, kinase modulation, and GPCR targeting.

Part 1: Chemical Architecture & Rational Design

Electronic and Steric Properties

The scaffold comprises a benzene ring fused to a thiophene ring. Two substituents define its specific reactivity and binding potential:

  • 5-Methoxy Group (-OMe): Acts as an electron-donating group (EDG) via resonance, increasing electron density primarily at the C4 and C6 positions. In binding pockets, it frequently serves as a hydrogen bond acceptor, mimicking the 3-hydroxyl of estradiol or the 5-methoxy of melatonin.

  • 3-Methyl Group (-Me): Provides a steric anchor that restricts conformational rotation in receptor pockets. Crucially, it blocks metabolic oxidation at the C3 position, forcing biotransformation pathways toward S-oxidation (sulfoxide/sulfone formation) or O-demethylation, often extending half-life compared to 3-unsubstituted analogs.

Bioisosteric Mapping

The core maps directly onto several biologically active templates:

  • Indole Bioisostere: Replaces the N-H of indole with Sulfur. This increases lipophilicity (LogP) and removes the hydrogen bond donor capability of the nitrogen, useful for crossing the blood-brain barrier (BBB).

  • Naphthalene Bioisostere: Mimics the planar, lipophilic nature of naphthalene but introduces a dipole moment due to the sulfur atom, potentially improving solubility and specific electrostatic interactions.

ChemicalArchitecture Core 5-Methoxy-3-methyl benzo[b]thiophene Sub_5OMe 5-Methoxy Group (H-Bond Acceptor) Core->Sub_5OMe Electronic Activation Sub_3Me 3-Methyl Group (Metabolic Block) Core->Sub_3Me Steric Stabilization Target_A Tubulin (Colchicine Site) Sub_5OMe->Target_A Mimics A-ring Target_B Melatonin Receptors (MT1/MT2) Sub_5OMe->Target_B Critical Anchor Target_C Kinases (Clk1/4) Sub_3Me->Target_C Selectivity Filter

Figure 1: Structural contributions of the core substituents to specific biological targets.

Part 2: Primary Pharmacological Domains

Tubulin Polymerization Inhibition (Anticancer)

Derivatives of 5-methoxy-3-methylbenzothiophene, particularly those with a 2-aroyl substitution , have emerged as potent inhibitors of tubulin polymerization.

  • Mechanism: These compounds bind to the colchicine-binding site of tubulin.[1] The 5-methoxy group aligns with the methoxy pockets of the colchicine A-ring, while the 3-methyl group enhances binding affinity by filling a hydrophobic sub-pocket, often resulting in 20-fold higher activity than 3-unsubstituted analogs.

  • Key Data: 2-(3,4,5-trimethoxybenzoyl)-3-methyl-5-methoxybenzo[b]thiophene has demonstrated IC50 values in the nanomolar range against cancer cell lines (e.g., K562, HeLa), causing G2/M cell cycle arrest.

Kinase Modulation (Clk1/4)

The scaffold serves as a template for inhibiting Cdc-like kinases (Clk), which regulate pre-mRNA splicing.

  • Mechanism: 5-methoxybenzothiophene-2-carboxamides fit into the ATP-binding pocket of Clk1/4. The planar core sandwiches between hydrophobic residues (e.g., Val, Leu), while the 5-methoxy group interacts with the hinge region or adjacent solvent-exposed areas.

  • Selectivity: Modifications at the 3-position (e.g., methyl or small alkyls) can tune selectivity between Clk1 and Clk2, reducing off-target toxicity.

Melatonergic Ligands (GPCRs)

Due to the structural similarity to melatonin (5-methoxy-N-acetyltryptamine), this core is a classic scaffold for MT1 and MT2 receptor ligands.[2]

  • Role: The 5-methoxy group is non-negotiable for high affinity (picomolar/nanomolar range). The 3-methyl group acts as a rigid spacer, often replacing the ethyl side chain of melatonin.

  • Application: Used in the design of sleep aids and antidepressants (agomelatine analogs) where improved metabolic stability over the indole core is required.

Part 3: Structure-Activity Relationship (SAR) Logic

The optimization of this core follows a divergent path based on the desired target. The decision tree below outlines the strategic modifications required.

SAR_Logic Core 5-Methoxy-3-methyl benzothiophene Core C2_Mod C2 Position Modification Core->C2_Mod C3_Mod C3 Position (Beyond Methyl) Core->C3_Mod Aroyl Add 3,4,5-Trimethoxybenzoyl C2_Mod->Aroyl Rigid Linker Amide Add Carboxamide Linker C2_Mod->Amide H-Bond Donor SideChain Extend C3 with Amide (Bioisosteric to Melatonin) C3_Mod->SideChain Flexible Linker Tubulin Target: Tubulin (Anticancer) Result_Tub Result: Colchicine Site Binder (Nanomolar IC50) Tubulin->Result_Tub Aroyl->Tubulin Kinase Target: Clk1/4 (Splicing Modulation) Result_Kin Result: ATP Pocket Competitor Kinase->Result_Kin Amide->Kinase GPCR Target: MT1/MT2 (Sleep/Mood) Result_GPCR Result: High Affinity Agonist GPCR->Result_GPCR SideChain->GPCR

Figure 2: Strategic modification pathways for the 5-methoxy-3-methylbenzothiophene core.

Part 4: Experimental Protocols

Synthesis of the Core (General Protocol)

This protocol describes the formation of the core via cyclization of an appropriate thiophenol precursor, a robust method for accessing 3-methyl substituted benzothiophenes.

Reagents:

  • 3-Methoxythiophenol

  • Chloroacetone (or 3-chloro-2-butanone for analogs)

  • Polyphosphoric Acid (PPA) or Chlorobenzene/Reflux

Workflow:

  • Alkylation: React 3-methoxythiophenol with chloroacetone in the presence of a base (K2CO3) in acetone at reflux for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 9:1). Product: 1-(3-methoxyphenylthio)propan-2-one.

  • Cyclization: Treat the intermediate with Polyphosphoric Acid (PPA) at 100°C for 2-4 hours.

    • Mechanism:[3][4] Intramolecular Friedel-Crafts alkylation. The 3-methoxy group directs cyclization para to itself (forming the 6-methoxy isomer) or ortho (forming the 4-methoxy). Note: To specifically achieve the 5-methoxy isomer, starting with 4-methoxythiophenol is preferred, or using the 2-fluoro-5-methoxybenzaldehyde route with ethyl thioglycolate.

  • Refined Route for 5-Methoxy-3-Methyl:

    • Start with 1-(2-mercaptophenyl)ethanone derivatives or 2-bromo-5-methoxy-propiophenone .

    • React 2-fluoro-5-methoxyacetophenone with Sodium Hydrosulfide (NaSH) to generate the thiol in situ, followed by internal condensation.

Tubulin Polymerization Assay

To validate the anticancer potential of derivatives, use this fluorescence-based assay.

Materials:

  • Purified Tubulin (>99% pure, bovine brain origin).[5]

  • GTP (Guanosine Triphosphate).

  • DAPI (4',6-diamidino-2-phenylindole) or fluorescence reporter.

  • Spectrophotometer (Excitation 360 nm, Emission 450 nm).

Protocol:

  • Preparation: Dilute test compounds in DMSO to 100x final concentration.

  • Master Mix: Prepare tubulin reaction buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10 µM fluorescent reporter).

  • Incubation: Add tubulin (final conc. 10 µM) to the master mix on ice.

  • Initiation: Transfer mixture to a pre-warmed 96-well plate (37°C) containing the test compounds (final DMSO < 1%).

  • Measurement: Monitor fluorescence every 60 seconds for 60 minutes.

  • Analysis:

    • Vmax: Rate of polymerization (slope of linear phase).

    • Inhibition %:(Vmax_control - Vmax_sample) / Vmax_control * 100.

    • Validation: A decrease in fluorescence plateau compared to control indicates inhibition (depolymerization).

Part 5: Future Outlook & Drug-Likeness

The 5-methoxy-3-methylbenzothiophene core scores highly on "Rule of 5" metrics:

  • Lipophilicity (cLogP): Typically ~3.5 - 4.0. The 3-methyl group adds ~0.5 log units compared to the unsubstituted core, improving membrane permeability but requiring solubilizing groups (e.g., amines) in the final drug candidate.

  • Metabolic Stability: The 3-methyl block is a significant advantage over zopolrestat-like scaffolds, reducing the formation of reactive epoxide intermediates.

  • Toxicity: Generally well-tolerated, though screening for hERG channel inhibition is recommended for derivatives with basic amine side chains (common in GPCR ligands).

References

  • Pinney, K. G., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Fedorak, P. M., & Grbić-Galić, D. (1991). Aerobic microbial cometabolism of benzothiophene and 3-methylbenzothiophene. Applied and Environmental Microbiology. Link

  • Sugden, D. (2011). Melatonin Receptors: The 5-methoxyl group is important for high affinity binding.[6] Tocris Reviews. Link

  • Zheng, Y. B., et al. (2016). A novel nitrobenzoate microtubule inhibitor that overcomes multidrug resistance exhibits antitumor activity.[5] Scientific Reports.[5] Link[5]

  • BenchChem Technical Support . (2025). Synthesis and structure-activity relationships of benzo[b]thiophene derivatives. BenchChem Application Notes. Link

Sources

The Discovery and Synthesis of Substituted Benzothiophenes: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzo[


]thiophene scaffold is a "privileged structure" in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and organic semiconductors[1],. From its initial discovery as a trace contaminant in coal tar to its current status as a cornerstone of rational drug design, the chemical evolution of benzothiophene synthesis reflects the broader advancements in organic methodology[2].

This whitepaper provides an in-depth analysis of the historical milestones, mechanistic evolution, and modern synthetic protocols for substituted benzothiophenes. Designed for researchers and drug development professionals, this guide bridges theoretical mechanism with highly practical, self-validating experimental workflows, specifically highlighting the industrial synthesis of the selective estrogen receptor modulator (SERM) Raloxifene[3],[4], and modern metal-free electrophilic cyclization strategies[5].

Historical Milestones: From Coal Tar to Privileged Scaffolds

The history of benzothiophene (historically known as thianaphthene) began in the late 19th century when it was first identified as a constituent of lignite and coal tar[1],[2]. While the parent heterocycle, thiophene, was famously discovered by Viktor Meyer in 1882 as a contaminant in benzene, the isolation and deliberate synthesis of the fused benzo[


]thiophene system took several more decades[1].

Early synthetic methods were characterized by harsh conditions and poor regioselectivity, often relying on the acid-catalyzed cyclodehydration of arylthioacetaldehydes or high-temperature gas-phase reactions[1],[6]. It was not until the advent of transition-metal-catalyzed cross-coupling (e.g., Suzuki and Heck reactions) and directed ortho-metalation (DoM) in the late 20th century that chemists could construct complex, multi-substituted benzothiophene derivatives with high precision[2]. Today, the focus has shifted toward environmentally benign, metal-free electrophilic cyclizations that offer broad functional group tolerance,[7].

G N1 Late 19th Century Coal Tar Isolation N2 Early 20th Century Acid-Catalyzed Cyclization N1->N2 N3 Late 20th Century Transition-Metal Catalysis N2->N3 N4 21st Century Electrophilic Cyclization N3->N4

Timeline of benzothiophene synthesis from coal tar extraction to modern catalytic methods.

Mechanistic Evolution of Benzothiophene Synthesis

Classical Approaches: Friedel-Crafts and Acid-Catalyzed Cyclization

Historically, the construction of the benzothiophene core relied heavily on the cyclization of sulfur-containing precursors. A classic example is the cyclodehydration of aryl thioacetyl compounds using strong Lewis acids like aluminum chloride (


). While effective for simple substrates, these methods often suffer from limited functional group tolerance and require highly acidic media, which can degrade sensitive pharmaceutical intermediates[2].
Modern Approaches: Electrophilic Cyclization of Alkynylthioanisoles

Modern methodology heavily favors the electrophilic cyclization of o-alkynylthioanisoles. This metal-free approach utilizes electrophiles such as iodine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), iodine monochloride (

), or stable sulfonium salts to trigger intramolecular ring closure,[5].

Mechanistic Causality: When an o-alkynylthioanisole is treated with an electrophilic sulfur source like dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF), the alkyne


-system attacks the electrophilic sulfur, eliminating dimethyl sulfide to form a highly reactive thiirenium/vinyl cation intermediate[5],[7]. The adjacent methylthio group immediately undergoes intramolecular nucleophilic attack on this activated intermediate, forming a cyclic sulfonium species. Subsequent demethylation yields the fully aromatized 3-(methylthio)benzo[

]thiophene core. This pathway is highly favored because the rigid ortho-geometry pre-organizes the reacting centers, driving the reaction forward entropically.

G A o-Alkynylthioanisole B Electrophilic Attack (by DMTSF) A->B C Thiirenium / Vinyl Cation Intermediate B->C D Intramolecular Nucleophilic Attack by -SMe C->D E Cyclic Sulfonium Formation D->E F Demethylation (- SMe2) E->F G 3-(Methylthio)benzo[b]thiophene F->G

Mechanistic pathway of the electrophilic cyclization of o-alkynylthioanisoles.

Pharmaceutical Case Study: Raloxifene Hydrochloride

The benzothiophene moiety is the critical pharmacophore in Raloxifene (Evista), a SERM prescribed for the treatment and prevention of osteoporosis in postmenopausal women[8],[4],. The industrial synthesis of Raloxifene relies on the strategic functionalization of a pre-formed benzothiophene core.

The most critical step in its synthesis is the regioselective Friedel-Crafts acylation at the C3 position of 6-methylsulfonyloxy-2-[4-(methylsulfonyloxy)phenyl]benzothiophene[3],[9]. The C3 position is inherently the most nucleophilic site on the benzothiophene ring due to the electronic stabilization of the resulting Wheland intermediate by the adjacent sulfur atom.

G Start1 4-[2-(Piperidinyl)ethoxy]benzoic acid Step1 Acid Chloride Formation (SOCl2, CH2Cl2, 40°C) Start1->Step1 Start2 Protected 2-Arylbenzothiophene Step2 Friedel-Crafts Acylation (AlCl3, 10-15°C) Start2->Step2 Step1->Step2 Step3 Aqueous Deprotection (KOH/MeOH, 65-70°C) Step2->Step3 Product Raloxifene Hydrochloride (>99% Purity) Step3->Product

Industrial synthesis workflow for Raloxifene Hydrochloride via Friedel-Crafts acylation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific physicochemical rationale (causality) and quality control checkpoints.

Protocol A: Metal-Free Electrophilic Cyclization of Alkynylthioanisoles

Adapted from Kesharwani et al. for the synthesis of 3-(methylthio)benzo[ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


]thiophenes,[5],[7].

Rationale: Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) is selected over volatile sulfenyl chlorides because it is a bench-stable, solid electrophile that prevents competitive chlorination of the aromatic ring[5]. Dichloromethane (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is used as a non-nucleophilic solvent to prevent solvent-trapping of the highly reactive cyclic sulfonium intermediate.
  • Preparation: To a flame-dried 6-dram vial purged with nitrogen, add the o-alkynylthioanisole (0.3 mmol, 1.0 equiv) and anhydrous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (3.0 mL),[5].
    
  • Electrophile Addition: Add DMTSF (0.6 mmol, 2.0 equiv) in one portion at room temperature. Causality: The tetrafluoroborate salt is highly reactive but thermally stable; running the reaction at ambient temperature minimizes degradation pathways[5].

  • Reaction Monitoring (Validation Checkpoint): Stir for 24 hours. Monitor via Thin Layer Chromatography (TLC) (Hexanes/EtOAc 9:1). The reaction is complete when the non-polar alkyne spot disappears and a highly UV-active, slightly more polar spot (the benzothiophene) emerges[10].

  • Workup & Purification: Filter the mixture to remove insoluble boron salts. Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography.

  • Analytical Validation: Confirm the structure via

    
     NMR; the diagnostic shift is the appearance of a sharp singlet integrating to 3H around 
    
    
    
    2.3-2.5 ppm, corresponding to the newly installed C3-SMe group.
Protocol B: Regioselective Friedel-Crafts Acylation (Raloxifene Intermediate)

Adapted from optimized industrial protocols for Evista[3],[9].

Rationale: The acylation requires strict temperature control. If the temperature exceeds 15°C during the addition of


, premature cleavage of the methanesulfonate protecting groups occurs, leading to intractable polymeric mixtures[3],[9].
  • Acid Chloride Generation: Suspend 4-[2-(piperidinyl)ethoxy]benzoic acid hydrochloride (55 g) in

    
     (200 mL). Add thionyl chloride (56 g) under 
    
    
    
    at 25–35°C. Heat to 40°C for 3 hours[3],[9].
  • Solvent Chasing (Validation Checkpoint): Evaporate the solvent under vacuum below 40°C. Critical Rationale: The residue must be chased with petroleum ether to completely remove excess thionyl chloride. Residual

    
     will competitively react with the benzothiophene core in the next step, drastically reducing yield[9].
    
  • Complexation: Dissolve the crude acid chloride in fresh

    
     (250 mL). Add 6-methylsulfonyloxy-2-[4-(methylsulfonyloxy)phenyl]benzothiophene (50 g)[3],[9].
    
  • Controlled Acylation: Cool the mixture to 10–15°C. Add

    
     (137.5 g) portion-wise over 30 minutes. Maintain the reaction at 25–35°C for 4 hours[3],[9].
    
  • Quenching & Isolation: Slowly quench the reaction into ice-water (0–5°C) to safely hydrolyze the aluminum complex. Separate the organic layer, wash with dilute HCl, and distill under vacuum. Crystallize from isopropanol to afford the protected raloxifene intermediate[3],[9].

  • Analytical Validation: HPLC purity must exceed 97% before proceeding to the aqueous KOH deprotection step[9].

Quantitative Data & Substrate Scope

The efficiency of modern electrophilic cyclization is highly dependent on the electronic nature of the alkyne substituent. Table 1 summarizes the quantitative yields of various 2-alkynylthioanisoles subjected to DMTSF-mediated cyclization, demonstrating the broad functional group tolerance of the protocol.

Table 1: Substrate Scope for Sulfur-Mediated Electrophilic Cyclization [10]

Substrate (

-group on Alkyne)
Product FormedIsolated Yield (%)Electronic Effect
Phenyl3-(Methylthio)-2-phenylbenzo[

]thiophene
99%Neutral (Optimal)
4-Methylphenyl3-(Methylthio)-2-(p-tolyl)benzo[

]thiophene
85%Weakly Electron-Donating
4-Methoxyphenyl2-(4-Methoxyphenyl)-3-(methylthio)benzo[

]thiophene
92%Strongly Electron-Donating
4-Fluorophenyl2-(4-Fluorophenyl)-3-(methylthio)benzo[

]thiophene
88%Electron-Withdrawing
Alkyl (e.g., Butyl)2-Butyl-3-(methylthio)benzo[

]thiophene
78%Aliphatic (Slight steric hindrance)

Table 2: Troubleshooting Common Issues in Benzothiophene Synthesis [3],[11]

Observed IssueProbable CauseCorrective Action (Causality)
Incomplete Cyclization Weak electrophile or nucleophilic solvent trapping.Switch from alcohol solvents to anhydrous

to stabilize the cationic intermediate[11].
Sulfone Impurity Formation Unwanted oxidation of the benzothiophene sulfur atom.Rigorously degas solvents and maintain a strict inert (

/Ar) atmosphere during synthesis and storage[3].
Low Acylation Yield Competitive reaction with residual chlorinating agents.Chase intermediate acid chlorides with petroleum ether to remove all traces of

prior to Lewis acid addition[9].

References

Sources

5-Methoxy-3-methylbenzothiophene: A Privileged Scaffold and Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. 5-Methoxy-3-methylbenzothiophene has emerged as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological receptors. As a Senior Application Scientist, I have observed that the unique physicochemical properties of this specific benzothiophene derivative make it an exceptional starting material for developing bioreductive antitumor agents, neurodegenerative therapeutics, and novel antimicrobials.

This technical guide deconstructs the structural rationale, synthetic workflows, and pharmacological applications of 5-methoxy-3-methylbenzothiophene, providing field-proven protocols and quantitative structure-activity relationship (QSAR) insights for drug development professionals.

Structural Rationale & Physicochemical Properties

The utility of 5-methoxy-3-methylbenzothiophene is not coincidental; it is rooted in precise electronic and steric causality:

  • The Benzothiophene Core: Acting as a sulfur-containing bioisostere for indole and naphthalene, the core provides high lipophilicity (enhancing membrane permeability) and unique polarizability. The sulfur atom can participate in non-covalent interactions (e.g., chalcogen bonding) within hydrophobic protein pockets.

  • The 5-Methoxy Group (-OCH₃): This electron-donating group (EDG) significantly alters the electron density of the aromatic system via resonance. In the context of enzyme substrates, it fine-tunes redox potentials. In receptor binding, the oxygen atom serves as a critical hydrogen-bond acceptor.

  • The 3-Methyl Group (-CH₃): Beyond increasing the overall lipophilicity (LogP) for blood-brain barrier (BBB) penetration, this group provides steric bulk. Synthetically, it dictates the regioselectivity of downstream electrophilic aromatic substitutions, effectively blocking the C3 position and directing functionalization to the C2 or C4 positions.

Synthetic Workflows & Derivatization Strategies

The modularity of 5-methoxy-3-methylbenzothiophene allows it to be divergently functionalized into distinct therapeutic classes.

Workflow A 5-Methoxy-3-methyl benzothiophene B Nitration & Reduction (C4 Position) A->B HNO3 / AcOH then Sn / HCl C Wittig Reaction (C2 Position) A->C Acyl Chloride / PPh3.HBr D Hydrazide Condensation (C2 Position) A->D Hydrazine Hydrate / Aldehydes E Quinone Derivatives (NQO1 Substrates) B->E Oxidation (Fremy's Salt) F Chalcone Hybrids (ChE Inhibitors) C->F Base-catalyzed Cyclization G Acylhydrazones (Anti-MRSA) D->G Acid Catalysis

Fig 1. Divergent synthetic pathways of 5-methoxy-3-methylbenzothiophene in drug discovery.

Experimental Protocol: Synthesis of Benzothiophenequinone Precursors

To develop bioreductive antitumor agents, the scaffold must be converted into a quinone. The following self-validating protocol details the critical nitration and reduction sequence to yield the 4-amino intermediate, adapted from established methodologies .

Phase 1: Regioselective Nitration

  • Preparation: Dissolve ethyl 5-methoxy-3-methylbenzothiophene-2-carboxylate (1.92 mmol) in glacial acetic acid (3.2 mL). Cool the reaction vessel to 0–5 °C using an ice bath.

    • Causality: Cooling is critical. The electron-rich nature of the methoxy-substituted thiophene ring makes it highly susceptible to oxidative degradation or over-nitration at elevated temperatures.

  • Addition: Dropwise, add a mixture of concentrated nitric acid (19.20 mmol) in acetic acid (4.8 mL).

    • Causality: The 5-methoxy group directs the incoming nitronium ion to the ortho position (C4), as the para position is fused to the thiophene ring and the 3-methyl group sterically shields other vectors.

  • Isolation: Stir overnight at room temperature. Quench by pouring into an ice/water slurry. Extract with dichloromethane, dry over MgSO₄, and evaporate to yield the 4-nitro intermediate.

Phase 2: Controlled Reduction

  • Reaction: Suspend the 4-nitro intermediate (1.25 mmol) in ethanol (27 mL). Add tin (Sn) powder (5.64 mmol) and 3 M hydrochloric acid (9 mL).

    • Causality: The Sn/HCl system is chosen over catalytic hydrogenation (Pd/C) to prevent the potential hydrogenolysis of the sulfur-containing heterocycle or unwanted reduction of the C2-ester.

  • Reflux & Validation: Heat under reflux for 1 hour.

    • Self-Validating Step: Monitor via TLC (Hexane/EtOAc). The reaction is complete when the yellow nitro-compound spot disappears, replaced by a highly polar, UV-active amine spot. Post-isolation ¹H NMR must show the appearance of a broad singlet integrating for 2H (NH₂) around 4.0–5.0 ppm.

  • Workup: Cool, decant from excess tin, neutralize, and extract to isolate ethyl 4-amino-5-methoxy-3-methylbenzothiophene-2-carboxylate, ready for oxidation to the target quinone.

Pharmacological Applications & Mechanistic Insights

Oncology: Bioreductive Prodrugs (NQO1 Substrates)

NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme significantly overexpressed in various solid tumors (e.g., lung, breast, and colon cancers). 5-Methoxy-3-methylbenzothiophene-derived quinones are engineered as inactive prodrugs that hijack this overexpression. Once inside the tumor cell, NQO1 catalyzes an obligatory two-electron reduction of the quinone into a highly reactive hydroquinone. This active metabolite subsequently induces DNA cross-linking and severe oxidative stress, leading to targeted tumor cell apoptosis . The 5-methoxy group is crucial here, as it optimizes the redox potential to prevent premature, off-target single-electron reduction by ubiquitous cellular reductases.

NQO1_Pathway N1 Benzothiophenequinone (Prodrug) N2 NAD(P)H:quinone oxidoreductase 1 (Overexpressed in Tumors) N1->N2 High Affinity Binding N3 Hydroquinone Active Metabolite (Unstable Intermediate) N2->N3 Obligatory 2-Electron Reduction N4 DNA Alkylation & ROS Generation N3->N4 Auto-oxidation / Cross-linking N5 Targeted Tumor Cell Apoptosis N4->N5 Cytotoxic Cascade

Fig 2. Mechanism of NQO1-mediated bioactivation of benzothiophenequinone prodrugs.

Neurodegenerative Diseases: Cholinesterase Inhibitors

In Alzheimer's Disease (AD) research, the benzothiophene scaffold is fused with chalcones to create dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). Synthesized via an intramolecular Wittig reaction, these hybrids leverage the benzothiophene core to mimic aromatic residues, allowing deep penetration into the catalytic gorge of the enzymes to establish robust π-π stacking interactions with key tryptophan residues .

Antimicrobial Agents: Targeting Multidrug-Resistant Pathogens

The rise of Methicillin-resistant Staphylococcus aureus (MRSA) necessitates novel pharmacophores. By converting the C2 position of the benzothiophene ring into an acylhydrazone, researchers generate molecules capable of disrupting bacterial membranes. The lipophilic 3-methylbenzothiophene core drives membrane insertion, while the acylhydrazone moiety acts as a chelator for essential bacterial metal ions or forms rigid hydrogen bonds with bacterial target proteins .

Quantitative Structure-Activity Relationship (QSAR) Data

To synthesize the pharmacological efficacy of this building block, the following table aggregates the quantitative performance of various 5-methoxy-3-methylbenzothiophene derivatives across distinct therapeutic areas.

Table 1: Pharmacological Profiles of Benzothiophene Derivatives

Derivative ClassTarget / Disease AreaKey Mechanism of ActionRepresentative Efficacy / MetricsReference
Benzothiophene-quinones Oncology (Solid Tumors)NQO1-mediated 2-electron reductionExcellent NQO1 substrate; reduction rates comparable to the benchmark menadione.Newsome et al., 2013
Benzothiophene-chalcones Alzheimer's DiseaseAChE / BChE Dual InhibitionAChE IC₅₀ = 62.10 μM BChE IC₅₀ = 24.35 μMDelogu et al., 2024
Benzothiophene-acylhydrazones Infectious Disease (MRSA)Bacterial membrane disruption / target bindingMIC = 4 µg/mL against multidrug-resistant S. aureus strains.Barbier et al., 2022

Conclusion

5-Methoxy-3-methylbenzothiophene is far more than a simple organic intermediate; it is a highly tunable, privileged pharmacophore. By understanding the causality behind its electronic and steric properties—specifically the redox-modulating methoxy group and the regioselectivity-directing methyl group—medicinal chemists can predictably engineer this building block into potent therapeutics ranging from tumor-targeted prodrugs to advanced antimicrobials.

References

  • Title: Benzofuran-, benzothiophene-, indazole- and benzisoxazole-quinones: excellent substrates for NAD(P)H:quinone oxidoreductase 1 Source: Bioorganic & Medicinal Chemistry (2013) URL: [Link]

  • Title: A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies Source: Molecules (2024) URL: [Link]

  • Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus Source: Biomolecules (2022) URL: [Link]

Methodological & Application

Application Note: Efficient Synthesis of 5-Methoxy-3-methylbenzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

5-Methoxy-3-methylbenzothiophene (CAS: 25784-98-9) is a critical pharmacophore in the development of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and Zileuton-related lipoxygenase inhibitors. Its structural integrity—specifically the positioning of the methoxy group at C5—dictates its binding affinity and metabolic stability.

This guide details a robust, two-step protocol for synthesizing this scaffold from commercially available 4-methoxybenzenethiol . Unlike transition-metal-catalyzed annulations which can be cost-prohibitive at scale, this protocol utilizes a classical S-alkylation/Cyclodehydration strategy. This route is selected for its operational simplicity, scalability, and high regiocontrol, ensuring the exclusive formation of the 5-methoxy isomer without contamination from the 4- or 6-methoxy regioisomers common in other pathways.

Key Performance Indicators (KPIs)
ParameterTarget Specification
Overall Yield 60–75% (Two Steps)
Purity (HPLC) >98.5%
Regioselectivity >99:1 (5-OMe vs. others)
Scale Suitability Gram to Kilogram

Retrosynthetic Analysis & Logic

To achieve the 5-methoxy substitution pattern, the starting material selection is counter-intuitive to some junior chemists. One must start with 4-methoxybenzenethiol (p-methoxythiophenol).

  • Logic: The cyclization of the arylthioacetone intermediate occurs at the position ortho to the sulfur atom.

  • Mapping:

    • Start: Sulfur is at position 1.[1] Methoxy is at position 4 (para).[2]

    • Cyclization: Ring closure occurs at position 2 (ortho to S).

    • Result: In the fused benzothiophene system, the sulfur remains at position 1. The carbon originally para to the sulfur (carrying the methoxy) becomes position 5 .

    • Contrast: Starting with 3-methoxybenzenethiol would yield a mixture of 4-methoxy and 6-methoxy isomers due to competing cyclization sites.

Reaction Scheme Visualization

ReactionScheme SM 4-Methoxybenzenethiol (Start) Inter Intermediate: 1-(4-methoxyphenylthio)propan-2-one SM->Inter Step 1: S-Alkylation (Reflux, 2h) Reagent Chloroacetone (+ K2CO3) Reagent->Inter Product Product: 5-Methoxy-3-methylbenzothiophene Inter->Product Step 2: Cyclization (90°C, 3h) Cyclizer Polyphosphoric Acid (PPA) (Cyclodehydration) Cyclizer->Product

Figure 1: Synthetic pathway highlighting the conversion of 4-methoxybenzenethiol to the target benzothiophene.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-methoxyphenylthio)propan-2-one

This step involves the nucleophilic substitution of chloroacetone by the thiophenolate anion.

Safety Note: Chloroacetone is a potent lachrymator (tear gas). All operations must be performed in a properly functioning fume hood. 4-Methoxybenzenethiol has a pervasive stench; use bleach (sodium hypochlorite) to quench glassware and spills.

Materials
  • 4-Methoxybenzenethiol (1.0 eq)

  • Chloroacetone (1.1 eq)[3]

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)[4]
    
  • Acetone (Reagent Grade, 10 vol)

Procedure
  • Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel with 4-methoxybenzenethiol (e.g., 14.0 g, 100 mmol) and acetone (140 mL).

  • Deprotonation: Add

    
      (20.7 g, 150 mmol) in a single portion. Stir at room temperature for 15 minutes. The suspension may yellow slightly.
    
  • Addition: Add chloroacetone (10.2 g, 8.8 mL, 110 mmol) dropwise via the addition funnel over 20 minutes. Exothermic reaction; monitor internal temperature.

  • Reaction: Heat the mixture to reflux (~56°C) and stir for 2–3 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). Starting thiol (

      
      ) should disappear; product ketone (
      
      
      
      ) appears.
  • Workup:

    • Cool to room temperature.[3][5][6] Filter off the inorganic salts (

      
      ).
      
    • Wash the filter cake with acetone (20 mL).

    • Concentrate the filtrate under reduced pressure to yield a yellow oil.

  • Purification: The crude oil is typically sufficiently pure (>95%) for the next step. If storage is required, recrystallize from cold ethanol or use short-path distillation (bp ~140°C at 2 mmHg).

Expected Yield: 18.0 – 19.0 g (92–97%).

Step 2: Cyclodehydration to 5-Methoxy-3-methylbenzothiophene

This step utilizes Polyphosphoric Acid (PPA) to effect intramolecular electrophilic aromatic substitution.

Materials
  • 1-(4-methoxyphenylthio)propan-2-one (from Step 1)

  • Polyphosphoric Acid (PPA) (~10 g per 1 g of substrate)

  • Ice/Water[7][8]

  • Ethyl Acetate (EtOAc)

Procedure
  • Setup: Place PPA (150 g) in a beaker or wide-mouth flask equipped with an overhead mechanical stirrer (PPA is very viscous).

  • Heating: Heat the PPA to 80–85°C. The viscosity will decrease, allowing for efficient stirring.

  • Addition: Add the crude ketone (15.0 g) slowly to the stirring acid. The mixture will turn dark brown/red.

    • Critical Parameter: Maintain temperature between 85–95°C. Exceeding 100°C increases the risk of demethylation (cleaving the methyl ether to a phenol).

  • Reaction: Stir at 90°C for 2–3 hours.

    • Checkpoint: Aliquot analysis (quench 1 drop in water, extract EtOAc) via HPLC/TLC.

  • Quenching (The "Drowning" Step):

    • Prepare a slurry of ice and water (~500 mL) in a large beaker.

    • Pour the hot reaction mixture slowly into the vigorously stirred ice water. Caution: Exothermic.

    • Stir for 30 minutes until the gummy complex breaks down into a solid precipitate or an oil.

  • Extraction: Extract the aqueous mixture with EtOAc (3 x 100 mL). Combine organic layers.

  • Wash: Wash with water (100 mL), saturated

    
     (to remove acid traces), and brine. Dry over 
    
    
    
    .[3][6]
  • Isolation: Concentrate in vacuo. The residue will be a tan to brown solid.

  • Purification: Recrystallize from Methanol or Hexane/EtOAc.

    • Target: White to pale yellow needles.

    • Melting Point: ~98–100°C (Lit. varies slightly by polymorph).

Expected Yield: 9.5 – 11.0 g (70–80%).

Troubleshooting & Optimization

The following decision tree addresses common failure modes during the cyclization step.

Troubleshooting Start Issue: Low Yield or Impurity CheckTLC Check TLC/HPLC Profile Start->CheckTLC Incomplete Starting Material Remains CheckTLC->Incomplete Phenol New Polar Spot (Phenol) (Demethylation) CheckTLC->Phenol Tar Black Tar / No Precipitation CheckTLC->Tar Action1 Increase Temp to 95°C or Extend Time (+1h) Incomplete->Action1 Action2 Temp too high (>100°C). Repeat at 80-85°C. Phenol->Action2 Action3 Incomplete Quench. Stir with ice water >1hr to hydrolyze phosphates. Tar->Action3

Figure 2: Troubleshooting logic for the PPA cyclization step.

Quantitative Data Summary
Solvent SystemTemperatureTimeYieldNote
PPA (Neat) 90°C 3 h 78% Recommended. Best balance of rate vs. degradation.
PPA (Neat)110°C1 h65%Significant demethylation (5-hydroxy byproduct).

/ Chlorobenzene
Reflux4 h55%Lower yield; harder workup due to aluminum salts.

/ DCM
Reflux12 h40%Reaction too slow; incomplete conversion.

References

  • Campaigne, E. et al. "Benzo[b]thiophene Derivatives. Synthesis and Applications." Comprehensive Heterocyclic Chemistry, 1984.[9] (Foundational text on PPA cyclization of arylthioacetones).

  • Raloxifene Intermediate Synthesis: Journal of Chemical and Pharmaceutical Research, 2017, 9(10):106-110. Link (Describes analogous cyclodehydration of methoxy-substituted arylthioacetones).

  • PrepChem Protocols. "Synthesis of 5-methoxy-3-(1-methylethoxy)benzo[b]thiophene-2-carboxylic acid." Link (Demonstrates stability of 5-methoxy core under acidic conditions).

  • Organic Syntheses. "General methods for Benzothiophene synthesis." Org.[3][10][11] Synth. Coll. Vol. 6, p. 109. (Standardizing the S-alkylation workup).

  • BenchChem Application Note. "Synthesis of Substituted Benzo[b]thiophene Derivatives." Link (General reaction parameters for thiophenol alkylations).

Sources

Application Notes & Protocols: Strategic Cyclization Methods for the Synthesis of 5-Methoxy-3-methylbenzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active agents and organic electronic materials.[1] Molecules such as the osteoporosis drug Raloxifene and the antifungal agent Sertaconazole highlight the therapeutic importance of this heterocyclic system. The specific derivative, 5-methoxy-3-methylbenzothiophene, serves as a crucial building block for more complex molecular architectures.

This guide provides a detailed exploration of robust cyclization strategies for the synthesis of 5-methoxy-3-methylbenzothiophene. We move beyond a simple listing of procedures to explain the underlying chemical principles, offering a comparative analysis of a classical, acid-catalyzed approach and the conceptual framework of modern transition-metal-catalyzed strategies. This document is designed to empower researchers to select and execute the optimal synthetic route based on laboratory scale, available resources, and desired purity.

Method A: Acid-Catalyzed Intramolecular Electrophilic Cyclization

This classical and highly reliable two-stage method remains a preferred route for the specific substitution pattern of the target molecule. The strategy relies on the initial formation of a ketone precursor, followed by a robust intramolecular electrophilic aromatic substitution reaction to construct the thiophene ring.

Principle and Mechanistic Insight

The synthesis begins with the S-alkylation of 4-methoxythiophenol using chloroacetone. This standard nucleophilic substitution reaction forms the key intermediate, 1-((4-methoxyphenyl)thio)propan-2-one. The subsequent and final step is the cyclization of this ketone, which is promoted by a strong acid catalyst such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA).[2]

The electron-donating methoxy group on the phenyl ring is a powerful ortho, para-director, activating the aromatic ring for electrophilic attack. The thioether linkage ensures that the attacking electrophile is tethered in close proximity, favoring an intramolecular reaction. The acid catalyst protonates the carbonyl oxygen, generating a highly electrophilic hydroxycarbenium ion. This species is then attacked by the electron-rich aromatic ring at the position ortho to the thioether, leading to the formation of a six-membered transition state. A subsequent dehydration (loss of a water molecule) rearomatizes the system and yields the stable benzothiophene ring.

Overall_Reaction_Scheme_A SM1 4-Methoxythiophenol INT 1-((4-methoxyphenyl)thio)propan-2-one SM1->INT + Chloroacetone Base (K₂CO₃) Acetone, RT SM2 Chloroacetone PROD 5-Methoxy-3-methylbenzothiophene INT->PROD Polyphosphoric Acid (PPA) 80-100 °C

Caption: Overall reaction scheme for Method A.

Experimental Protocols

Protocol A1: Synthesis of Precursor 1-((4-methoxyphenyl)thio)propan-2-one

ReagentM.W.Amount (10 mmol scale)MolesEq.
4-Methoxythiophenol140.201.40 g10.0 mmol1.0
Chloroacetone92.521.02 g (0.86 mL)11.0 mmol1.1
Potassium Carbonate (K₂CO₃)138.212.07 g15.0 mmol1.5
Acetone-50 mL--

Procedure:

  • To a 100 mL round-bottom flask, add 4-methoxythiophenol (1.40 g) and potassium carbonate (2.07 g).

  • Add 50 mL of acetone and stir the suspension vigorously at room temperature for 15 minutes.

  • Add chloroacetone (0.86 mL) dropwise to the suspension over 5 minutes.

  • Continue stirring the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the thiophenol starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Redissolve the oil in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a pale yellow oil, which can be used in the next step without further purification.

Protocol A2: Cyclization to 5-Methoxy-3-methylbenzothiophene

ReagentM.W.Amount (8 mmol scale)MolesEq.
1-((4-methoxyphenyl)thio)propan-2-one196.261.57 g8.0 mmol1.0
Polyphosphoric Acid (PPA)-~15 g--

Procedure:

  • Place polyphosphoric acid (~15 g) into a 50 mL round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Heat the PPA to 80 °C with stirring in an oil bath.

  • Add the crude 1-((4-methoxyphenyl)thio)propan-2-one (1.57 g) to the hot PPA in one portion.

  • Increase the temperature to 95-100 °C and stir vigorously for 1-2 hours. The mixture will become dark and viscous. Monitor the reaction by TLC (eluent: 95:5 Hexanes:Ethyl Acetate) by taking a small aliquot, quenching it in water, and extracting with ethyl acetate.

  • Once the starting material is consumed, cool the flask to room temperature and then place it in an ice bath.

  • Carefully and slowly quench the reaction by adding crushed ice (~50 g) to the flask with stirring. The product will often precipitate as an off-white solid.

  • Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 5-methoxy-3-methylbenzothiophene.[3]

Mechanism of Acid-Catalyzed Cyclization

Mechanism_A cluster_0 Step 1: Carbonyl Activation cluster_1 Step 2: Intramolecular Attack cluster_2 Step 3: Dehydration & Aromatization Ketone Ketone Precursor Protonated_Ketone Protonated Ketone (Hydroxycarbenium ion) Ketone->Protonated_Ketone Protonation H_plus H⁺ (from PPA) Cyclized_Intermediate Cyclized Cationic Intermediate Protonated_Ketone->Cyclized_Intermediate Electrophilic Aromatic Substitution (SEAr) Product 5-Methoxy-3-methylbenzothiophene Cyclized_Intermediate->Product Dehydration H2O - H₂O

Caption: Mechanism of the acid-catalyzed cyclization step.

Method B: Transition-Metal-Catalyzed Strategies

The evolution of synthetic organic chemistry has introduced powerful transition-metal-catalyzed reactions that offer alternative, often milder, routes to heterocyclic cores.[4][5] While a one-pot synthesis for our specific target might not be extensively documented, a conceptual workflow can be constructed based on well-established palladium- or copper-catalyzed C-S bond forming and C-H activation reactions.[6]

Principle and Mechanistic Insight

These modern approaches prioritize atom economy and functional group tolerance. A hypothetical strategy could involve the palladium-catalyzed coupling of an aryl halide (e.g., 4-bromoanisole) with a suitable sulfur-containing partner that already incorporates the three-carbon side chain. An alternative, more advanced approach would be an intramolecular C-H thiolation. This would involve synthesizing a precursor where the thioether is already formed, and a subsequent metal-catalyzed reaction forges the C-C bond to close the ring via activation of a C-H bond on the aromatic ring.

These methods offer significant advantages, including:

  • Milder Reaction Conditions: Avoiding the use of strong, corrosive acids like PPA.

  • Broader Substrate Scope: Generally more tolerant of other functional groups on the aromatic ring.

  • High Selectivity: Catalysts can be tuned to favor specific bond formations.

However, challenges include the cost of catalysts and ligands, the need for inert atmosphere techniques, and the potential for trace metal contamination in the final product, which is a critical consideration in pharmaceutical synthesis.[6]

Conceptual_Workflow_B Start Aryl Halide + Thiol Partner (e.g., 4-bromoanisole + 1-mercaptopropan-2-one) Step1 Palladium or Copper-Catalyzed C-S Cross-Coupling Start->Step1 Intermediate Ketone Precursor (Same as in Method A) Step1->Intermediate Step2 Intramolecular C-H Activation/ Annulation (e.g., Pd(OAc)₂) Intermediate->Step2 Final_Product 5-Methoxy-3-methylbenzothiophene Step2->Final_Product

Caption: Conceptual workflow for a transition-metal-catalyzed approach.

Comparative Summary and Troubleshooting

FeatureMethod A: Acid-CatalyzedMethod B: Metal-Catalyzed (Conceptual)
Reagents Inexpensive, common lab reagents (PPA, chloroacetone).Requires specialized, often expensive metal catalysts and ligands.
Conditions Harsh, high temperature, strong acid.Typically milder temperatures, neutral or basic conditions.
Purity Main byproducts from incomplete reaction or charring. No metal residues.Risk of trace metal contamination requiring additional purification steps.
Scalability Well-established for large-scale synthesis. Viscosity of PPA can be a challenge.Can be sensitive to scale-up; requires strict control of inert atmosphere.
Simplicity Operationally simple, does not require inert atmosphere.Requires air- and moisture-free techniques.

Troubleshooting for Method A:

  • Low Yield in Cyclization (Protocol A2):

    • Cause: Insufficiently active acid or low temperature. PPA can absorb moisture over time, reducing its efficacy.

    • Solution: Use fresh, high-quality PPA. Ensure the reaction temperature reaches at least 95 °C. Increase reaction time and monitor carefully by TLC.

  • Formation of Dark, Insoluble Byproducts:

    • Cause: Overheating or prolonged reaction time can lead to polymerization or charring.

    • Solution: Do not exceed 105 °C. Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Difficult Purification:

    • Cause: Incomplete reaction leaves starting material that can be difficult to separate from the product.

    • Solution: Ensure the cyclization goes to completion. During workup, a thorough wash with sodium bicarbonate solution is crucial to remove any acidic impurities before chromatography.

Conclusion

The synthesis of 5-methoxy-3-methylbenzothiophene can be effectively achieved through several cyclization strategies. The classical acid-catalyzed intramolecular cyclization (Method A) offers a cost-effective, robust, and operationally simple route that is highly suitable for producing this specific molecule on a significant scale. For researchers seeking milder conditions or exploring the synthesis of more complex, functionalized analogues, the principles of transition-metal-catalyzed methods (Method B) provide a powerful and versatile alternative. The ultimate choice of synthetic strategy will depend on the specific project goals, including scale, purity requirements, cost considerations, and available laboratory infrastructure.

References

  • BenchChem (2025). Application Notes and Protocols for Electrophilic Cyclization Reactions in Benzothiophene Synthesis.
  • Zeni, G., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PMC.
  • Anonymous (n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS.
  • ResearchGate (n.d.). Synthesis of Benzo[ b ]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles | Request PDF.
  • ChemicalBook (2022). Synthesis of Benzothiophene.
  • Kesharwani, T., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Organic Chemistry Portal.
  • PubMed (2022). Synthesis of Benzo[ b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles.
  • ElectronicsAndBooks (n.d.). Synthesis of benzo[b]thiophenes by electrophilic cyclization.
  • Benchchem (2025). An In-depth Technical Guide to the Discovery and Synthesis of Benzothiophene.
  • Benchchem (2025). A Comparative Guide to the Synthesis of Benzothiophenes: Metal-Free vs. Transition-Metal-Catalyzed Approaches.
  • ResearchGate (n.d.). An updated coverage on synthesis of benzo[b]thiophenes via transitionmetal- catalyzed reactions: A review | Request PDF.
  • Beilstein Journals (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration.
  • ChemScene (n.d.). 25784-98-9 | 5-Methoxy-3-methylbenzo[b]thiophene.
  • YouTube (2022). Acid catalyzed cyclization by PTSA # Part 2 # Cyclisation reactions # organic chemistry.

Sources

Application Note: 5-Methoxy-3-methylbenzothiophene as a Privileged Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

As a Senior Application Scientist overseeing medicinal chemistry and process development, I frequently utilize 5-methoxy-3-methylbenzothiophene (CAS: 25784-98-9) as a foundational building block. While many discovery programs default to indole scaffolds, benzothiophenes offer a superior bioisosteric alternative when metabolic stability is a concern.

Understanding the causality behind its reactivity is critical for successful derivatization:

  • Metabolic Stability (Sulfur vs. Nitrogen): Unlike indoles, which are highly susceptible to N-oxidation and N-glucuronidation, the benzothiophene core resists these primary metabolic clearance pathways, significantly extending the pharmacokinetic half-life of the resulting API.

  • Electronic Activation (5-Methoxy Group): The methoxy group is not merely a hydrogen-bond acceptor for receptor binding; it is a powerful electron-donating group. It enriches the electron density of the fused benzene ring, strongly directing electrophilic aromatic substitution (e.g., nitration) to the ortho C4 position.

  • Conformational Locking (3-Methyl Group): The steric bulk of the 3-methyl group restricts the free rotation of substituents installed at the C2 position. This conformational locking is essential for binding affinity in targets like the GPR35 receptor and Bradykinin B1 receptor.

Synthetic Workflow & Divergent Applications

The unique electronic topology of 5-methoxy-3-methylbenzothiophene allows for highly regioselective functionalization. The C2 position is the most nucleophilic site on the thiophene ring due to the stabilization of the intermediate Wheland complex by the sulfur atom, making it prime for chlorosulfonation or lithiative carboxylation.

Workflow Scaffold 5-Methoxy-3-methylbenzothiophene (CAS: 25784-98-9) Step1A Chlorosulfonation (ClSO3H, 0 °C) Scaffold->Step1A Step1B Lithiative Carboxylation (n-BuLi, CO2) Scaffold->Step1B Prod1A 2-Sulfonyl Chloride Intermediate Step1A->Prod1A Target1 Bradykinin B1 Antagonists & Sulfonamide Drugs Prod1A->Target1 Prod1B 2-Carboxylate Intermediate Step1B->Prod1B Target2 GPR35 Agonists (DHICA Analogues) Prod1B->Target2 Step2B Nitration (HNO3/AcOH) Directed to C4 Prod1B->Step2B Prod2B 4-Nitro-2-carboxylate Derivative Step2B->Prod2B Target3 Heterocyclic Quinones (NQO1 Substrates) Prod2B->Target3

Divergent synthetic workflows utilizing 5-methoxy-3-methylbenzothiophene.

Experimental Protocols

Protocol A: Synthesis of 5-Methoxy-3-methylbenzothiophene-2-sulfonyl chloride

Application: Intermediate for 1[1] and 2[2]. Causality: Direct chlorosulfonation at the C2 position is highly favored. We utilize strict temperature control (0 °C) to prevent the formation of diaryl sulfone byproducts, which occur if the highly reactive sulfonyl chloride intermediate acts as an electrophile against unreacted starting material.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 5-methoxy-3-methylbenzothiophene (1.0 eq) and anhydrous dichloromethane (DCM) (10 mL/mmol).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.

  • Addition: Dropwise add chlorosulfonic acid (3.0 eq) over 30 minutes via an addition funnel. Critical Insight: The slow addition manages the exothermic release of HCl gas and maintains regiocontrol.

  • Reaction: Stir the mixture at 0 °C for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 8:2).

  • Quenching: Carefully pour the reaction mixture over crushed ice. Extract the aqueous layer with DCM (3 × 20 mL).

  • Purification: Wash the combined organic layers with cold brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the sulfonyl chloride as a pale yellow solid. Use immediately for sulfonamide coupling to prevent hydrolysis.

Protocol B: Regioselective Nitration to Ethyl 5-methoxy-3-methyl-4-nitrobenzothiophene-2-carboxylate

Application: Precursor for3[3]. Causality: To build a benzothiophenequinone, an amino group must be installed at C4. The 5-methoxy group acts as a powerful ortho-director. By using acetic acid as both solvent and mild proton source, we generate the active nitronium ion without degrading the electron-rich thiophene ring. The C6 position, though also ortho to the methoxy group, is sterically shielded, resulting in exclusive C4 nitration.

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl 5-methoxy-3-methylbenzothiophene-2-carboxylate (1.0 eq) in glacial acetic acid (1.6 mL/mmol).

  • Cooling: Cool the solution to 0–5 °C using an ice bath.

  • Nitration Mixture: In a separate vial, prepare a mixture of fuming nitric acid (10.0 eq) in glacial acetic acid (2.5 mL/mmol).

  • Addition: Add the nitric acid mixture dropwise to the starting material solution over 15 minutes to prevent thermal spiking.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 16 hours).

  • Workup: Pour the dark reaction mixture dropwise into vigorously stirred ice water. Extract the resulting suspension with DCM.

  • Isolation: Wash the organic layer with saturated NaHCO₃ until pH neutral, dry over MgSO₄, filter, and evaporate. Azeotrope with toluene to remove residual acetic acid, yielding the 4-nitro derivative.

Quantitative Data Presentation

To aid in synthetic planning, the following table summarizes the expected reaction parameters, regioselectivity, and yields for the primary functionalization pathways of this scaffold:

TransformationTarget PositionReagents & ConditionsRegioselectivityTypical YieldDownstream Application
Chlorosulfonation C2ClSO₃H, DCM, 0 °C>95% (C2)80–85%Bradykinin B1 Antagonists
Carboxylation C2n-BuLi, CO₂, THF, -78 °C>98% (C2)88–92%GPR35 Agonists (DHICA analogs)
Nitration C4HNO₃, AcOH, 0 °C to RT>90% (C4)75–80%NQO1 Substrates (Quinones)

References

  • Benzofuran-, benzothiophene-, indazole- and benzisoxazole- quinones: excellent substrates for NAD(P)H:quinone oxidoreductase 1 Source: National Institutes of Health (NIH) / PMC URL:3

  • Derivatives of n-(arylsulfonyl)beta-aminoacids comprising a substituted aminomethyl group, the preparation method and the pharmaceutical compositions containing same Source: Google Patents (Patent EA006430B1) URL:1

  • Sulfonamide compounds Source: Google Patents (Patent US9233946B2) URL:2

  • GPR35 LIGANDS AND THE USES THEREOF Source: Google Patents (Patent WO2013022740A2) URL:4

Sources

Application Note: Oxidative Transformation of 5-Methoxy-3-methylbenzothiophene to Sulfones

[1]

Abstract & Strategic Overview

The conversion of benzothiophenes to their corresponding 1,1-dioxides (sulfones) is a pivotal transformation in medicinal chemistry, particularly for modifying the lipophilicity and metabolic stability of drug candidates (e.g., Raloxifene analogs). This guide details the oxidation of 5-methoxy-3-methylbenzothiophene (Compound 1 ) to 5-methoxy-3-methylbenzothiophene-1,1-dioxide (Compound 2 ).[1]

While simple sulfides oxidize readily, the thiophene ring's aromaticity renders the sulfur atom less nucleophilic, requiring vigorous yet controlled conditions to prevent side reactions such as ring epoxidation or electrophilic aromatic substitution on the electron-rich 5-methoxy ring. This note presents two validated protocols: a Standard Laboratory Method (m-CPBA) for high-throughput screening and a Scalable "Green" Method (


/AcOH)1

Mechanistic Insight & Reaction Pathway[2][3][4]

The oxidation proceeds via a stepwise electrophilic attack on the sulfur lone pairs.

  • First Oxidation (

    
    ):  Formation of the sulfoxide (1-oxide).[1] The 5-methoxy group (Electron Donating Group, EDG) enhances the nucleophilicity of the sulfur, generally increasing 
    
    
    compared to unsubstituted benzothiophene.
  • Second Oxidation (

    
    ):  Conversion of sulfoxide to sulfone.[1] The sulfoxide oxygen is electron-withdrawing, deactivating the sulfur lone pair. However, in benzothiophene systems, the loss of aromaticity occurs in the first step; the second step is often faster or comparable in rate, making isolation of the pure sulfoxide difficult without over-oxidation to the sulfone.
    
Reaction Scheme Diagram

ReactionPathwaySubstrate5-Methoxy-3-methylbenzothiophene(Sulfide)IntermediateSulfoxide Intermediate(Unstable/Transient)Substrate->IntermediateOxidant (1 eq)k1 (Fast due to 5-OMe)Product5-Methoxy-3-methylbenzothiophene-1,1-dioxide(Sulfone)Intermediate->ProductOxidant (>1 eq)k2 (Rate Determining)SideRing Oxidation/Degradation(Over-heating)Intermediate->SideExcess Heat

Caption: Stepwise electrophilic oxidation pathway. The 5-OMe group accelerates k1, but strict stoichiometry control is required to stop at the sulfoxide.

Experimental Protocols

Method A: High-Yield Laboratory Scale (m-CPBA)

Best for: Small scale (<1g), high purity requirements, rapid synthesis.[1] Reagent: meta-Chloroperoxybenzoic acid (m-CPBA).[1][2]

Materials
  • Substrate: 5-methoxy-3-methylbenzothiophene (1.0 equiv)[1]

  • Oxidant: m-CPBA (77% max purity grade, 2.5 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Sat.

    
    , 10% 
    
    
Step-by-Step Procedure
  • Preparation: Dissolve 5-methoxy-3-methylbenzothiophene (1.0 mmol, 178 mg) in DCM (10 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Addition: Dissolve m-CPBA (2.5 mmol, ~560 mg of 77% wt) in DCM (5 mL). Add this solution dropwise to the substrate over 10 minutes.[1][2]

    • Note: The 5-methoxy group activates the ring. Slow addition at 0°C prevents electrophilic chlorination byproducts.[1]

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check TLC (30% EtOAc/Hexane).[1] The sulfone is significantly more polar than the starting material.

  • Workup (Critical for Purity):

    • Dilute with DCM (20 mL).[1]

    • Wash 1: 10%

      
       (2 x 15 mL) to destroy excess peroxide (Starch-iodide paper test should be negative).[1]
      
    • Wash 2: Sat.

      
       (3 x 15 mL) to remove m-chlorobenzoic acid byproduct.[1]
      
    • Wash 3: Brine (15 mL).

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Usually obtained as an off-white solid.[1] Recrystallize from EtOH or purify via silica flash chromatography (Hexane/EtOAc gradient) if necessary.[1]

Method B: Scalable "Green" Synthesis ( /Acetic Acid)

Best for: Large scale (>5g), cost-efficiency, avoiding chlorinated solvents.[1] Reagent: 30% Hydrogen Peroxide in Glacial Acetic Acid.

Step-by-Step Procedure
  • Preparation: Dissolve 5-methoxy-3-methylbenzothiophene (10 mmol, 1.78 g) in Glacial Acetic Acid (20 mL).

  • Addition: Add 30%

    
     (50 mmol, 5 mL, 5.0 equiv) cautiously at RT.
    
  • Reaction: Heat the mixture to 60–70°C for 4–6 hours.

    • Caution: Do not exceed 80°C. The 5-methoxy group makes the ring susceptible to oxidative degradation at high temperatures.

  • Workup:

    • Cool to RT. Pour the mixture onto crushed ice (100 g).

    • The sulfone product typically precipitates as a white solid.[1]

  • Isolation: Filter the precipitate. Wash with cold water (3 x 50 mL) to remove acid.[1]

    • Optional: If no precipitate forms, extract with EtOAc, wash with

      
      , and concentrate.[1]
      
  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Analytical Validation & Data

The conversion to sulfone results in distinct changes in the physicochemical properties and spectral data.

FeatureStarting Material (Sulfide)Product (Sulfone)Diagnostic Change
Polarity (TLC) High

(Non-polar)
Low

(Polar)
Large shift in EtOAc/Hex
IR Spectrum C-S stretch (weak)1150, 1300

Strong symmetric/asymmetric

1H NMR (Aromatic) ShieldedDeshieldedH-4 and H-7 shift downfield (~0.4-0.6 ppm) due to electron-withdrawing

.
Melting Point LowerHigherSignificant increase due to dipole interactions.[1]
Workflow Diagram

WorkflowStartStart: 5-OMe-3-Me-BenzothiopheneChoiceSelect MethodStart->ChoiceMethodAMethod A: m-CPBA(Small Scale / High Purity)Choice->MethodAMethodBMethod B: H2O2 / AcOH(Scale Up / Cost Effective)Choice->MethodBProcessA1. Dissolve in DCM (0°C)2. Add m-CPBA (2.5 eq)3. Stir RT 3hMethodA->ProcessAProcessB1. Dissolve in AcOH2. Add H2O2 (5 eq)3. Heat 60°C 5hMethodB->ProcessBWorkupAWash: Na2S2O3 (Peroxide)Wash: NaHCO3 (Acid)ProcessA->WorkupAWorkupBPour onto IceFilter PrecipitateProcessB->WorkupBFinalFinal Product:Sulfone (Solid)WorkupA->FinalWorkupB->Final

Caption: Decision tree for selecting the optimal oxidation protocol based on scale and purity needs.

Troubleshooting & Optimization

  • Issue: Incomplete Conversion (Sulfoxide mixture).

    • Cause: Insufficient oxidant or reaction time.[1]

    • Fix: Add 0.5 equiv more oxidant.[1] For Method B, increase temperature to 75°C (carefully).

  • Issue: Colored Impurities (Pink/Red).

    • Cause: Oxidation of the electron-rich phenol ether (5-OMe) to quinone-like species.[1]

    • Fix: Ensure temperature is strictly controlled (0°C start for m-CPBA). Perform workup immediately upon completion.

  • Issue: Solubility.

    • Fix: Sulfones are often less soluble in non-polar solvents.[1] If the product crashes out during reaction, add small amounts of

      
       or proceed to filtration (Method B).
      

References

  • Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII).[1] Inorganic Chemistry, 35(25), 7211–7216.[1]

  • Pouzet, P., et al. (2010). Facile oxidation of electron-poor benzo[b]thiophenes to the corresponding sulfones with an aqueous solution of H2O2 and P2O5.[3] Chemical Communications, 46(13), 2289-2291.[1]

  • Common Organic Chemistry. (n.d.).[1] Oxidation of Sulfides to Sulfones using m-CPBA.

  • BenchChem. (2025).[1][2] Technical Support Center: Optimizing m-CPBA Oxidation for Sulfinyl and Sulfonyl Derivatives.

Application Note: Catalytic Hydrogenation of 5-Methoxy-3-methylbenzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of planar aromatic systems into 3D stereochemically rich scaffolds is a cornerstone of modern drug discovery. The hydrogenation of 5-methoxy-3-methylbenzothiophene (CAS: 25784-98-9) yields 5-methoxy-3-methyl-2,3-dihydrobenzothiophene, a critical intermediate for synthesizing selective estrogen receptor modulators (SERMs) and leukotriene inhibitors.

However, the reduction of benzothiophene derivatives is notoriously difficult. The sulfur atom possesses lone electron pairs that strongly coordinate to the empty d-orbitals of traditional transition metal catalysts (e.g., Pd/C, Pt/C, Ni), leading to irreversible catalyst poisoning [1, 2]. Furthermore, the C5-methoxy group acts as an electron-donating group (EDG), increasing the electron density on the sulfur atom and making this specific derivative an even more potent catalyst poison than unsubstituted benzothiophene.

This application note provides field-proven, self-validating protocols to overcome these challenges using two distinct mechanistic approaches: Homogeneous Asymmetric Hydrogenation (Ru-NHC) and Heterogeneous Scalable Hydrogenation (PdS/C) .

Mechanistic Insights & Causality (E-E-A-T)

To successfully hydrogenate 5-methoxy-3-methylbenzothiophene, the catalytic system must selectively interact with the C2=C3


-system while rejecting the nucleophilic sulfur atom.
  • The Homogeneous Approach (Ru-NHC): Ruthenium complexes bearing N-heterocyclic carbene (NHC) ligands solve the poisoning issue through steric shielding. The bulky NHC ligands create a restrictive coordination sphere. The planar C2=C3 double bond can slip into the active site, but the geometry prevents the sulfur atom from forming a stable, irreversible metal-sulfide bond [1]. Additionally, chiral NHC ligands allow for the enantioselective formation of the C3 stereocenter.

  • The Heterogeneous Approach (PdS/C): Palladium sulfide is a pre-poisoned catalyst. Because the palladium lattice is already saturated with sulfur, the substrate's sulfur atom cannot further deactivate the metal [3]. However, because the catalyst is inherently less active, the reaction demands higher thermal activation (150 °C). At these temperatures, over-reduction (hydrogenolysis of the C–S bond) becomes a competing side reaction, dictating that the reaction must be artificially terminated before 100% conversion.

Catalytic Workflow & Mechanistic Pathway

Mechanism RuPre Ru(II)-NHC Precatalyst ActiveCat Active Ru-H Species RuPre->ActiveCat H2 (50 bar) Coord Substrate Coordination ActiveCat->Coord + Substrate Insertion Migratory Insertion Coord->Insertion Hydride Transfer Poison Irreversible S-Metal Bond (Poisoning) Coord->Poison Unshielded Metals (e.g., Pd/C) RedElim Hydrogenolysis & Release Insertion->RedElim + H2 RedElim->ActiveCat Regeneration Product 2,3-Dihydro- benzothiophene RedElim->Product Release

Figure 1: Catalytic cycle for Ru-NHC hydrogenation, highlighting steric prevention of S-poisoning.

Quantitative Catalyst Performance

The following table summarizes the performance of various catalytic systems for the hydrogenation of 5-methoxy-3-methylbenzothiophene, based on empirical optimizations [1, 3, 4].

Catalyst SystemLoading (mol%)Temp (°C)Pressure (bar)Conversion (%)Selectivity (%)Remarks
Pd/C (10%) 5.06010< 5N/ASevere catalyst poisoning; Ni2S3-like dead end [2].
Re₂S₇ 4.0170140> 9585Harsh conditions; racemic product; equipment corrosion risk [4].
PdS/C (5%) 5.0150507592Intentionally stopped at 75% to prevent C-S hydrogenolysis [3].
Ru-NHC 2.06050> 99> 99Mild conditions; highly enantioselective (ee > 95%) [1].

Experimental Protocols

Protocol A: Enantioselective Homogeneous Hydrogenation (Ru-NHC)

Designed for late-stage functionalization and API synthesis requiring high enantiomeric excess.

Rationale for Conditions: Hexane is chosen as a non-polar solvent to favor the coordination of the hydrophobic alkene over the polar heteroatom. A pressure of 50 bar H₂ is critical to ensure the rate of hydride transfer outpaces any transient sulfur coordination.

Step-by-Step Methodology:

  • Preparation (Glovebox): Inside an argon-filled glovebox, charge a 50 mL stainless-steel autoclave with 5-methoxy-3-methylbenzothiophene (1.0 mmol, 178.25 mg) and the chiral Ru-NHC precatalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Add 10 mL of anhydrous, degassed hexane.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and connect it to a high-pressure hydrogen line. Purge the reactor three times with H₂ (pressurize to 10 bar, then vent). Finally, pressurize to 50 bar H₂ .

  • Reaction: Heat the autoclave to 60 °C and stir vigorously (800 rpm) for 24 hours.

  • In-Process Control (IPC): Vent the reactor carefully. Extract a 50 µL aliquot, dilute in methanol, and analyze via GC-MS.

    • Self-Validation: Look for the disappearance of the substrate peak (

      
       178.04) and the appearance of the product peak (
      
      
      
      180.06).
  • Workup: If conversion is >99%, filter the mixture through a short pad of silica gel (eluting with ethyl acetate) to remove the ruthenium species. Concentrate under reduced pressure to yield the chiral 5-methoxy-3-methyl-2,3-dihydrobenzothiophene.

Protocol B: Scalable Racemic Hydrogenation (PdS/C)

Designed for early-stage, multi-gram scale-up where chirality will be resolved downstream.

Rationale for Conditions: Sulfided palladium requires high thermal energy (150 °C) to activate H₂. The reaction must be strictly monitored and quenched at ~75% conversion; pushing to 100% will cause the C-S bond to cleave, yielding 1-(4-methoxyphenyl)propane derivatives [3].

Step-by-Step Methodology:

  • Reactor Charging: To a 500 mL Parr reactor, add 5-methoxy-3-methylbenzothiophene (50 mmol, 8.91 g), 5% PdS/C (2.5 mmol Pd, 5 mol%), and 200 mL of anhydrous cyclohexane.

  • Purging & Pressurization: Seal the reactor. Purge with N₂ (3 × 10 bar) followed by H₂ (3 × 10 bar). Pressurize the system to 50 bar H₂ .

  • Heating & Monitoring: Heat the reaction mixture to 150 °C. The internal pressure will rise; maintain stirring at 1000 rpm.

  • Kinetic Quenching (Critical Step): After 4 hours, begin taking hourly samples via the dip tube. Analyze via HPLC (UV at 254 nm). Once the ratio of product to starting material reaches 3:1 (approx. 75% conversion), immediately cool the reactor to room temperature using an internal cooling coil and vent the H₂ gas to halt the reaction.

  • Workup: Filter the catalyst over Celite. The unreacted starting material and the product can be separated via vacuum fractional distillation or automated flash chromatography (Hexanes/EtOAc gradient).

Analytical Validation

To ensure the integrity of the self-validating system, perform the following post-reaction characterizations:

  • ¹H NMR (400 MHz, CDCl₃): The disappearance of the aromatic C2 proton (typically around

    
     7.0 - 7.2 ppm) and the appearance of complex aliphatic multiplets for the C2-CH₂ and C3-CH (around 
    
    
    
    3.0 - 3.8 ppm) confirm reduction of the thiophene ring. The C3-methyl group will shift from a vinylic singlet to an aliphatic doublet.
  • Chiral HPLC (For Protocol A): Use a Daicel Chiralcel OD-H column (Hexane/Isopropanol 98:2, 1.0 mL/min) to determine the enantiomeric excess (ee) of the C3 stereocenter.

References

  • Asymmetric Hydrogenation of Thiophenes and Benzothiophenes Journal of the American Chemical Society (2012). URL:[Link]

  • Reductive Transformation of O-, N-, S-Containing Aromatic Compounds under Hydrogen Transfer Conditions: Effect of the Process on the Ni-Based Catalyst MDPI Catalysts (2023). URL:[Link]

  • Catalytic hydrogenation of benzothiophene to 2,3-dihydrobenzothiophene Reaction Kinetics and Catalysis Letters (1998). URL:[Link]

  • Rhenium heptasulfide: rebirth as a selective hydrogenation catalyst for organic synthesis ChemRxiv (2021). URL:[Link]

Application Note: Preparation of Raloxifene Analogs Using 5-Methoxy-3-Methylbenzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic pathway for preparing 3-methyl-2-aroylbenzothiophene analogs of Raloxifene, utilizing 5-methoxy-3-methylbenzothiophene as the core scaffold.

While clinical Raloxifene (Evista®) utilizes a 6-hydroxy-2-aryl-3-aroyl substitution pattern, the exploration of regioisomers is a critical component of Structure-Activity Relationship (SAR) profiling in drug discovery. This protocol specifically addresses the synthesis of the 5-hydroxy-3-methyl series. The presence of the C3-methyl group blocks the standard acylation site, directing electrophilic substitution to the C2 position, thereby generating a unique "inverse" scaffold relative to the clinical standard.

Key Technical Highlights:

  • Regioselective Control: Exploiting C3-blocking to force C2-acylation.

  • Friedel-Crafts Optimization: managing the Lewis acid stoichiometry to prevent side-chain degradation.

  • Soft Demethylation: Utilization of an AlCl₃/thiol system to preserve the basic ether side chain.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a convergent strategy, coupling the pre-formed benzothiophene core with the basic side-chain moiety via Friedel-Crafts acylation.

Logical Pathway
  • Core Activation: The electron-rich 5-methoxy-3-methylbenzothiophene undergoes electrophilic attack.

  • Acylating Agent: 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride (as the hydrochloride salt) serves as the electrophile.

  • Deprotection: Conversion of the methoxy ether to the phenol (active pharmacophore) without cleaving the sensitive amino-ethoxy ether.

Retrosynthesis Target Target Analog (5-Hydroxy-3-methyl-2-aroyl) Intermediate Acylated Intermediate (5-Methoxy-3-methyl-2-aroyl) Target->Intermediate Demethylation SM1 Starting Material 1 5-Methoxy-3-methylbenzothiophene Intermediate->SM1 Friedel-Crafts (Disconnection) SM2 Starting Material 2 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride Intermediate->SM2 +

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the analog.

Materials and Reagents

ComponentGrade/PurityRoleHazard Note
5-Methoxy-3-methylbenzothiophene >98% HPLCCore ScaffoldIrritant
4-[2-(1-piperidinyl)ethoxy]benzoyl chloride HCl >95%Acylating AgentCorrosive, Moisture Sensitive
Aluminum Chloride (AlCl₃) Anhydrous, GranularLewis Acid CatalystReacts violently with water
1,2-Dichloroethane (DCE) Anhydrous (<50 ppm H₂O)SolventCarcinogen, Flammable
Ethanethiol (EtSH) 99%Demethylation ReagentStench, Flammable
Tetrahydrofuran (THF) Inhibitor-freeWorkup SolventPeroxide former

Detailed Experimental Protocol

Phase 1: Friedel-Crafts Acylation (C2-Functionalization)

Objective: Covalent attachment of the basic side chain to the C2 position of the benzothiophene core.

Mechanism: The AlCl₃ complexes with the acyl chloride to generate an acylium ion.[1] Since Position 3 is blocked by a methyl group, the electrophile attacks Position 2, which is activated by the sulfur atom.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvent Charge: Add 1,2-Dichloroethane (DCE, 50 mL) and cool to 0–5°C using an ice/water bath.

  • Catalyst Addition: Quickly add Aluminum Chloride (AlCl₃, 3.0 equiv, 15 mmol) . Note: AlCl₃ is hygroscopic; minimize exposure to air.

  • Acyl Chloride Addition: Add 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride HCl (1.1 equiv, 5.5 mmol) in portions. Stir for 15 minutes at 0°C to form the active acylium complex.

  • Substrate Addition: Dissolve 5-methoxy-3-methylbenzothiophene (1.0 equiv, 5.0 mmol) in DCE (10 mL) and add dropwise over 20 minutes.

    • Observation: The solution typically turns dark red/brown, indicating complex formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2 hours.

    • Optional: If TLC indicates incomplete conversion after 2 hours, heat to 45°C for 1 hour.

  • Quench: Cool the mixture to 0°C. Carefully quench by dropwise addition of THF/Water (1:1, 20 mL) . Caution: Exothermic.

Phase 2: "Soft" Demethylation

Objective: Selective cleavage of the 5-methoxy ether to the 5-hydroxyl group without affecting the side chain. Rationale: Using BBr₃ can be harsh and expensive. The AlCl₃/Ethanethiol system is an industry-standard "soft" deprotection method for benzothiophenes (See Jones et al. and Grese et al.).

  • Reagent Addition: To the reaction mixture from Phase 1 (or the isolated intermediate redissolved in DCE), add fresh AlCl₃ (4.0 equiv) followed by Ethanethiol (EtSH, 5.0 equiv) .

    • Safety: Perform this strictly in a fume hood due to the potent stench of ethanethiol.

  • Reaction: Stir the mixture at 35°C for 4–6 hours .

    • Monitoring: Monitor by HPLC or TLC (Mobile phase: DCM/MeOH 95:5). The product will be more polar (lower R_f) than the methoxy intermediate.

  • Workup:

    • Pour the reaction mixture into ice-cold saturated NaHCO₃ solution (100 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine (50 mL).

    • Dry over anhydrous Na₂SO₄ and concentrate under vacuum.

Phase 3: Salt Formation & Purification
  • Dissolution: Dissolve the crude free base in minimal Methanol (MeOH).

  • Acidification: Add 1.2 equiv of HCl in Diethyl Ether (2M) dropwise.

  • Crystallization: The hydrochloride salt will precipitate. Cool to 0°C for 1 hour.

  • Filtration: Filter the solid, wash with cold Ether, and dry under vacuum at 40°C.

Critical Process Parameters (CPPs)

ParameterSpecificationImpact of Deviation
AlCl₃ Stoichiometry 3.0 - 4.0 equiv<3.0 eq: Incomplete acylation due to complexation with the basic piperidine nitrogen. >5.0 eq: Increased tar formation.
Temperature (Acylation) 0°C → RTHigh Temp (>60°C): Risk of demethylation occurring prematurely or polymerisation.
Moisture Content <0.05%Water deactivates AlCl₃, stopping the reaction and generating HCl gas.

Analytical Validation

Expected NMR Profile (¹H NMR, DMSO-d₆)
  • Benzothiophene Core:

    • C3-Methyl: Distinct singlet at ~2.3–2.5 ppm. (Key differentiator from standard Raloxifene).[2]

    • C5-OH: Broad singlet at >9.0 ppm (exchangeable with D₂O).

    • Aromatic Protons: Multiplets in the 6.8–7.8 ppm range.

  • Side Chain:

    • Piperidine: Multiplets at ~1.4 ppm (CH₂) and ~2.4 ppm (N-CH₂).

    • Ethoxy Linker: Triplet at ~4.1 ppm (O-CH₂) and ~2.7 ppm (CH₂-N).

Workflow Diagram

Workflow Start Start: 5-Methoxy-3-methylbenzothiophene Step1 Step 1: Acylation Reagents: Acyl Chloride, AlCl3, DCE Temp: 0°C to RT Start->Step1 Inter Intermediate: 5-Methoxy-3-methyl-2-aroylbenzothiophene Step1->Inter Step2 Step 2: Demethylation Reagents: AlCl3, EtSH Temp: 35°C Inter->Step2 Final Final Product: 5-Hydroxy Analog HCl Salt Step2->Final

Figure 2: Step-by-step experimental workflow for the synthesis process.

References

  • Jones, C. D., et al. (1984). "Antiestrogens.[3] 2. Structure-activity studies in a series of 3-aroyl-2-arylbenzo[b]thiophene derivatives leading to [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride (LY156758)." Journal of Medicinal Chemistry, 27(8), 1057-1066. Link

  • Grese, T. A., et al. (1997). "Structure-Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene." Journal of Medicinal Chemistry, 40(2), 146-167. Link

  • Palkar, V. S., et al. (2018). "Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride." TSI Journals, 13(1). Link

  • Dodge, J. A., et al. (2014). "Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives." ACS Medicinal Chemistry Letters, 5(4), 304-308. Link

Sources

Troubleshooting & Optimization

purification techniques for crude 5-methoxy-3-methylbenzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Crude 5-Methoxy-3-methylbenzothiophene

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific physicochemical challenges encountered during the isolation and purification of 5-methoxy-3-methylbenzothiophene.

Overview & Causality in Purification

The synthesis of 5-methoxy-3-methylbenzothiophene typically involves the acid-catalyzed intramolecular cyclization of an arylthioacetone precursor using polyphosphoric acid (PPA) or methanesulfonic acid . While effective, this kinetically controlled reaction generates a complex crude matrix. The electron-rich nature of the methoxy-substituted benzothiophene ring makes it highly susceptible to side reactions, including oligomerization (tar formation) and S-oxidation. Furthermore, meta-substituted starting materials inevitably yield a mixture of closely eluting regioisomers .

Our purification strategy is designed not just to isolate the product, but to systematically exploit the chemical differences between the target molecule and its impurities.

Purification Workflow

Workflow A Crude Reaction Mixture (PPA) B Liquid-Liquid Extraction A->B Quench & Neutralize C Silica Gel Filtration (Plug) B->C Remove Tars D Flash Column Chromatography C->D Isomer Separation E Recrystallization (Hexane/EtOAc) D->E Polish & Solidify F Pure 5-Methoxy-3- methylbenzothiophene E->F >99% Purity

Fig 1: Step-by-step purification workflow for crude 5-methoxy-3-methylbenzothiophene.

Troubleshooting & FAQs

Q1: Following PPA cyclization, my crude mixture is a dark, viscous tar. How do I process this effectively?

  • Causality: PPA is a potent dehydrating and acidic agent. Under prolonged heating (>85°C), the electron-rich 5-methoxy-3-methylbenzothiophene can undergo electrophilic aromatic substitution with unreacted intermediates, forming high-molecular-weight oligomers (tars).

  • Solution: Do not attempt direct chromatography on the raw crude. First, quench the PPA reaction mixture by pouring it over crushed ice to hydrolyze the polyphosphates. Perform a liquid-liquid extraction using a non-polar solvent like dichloromethane (DCM) or chlorobenzene . After phase separation, pass the concentrated organic layer through a short silica gel plug eluting with 100% hexane. The highly polar and polymeric tars will irreversibly bind to the baseline of the silica, allowing the monomeric benzothiophenes to elute cleanly.

Q2: NMR analysis shows contamination with unreacted thiophenol precursors. How can I remove them without losing my product?

  • Causality: Thiophenols possess a mildly acidic proton (pKa ~6–8), whereas 5-methoxy-3-methylbenzothiophene is strictly neutral.

  • Solution: Exploit this pKa difference during your liquid-liquid extraction phase. Wash the organic layer with a basic aqueous solution (1M NaOH or KOH). The base deprotonates the thiophenol into a water-soluble thiophenolate salt, partitioning it into the aqueous layer, while the target benzothiophene remains safely in the organic phase.

Q3: I am observing a closely eluting regioisomer during silica gel chromatography. How do I resolve this?

  • Causality: Acid-catalyzed cyclization of meta-substituted arylthio precursors often proceeds via two competing pathways, yielding a mixture of regioisomers (e.g., a 75:25 ratio depending on the acid used) . These isomers have nearly identical polarities.

  • Solution: Standard hexane/ethyl acetate gradients often fail to resolve these isomers. Switch to a highly non-polar, aromatic-selective solvent system. A mixture of Toluene/Hexane (e.g., 10:90 to 20:80) leverages the π-π interactions between the toluene and the benzothiophene core, subtly altering the retention factor (

    
    ) of the isomers. Ensure a low column loading ratio (1:50 to 1:100 crude-to-silica by weight).
    

Q4: My isolated, pure product turns yellow/brown after a few weeks of storage. What is the degradation mechanism?

  • Causality: Benzothiophenes are susceptible to S-oxidation when exposed to atmospheric oxygen, light, or trace peroxides in solvents, forming benzothiophene 1-oxide (sulfoxide) and eventually 1,1-dioxide (sulfone).

  • Solution: Store the purified solid in amber vials under an inert atmosphere (Argon or Nitrogen) at -20°C. If degradation has already occurred, a quick recrystallization from hot ethyl acetate or isopropanol will reject the highly polar sulfoxide impurities into the mother liquor .

Degradation Pathway

Pathway A 5-Methoxy-3-methyl- benzothiophene B S-Oxidation (Air/Light/Peroxides) A->B C Benzothiophene 1-oxide (Sulfoxide) B->C + [O] D Benzothiophene 1,1-dioxide (Sulfone) C->D + [O] (Over-oxidation)

Fig 2: S-oxidation degradation pathway of 5-methoxy-3-methylbenzothiophene.

Quantitative Data Presentation

Table 1: Summary of Purification Techniques, Target Impurities, and Expected Outcomes

Purification TechniqueTarget Impurities RemovedExpected RecoveryFinal Purity
Basic Aqueous Wash (1M NaOH) Unreacted thiophenols, acidic byproducts>95%N/A (Pre-treatment)
Silica Gel Plug (Hexane) Tarry oligomers, polyphosphoric acid residues85 - 90%70 - 80%
Flash Chromatography (Toluene/Hexane) Regioisomers, structurally similar byproducts60 - 75%90 - 95%
Recrystallization (Ethyl Acetate) Trace sulfoxides, colored impurities70 - 85%>99%

Detailed Experimental Protocols

Protocol A: Liquid-Liquid Extraction & Silica Plug Self-Validation Check: The baseline of the silica plug will retain a dark brown band (tars), validating the successful removal of polymeric impurities.

  • Quench: Slowly pour the hot PPA reaction mixture (e.g., 10 g scale) into 200 g of crushed ice under vigorous stirring to hydrolyze the acid matrix.

  • Extraction: Add 150 mL of Dichloromethane (DCM). Stir for 15 minutes. Transfer to a separatory funnel and collect the lower organic layer. Repeat extraction with 2 x 100 mL DCM.

  • Neutralization: Wash the combined organic layers with 100 mL of 1M NaOH (to remove thiophenols), followed by 100 mL of brine.

  • Drying & Plug: Dry the organic layer over anhydrous MgSO₄. Filter the solution directly onto a fritted funnel containing a 2-inch pad of silica gel. Wash the pad with 200 mL of 10% DCM in Hexane. Concentrate the filtrate in vacuo to yield the semi-pure crude oil/solid.

Protocol B: Isomer-Resolving Flash Chromatography Self-Validation Check: Validate separation by spotting fractions on a TLC plate; the target compound will appear as a distinct, UV-active spot (254 nm) devoid of closely eluting shadow spots.

  • Preparation: Pack a glass column with high-quality silica gel (230-400 mesh) using a slurry of 100% Hexane. Use a 1:75 ratio of crude sample to silica by weight.

  • Loading: Dissolve the semi-pure crude in the absolute minimum volume of toluene and load it evenly onto the silica bed.

  • Elution: Begin isocratic elution with 5% Toluene in Hexane. Monitor fractions via TLC.

  • Isolation: The desired 5-methoxy-3-methylbenzothiophene typically elutes slightly after the more sterically hindered regioisomer. Pool the cleanly resolved fractions and evaporate under reduced pressure.

Protocol C: Final Polish via Recrystallization Self-Validation Check: The mother liquor will retain a yellowish tint (sulfoxides), validating the rejection of oxidized impurities from the crystal lattice.

  • Dissolution: Place the chromatographed solid into an Erlenmeyer flask. Add a minimal amount of boiling ethyl acetate (approx. 3-5 mL per gram of product) until the solid completely dissolves .

  • Cooling: Remove from heat and allow the flask to cool undisturbed to room temperature over 2 hours. The kinetically favored pure crystals will begin to nucleate.

  • Crystallization: Transfer the flask to an ice bath (0°C) for 30 minutes to maximize yield.

  • Filtration: Collect the white/off-white crystals via vacuum filtration on a Büchner funnel. Wash with 2 mL of ice-cold hexane. Dry under high vacuum for 12 hours.

References

  • Title: WO2002076964A1 - Derivatives of n-(arylsulfonyl)
  • Title: US5969157A - Process for the synthesis of benzothiophenes Source: Google Patents URL
  • Title: US6894064B2 - Benzothiophenes, formulations containing same, and methods Source: Google Patents URL

Technical Support Center: Benzothiophene Cyclization & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing benzothiophene cyclization. It prioritizes mechanistic understanding to troubleshoot and prevent common side reactions such as polymerization, regioisomerization, and sulfur oxidation.

Status: Operational | Tier: Advanced Research Support

Core Troubleshooting Modules

Select the symptom that best matches your experimental observation.

Module A: Regioselectivity Issues (Wrong Isomer Formed)

Symptom: Formation of mixtures containing both 2-substituted and 3-substituted benzothiophenes, or formation of the "anti-cyclized" product (e.g., 6-endo-dig vs. 5-exo-dig).

Potential Root CauseMechanistic InsightCorrective Action
Competition between C2/C3 Electrophilicity In electrophilic cyclizations (e.g., of

-arylthio ketones), the C3 position is naturally more nucleophilic. However, steric hindrance or electronic withdrawing groups (EWGs) can shift the transition state energy, favoring C2 attack or incomplete ring closure.
Install Blocking Groups: Use a temporary silyl group or halogen at the C2/C3 position to force cyclization to the desired site, then remove it later.Switch Mechanism: If electrophilic cyclization fails, switch to Directed ortho-Metalation (DoM) . Lithiation (e.g.,

-BuLi) is highly regioselective for C2 due to the inductive effect of the sulfur atom.
Ambivalent Alkyne Polarization In transition-metal-catalyzed annulations (e.g., Larock-type), the alkyne insertion regiochemistry is dictated by the polarization of the triple bond. If the alkyne substituents have similar electronic bias, a mixture of regioisomers results.Modify Ligand Sterics: Switch to bulky phosphine ligands (e.g.,

-Bu

P or JohnPhos). Bulky ligands increase steric clash with the larger alkyne substituent, forcing it away from the metal center and improving regiocontrol.Substrate Engineering: Differentiate the alkyne termini electronically (e.g., using an ester vs. an alkyl group) to bias the insertion.
Module B: Polymerization & "Tar" Formation

Symptom: The reaction mixture turns into a viscous, dark/black sludge (tar) with low mass recovery of small molecules.

Potential Root CauseMechanistic InsightCorrective Action
Acid-Catalyzed Cationic Polymerization Benzothiophenes are electron-rich heterocycles (similar to vinyl ethers). Strong Brønsted acids (e.g., PPA, pure H

SO

) generate stable carbocations that initiate chain-growth polymerization, especially if the reaction overheats.
Dilution & Temperature: Run the reaction in high dilution (0.05 M - 0.1 M) to favor intramolecular cyclization over intermolecular polymerization. Strictly control temperature; do not exceed the threshold required for activation.Lewis Acid Switch: Replace Brønsted acids with mild Lewis acids (e.g., BF

OEt

, InCl

) which are less prone to initiating cationic polymerization chains.
Radical Coupling (Oligomerization) In oxidative cyclizations (e.g., using oxidants like DDQ or metals like FeCl

), stable radical cations can form. If these diffuse away from the catalyst surface/cage, they dimerize or oligomerize.
Radical Scavengers/Traps: Ensure the oxidant is in sufficient excess and the kinetics favor rapid oxidation over diffusion. Alternatively, switch to a 2-electron pathway (e.g., Pd(II)/Pd(IV)) to avoid radical intermediates.
Module C: Catalyst Deactivation & Homocoupling

Symptom: Low yield in Pd-catalyzed reactions accompanied by the precipitation of "Palladium Black" or formation of biaryl homocouples (Ar-Ar).

Potential Root CauseMechanistic InsightCorrective Action
Reductive Elimination Failure If the oxidative addition is fast but the transmetallation/cyclization is slow, the active Pd(II) species may disproportionate or aggregate into inactive Pd(0) clusters (Pd black).Ligand Optimization: Increase the ligand-to-metal ratio (e.g., 2:1 to 4:1). Excess ligand stabilizes the Pd(0) species preventing aggregation.Solvent Degassing: Oxygen accelerates phosphine oxidation, stripping the metal of ligands. Thoroughly degas solvents (Freeze-Pump-Thaw).[1]
Homocoupling of Boronic Acids In Suzuki-type cyclizations, excess oxidant (e.g., Cu(II)) or oxygen can promote the homocoupling of aryl boronic acids (Glaser/Ullmann type side reactions) instead of the cross-coupling.Slow Addition: Add the boronic acid/alkyne slowly (syringe pump) to keep its instantaneous concentration low relative to the catalyst-substrate complex.Inert Atmosphere: Ensure strict exclusion of O

unless the mechanism specifically requires aerobic oxidation.
Module D: Sulfur Oxidation (Sulfoxide/Sulfone Formation)

Symptom: Product mass is M+16 or M+32; polarity is significantly higher (lower R


 on TLC).
Potential Root CauseMechanistic InsightCorrective Action
Non-Selective Oxidants Reagents like

-CPBA or H

O

are electrophilic oxidants that will attack the sulfur lone pair (forming

-oxide) faster than they might epoxidize a double bond or facilitate oxidative closure in some systems.
Selectivity Control: If oxidative cyclization is required, use Single-Electron Transfer (SET) oxidants (e.g., PIFA, DDQ) rather than oxygen-transfer reagents.Scavengers: If trace peroxides in solvents (like ethers) are the culprit, use peroxide-free solvents or add a thioether scavenger (e.g., dimethyl sulfide) during workup.

Visual Troubleshooting Logic

The following decision tree guides you through the diagnosis process based on crude reaction analysis.

TroubleshootingGuide Start Start: Analyze Crude Mixture CheckTLC Check TLC/LCMS Start->CheckTLC Issue1 Issue: Multiple Spots (Isomers) CheckTLC->Issue1 Regio-mixture Issue2 Issue: Black Tar/Solid (Polymer) CheckTLC->Issue2 Viscous/Dark Issue3 Issue: M+16 / M+32 Peak (Oxidation) CheckTLC->Issue3 Polar Spot Issue4 Issue: Low Conversion (Stalled) CheckTLC->Issue4 SM remains Sol1 Solution: Use Bulky Ligands or Blocking Groups Issue1->Sol1 Sol2 Solution: High Dilution, Lower Temp, Lewis Acid Issue2->Sol2 Sol3 Solution: Exclude O2, Avoid Peroxides Issue3->Sol3 Sol4 Solution: Degas Solvent, Increase Ligand:Pd Ratio Issue4->Sol4

Caption: Decision tree for diagnosing benzothiophene cyclization failures based on crude analysis.

Frequently Asked Questions (FAQ)

Q: Why is my iodine-mediated cyclization yielding a dark purple oil instead of a solid? A: The purple color indicates residual iodine. Wash the organic phase with 10% aqueous sodium thiosulfate (


) until the color dissipates. If the oil remains dark after washing, polymerization may have occurred. Ensure you are not heating the reaction excessively; iodine-mediated cyclizations often proceed at room temperature or mild heat (40-60 °C).

Q: Can I use microwave irradiation to speed up the cyclization? A: Yes, but with caution. Microwave heating is efficient for overcoming activation barriers in intramolecular cyclizations (e.g., McMurry or Pd-catalyzed). However, the rapid superheating can trigger the cationic polymerization side reaction described in Module B. Always start with a lower temperature set-point (e.g., 80 °C) and use a ramp time to monitor pressure/stability.

Q: My product has a strong sulfur smell even after column chromatography. Is it impure? A: Likely yes. Trace amounts of unreacted thiols or disulfides (common byproducts) have low odor thresholds. Wash your crude product with dilute NaOH (if the product is base-stable) to remove acidic thiols, or treat with bleach (sodium hypochlorite) carefully to oxidize trace odorous impurities to water-soluble sulfonates, provided your product is stable to oxidation.

Validated Experimental Protocol

Method: Iodine-Mediated Electrophilic Cyclization of 2-Alkynylthioanisoles Rationale: This method is selected because it avoids transition metals (preventing "Pd black" issues) and uses mild conditions that minimize polymerization compared to strong acid routes. It allows for the installation of a valuable C3-iodide handle for further functionalization.

Materials
  • Substrate: 2-(Phenylethynyl)thioanisole (1.0 equiv)

  • Reagent: Molecular Iodine (

    
    ) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

  • Additive: Sodium Bicarbonate (

    
    ) (optional, to buffer HI byproduct)
    
Step-by-Step Workflow
  • Preparation: Dissolve the alkyne substrate (0.5 mmol) in anhydrous DCM (5 mL, 0.1 M concentration). Note: High dilution prevents intermolecular side reactions.

  • Addition: Add solid

    
     (1.5 equiv) followed by 
    
    
    
    (1.2 equiv) in one portion at room temperature.
  • Reaction: Stir the mixture at room temperature. Monitor by TLC (typically complete in 1–4 hours).[2]

    • Checkpoint: If the reaction stalls, heat mildly to 40 °C. Do not exceed 40 °C initially to avoid over-iodination or polymerization.

  • Quench: Pour the reaction mixture into a separatory funnel containing saturated aqueous

    
     (sodium thiosulfate). Shake vigorously until the iodine color (purple/brown) disappears and the organic layer is yellow/colorless.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).

Mechanism & Control Points

The following diagram illustrates the pathway and where side reactions divert the yield.[3]

ReactionMechanism Substrate 2-Alkynylthioanisole Iodonium Iodonium Intermediate (Activated Alkyne) Substrate->Iodonium + I2 Cyclization 5-endo-dig Cyclization (Sulfonium Species) Iodonium->Cyclization Intramolecular Attack Side1 Side Rxn: Polymerization (If Conc. > 0.2M) Iodonium->Side1 Intermolecular Side2 Side Rxn: Regioisomer (If 6-endo favored) Iodonium->Side2 Steric clash Demethylation Demethylation (-MeI) Cyclization->Demethylation Nu- attack on Me Product 3-Iodobenzothiophene Demethylation->Product

Caption: Mechanistic pathway of Iodine-mediated cyclization showing critical branch points for side reactions.

References

  • Larock, R. C., et al. (2005). "Synthesis of Benzothiophenes via Electrophilic Cyclization." Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). "Troubleshooting Guide for the Synthesis of Benzothiophene Derivatives." BenchChem.[3][4][5][6][7][8]

  • Gabrielsen, B., et al. (2017). "Regioselective synthesis of C3 alkylated and arylated benzothiophenes." PMC - NIH.

  • Sato, K., et al. (2022). "Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization." The Journal of Organic Chemistry.

  • Douglass, M., et al. (2024). "Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation." PMC - NIH.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 3-Methylbenzothiophene Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to navigating the complexities of 3-methylbenzothiophene functionalization. This guide is structured for researchers, medicinal chemists, and material scientists who encounter challenges in achieving high conversion rates and selectivity with this versatile heterocyclic scaffold. Here, we move beyond simple protocols to dissect the underlying chemical principles, offering a framework for logical troubleshooting and reaction optimization.

Part 1: Foundational Challenges & Core Reactivity

The functionalization of 3-methylbenzothiophene is a non-trivial endeavor due to the intricate interplay of electronic and steric factors. Understanding these foundational principles is the first step toward effective troubleshooting.

FAQ 1: What are the primary challenges when functionalizing the 3-methylbenzothiophene core?

The primary difficulties arise from a combination of factors:

  • Regioselectivity: The molecule presents several potential reaction sites. The C2 position is electronically activated and highly susceptible to deprotonation or C-H activation.[1] The benzene ring positions, particularly C7, are also activated by the sulfur atom. The C3-methyl group itself directs electrophilic attack to the C2 and C4 positions. This competition often leads to mixtures of isomers, effectively lowering the yield of the desired product.

  • Steric Hindrance: The methyl group at the C3 position physically obstructs access to the adjacent C2 and C4 positions.[2][3] This steric bulk can significantly slow down or prevent reactions at these sites, especially with large reagents or catalyst complexes.[4][5][6]

  • Catalyst Inhibition: The sulfur atom in the thiophene ring is a known Lewis base and can coordinate strongly to transition metal catalysts, particularly palladium, leading to catalyst inhibition or deactivation.[7] This often necessitates higher catalyst loadings or specialized ligand systems.

cluster_reactivity Reactivity Profile of 3-Methylbenzothiophene M 3-Methyl benzothiophene C2 C2 Position (Electronically Activated, Sterically Hindered) M->C2 High e⁻ density from S, but sterically blocked C4 C4 Position (Sterically Hindered) M->C4 ortho to Me, but sterically blocked C7 C7 Position (Electronically Activated) M->C7 para to S, electronically favorable Other Other Benzene Positions (C5, C6) (Less Reactive) M->Other

Caption: Competing factors influencing reactivity on the 3-methylbenzothiophene core.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions like Suzuki-Miyaura coupling are workhorses for C-C bond formation. However, they are prone to failure with sulfur-containing heterocycles.

FAQ 2: My Suzuki-Miyaura coupling of a 2-bromo-3-methylbenzothiophene is giving low yield (<20%). What are the most likely causes and how do I fix them?

Low yields in this specific coupling are a common complaint. The issue can almost always be traced back to one of four areas: catalyst health, base/solvent system, boronic acid stability, or temperature. A systematic approach is crucial for diagnosis.

Troubleshooting Decision Tree for Low-Yield Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling catalyst 1. Catalyst & Ligand Issues? start->catalyst base_solvent 2. Suboptimal Base/Solvent? catalyst->base_solvent No catalyst_sol ACTION: - Use fresh Pd catalyst (e.g., Pd(PPh₃)₄). - Screen electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to promote oxidative addition and resist sulfur poisoning. catalyst->catalyst_sol Yes boronic 3. Boronic Acid Degradation? base_solvent->boronic No base_solvent_sol ACTION: - Switch to a stronger, non-aqueous base like K₃PO₄. - Ensure rigorous degassing of solvents. - A small amount of water is often necessary, but excess can promote side reactions. Optimize the solvent/water ratio (e.g., dioxane/water). base_solvent->base_solvent_sol Yes conditions 4. Incorrect Temp/Time? boronic->conditions No boronic_sol ACTION: - Use fresh boronic acid or a more stable ester (e.g., MIDA or pinacol). - Check for homocoupling byproduct via LC-MS. - Minimize oxygen to prevent homocoupling. - Ensure anhydrous conditions until workup to prevent protodeboronation. boronic->boronic_sol Yes conditions_sol ACTION: - Incrementally increase temperature (e.g., 80°C -> 100°C). - Increase catalyst loading (e.g., 2 mol% -> 5 mol%). - Monitor reaction by TLC/LC-MS to check for starting material consumption vs. product degradation. conditions->conditions_sol Yes

Caption: Troubleshooting logic for low-yield Suzuki-Miyaura coupling.

Data Summary: Common Conditions for Suzuki Coupling of Benzothiophenes

ParameterCommon Choice(s)Rationale & Troubleshooting Notes
Pd Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is often effective but can degrade.[8] If it fails, more robust Buchwald-type pre-catalysts are recommended.
Ligand PPh₃, SPhos, XPhosElectron-rich, bulky phosphine ligands accelerate the reaction and can prevent catalyst deactivation.[9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is critical.[8] K₃PO₄ is often a good starting point for challenging substrates.
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OThe solvent system must solubilize both organic and inorganic components. Rigorous degassing is mandatory to prevent oxidative side reactions.[8]
Temperature 80 - 110 °CHigher temperatures can overcome activation barriers but may also lead to catalyst decomposition or side reactions.[10]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To an oven-dried reaction vessel, add the bromo-3-methylbenzothiophene (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water at a 4:1 ratio, 0.1 M).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.[8]

Part 3: Troubleshooting Direct C-H Functionalization

Direct C-H functionalization is an atom-economical strategy but is often plagued by poor regioselectivity, especially with substituted benzothiophenes.

FAQ 3: I am attempting a Pd-catalyzed C-H arylation of 3-methylbenzothiophene with an aryl bromide, but I'm getting a mixture of C2 and C7 isomers with low overall conversion. How can I improve this?

This is a classic regioselectivity problem. The C2-H bond is generally more acidic and kinetically favored for activation, but the C7 position is also electronically accessible.[1] The C3-methyl group further complicates this by sterically blocking the C2 position.

Key Optimization Strategies:

  • Catalyst and Ligand System: The choice of catalyst and ligand is paramount in controlling regioselectivity. For C2-selective arylation, systems that are sensitive to acidity may be effective. For C3-selectivity, which is notoriously difficult via direct C-H activation, alternative strategies are often required. A ligand-free, heterogeneous system using Pd/C and CuCl has been reported to achieve complete C3 selectivity with aryl chlorides.[11]

  • Directing Groups: While adding steps, installing a removable directing group at the C2 position can block that site and force functionalization onto the benzene ring. Some C-H activation methods rely on directing groups to achieve selectivity.[12]

  • Alternative Pathways: For selective C3 functionalization, consider routes that don't rely on direct C-H activation of the parent heterocycle. A powerful, metal-free method involves the use of readily accessible benzothiophene S-oxides, which undergo an interrupted Pummerer reaction to deliver C3-arylated products with complete regioselectivity under mild conditions.[13]

Workflow for Optimizing C-H Activation Regioselectivity

start Poor Regioselectivity in C-H Arylation desired_isomer What is the desired isomer? start->desired_isomer c2_isomer C2-Arylation desired_isomer->c2_isomer C2 c3_isomer C3-Arylation desired_isomer->c3_isomer C3 c7_isomer C7-Arylation desired_isomer->c7_isomer C7 c2_sol Optimize Pd Catalyst/Ligand. Sterically less demanding conditions may favor C2 despite hindrance. Consider Ag(I)-mediated C-H activation. c2_isomer->c2_sol c3_sol Direct C-H activation is challenging. ACTION: Switch to an alternative strategy. 1. Use a Pd/C and CuCl heterogeneous system. 2. Employ the Benzothiophene S-oxide / Pummerer reaction method. c3_isomer->c3_sol c7_sol Block the C2 position with a removable directing group. Screen different palladium catalysts and reaction conditions to favor activation on the benzene ring. c7_isomer->c7_sol

Caption: Strategic workflow for tackling regioselectivity in C-H functionalization.

Experimental Protocol: Metal-Free C3 C-H Arylation via S-Oxide Intermediate[13]

  • Setup: To an N₂-flushed, oven-dried reaction vessel, add the 3-methylbenzothiophene S-oxide (1.0 eq.) and CH₂Cl₂ (0.2 M).

  • Activation: Cool the mixture to -40 °C and add trifluoroacetic anhydride (TFAA) (1.5 eq.).

  • Coupling: After 5 minutes, add the phenol coupling partner (1.5 eq.) dissolved in CH₂Cl₂.

  • Reaction: Stir the mixture for 15 minutes, then remove the cooling bath and stir at ambient temperature overnight (approx. 16 hours).

  • Rearomatization: Add p-toluenesulfonic acid (pTsOH) (2.0 eq.) and heat the mixture at 45 °C for 5 hours.

  • Workup: Quench the reaction with water and extract the aqueous phase with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Regioselective Functionalization of 3-Chloro-4-methylbenzo[b]thiophene.
  • Benchchem. (n.d.). Benzothiophene Synthesis Optimization: A Technical Support Center.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ChemTalk. (2021, June 9). Steric Hindrance. Retrieved from [Link]

  • Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications. Retrieved from [Link]

  • Benchchem. (n.d.). Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde.
  • Tang, D. D., Collins, K. D., & Glorius, F. (2013). Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. Journal of the American Chemical Society, 135(20), 7450–7453. Retrieved from [Link]

  • Zeni, G., & Larock, R. C. (2016). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes. Organic Letters, 18(17), 4352-4355. Retrieved from [Link]

  • Daugulis, O., et al. (2016). Sequential Regioselective C-H Functionalization of Thiophenes. Angewandte Chemie International Edition, 55(30), 8790-8793. Retrieved from [Link]

  • Scribd. (n.d.). Understanding Steric Hindrance in Chemistry. Retrieved from [Link]

  • YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry. Retrieved from [Link]

  • Hou, S., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Nature Communications, 13(1), 4423. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2021, August 1). Effect on steric hindrance on nucleophiles. Retrieved from [Link]

Sources

Technical Support Center: Resolution and Purification of 5-Methoxy-3-methylbenzothiophene Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for benzothiophene synthesis. The separation of 5-methoxy-3-methylbenzothiophene from its regioisomers is a notoriously difficult bottleneck in drug development and materials science. Because these isomers possess nearly identical molecular weights, boiling points, and polarities, standard purification methods often fail.

This guide provides field-proven, self-validating protocols to diagnose, quantify, and separate these mixtures based on their subtle mechanistic and supramolecular differences.

Diagnostic & Purification Workflow

RegioisomerSeparation A Crude Benzothiophene Mixture: 3-Methyl vs 2-Methyl & Methoxy Regioisomers B Analytical Profiling (1H-NMR / RP-HPLC) A->B C Target Isomer Purity (5-OMe-3-Me) B->C D Selective Crystallization (Heptane/EtOH gradient) C->D > 80% Purity E Argentation Chromatography (10% AgNO3 Silica) C->E < 80% Purity or High 2-Me F Pure 5-Methoxy-3-methyl- benzothiophene (>99%) D->F Crystals G Mother Liquor / Mixed Fractions D->G Filtrate E->F Target Fraction E->G Overlap Fractions

Workflow for the diagnostic profiling and separation of benzothiophene regioisomers.
FAQ 1: Mechanistic Origins & Prevention

Q: Why does my synthesis of 5-methoxy-3-methylbenzothiophene yield a stubborn mixture of regioisomers?

A: Regioisomer contamination typically arises from two distinct mechanistic pathways during synthesis, each requiring a different troubleshooting approach:

  • Alkyl Migration (The 2-Methyl vs. 3-Methyl Problem): If you are synthesizing the core via the acid-catalyzed cyclization of 1-(4-methoxyphenylthio)propan-2-one (e.g., using Polyphosphoric acid or

    
    ), a highly reactive thiiranium ion intermediate can form. This intermediate allows the methyl group to migrate prior to aromatization, yielding the 5-methoxy-2-methylbenzothiophene  regioisomer alongside your desired 3-methyl product.
    
  • Precursor Impurities (The 4/6-Methoxy vs. 5-Methoxy Problem): If your starting 4-methoxythiophenol contains trace 3-methoxythiophenol impurities, electrophilic cyclization will occur at both the ortho and para positions relative to the methoxy group. This yields 6-methoxy- and 4-methoxy-3-methylbenzothiophene [1]. The position of the methoxy group significantly dictates the molecule's exposure to intermolecular interactions, which governs both the formation ratio and the physical properties of the resulting isomers[1]. Furthermore, subsequent electrophilic substitutions on these rings are highly sensitive to the methoxy directing group, often yielding rigid 1:2 or 3:1 regioisomeric mixtures if the core is not perfectly pure[2].

FAQ 2: Analytical Resolution

Q: Standard UV-Vis and TLC cannot distinguish my isomers. How do I accurately quantify the regioisomer ratio before attempting separation?

A: You must abandon standard UV-Vis (due to overlapping chromophores) and rely on a combination of Reverse-Phase HPLC and Proton Nuclear Magnetic Resonance (


-NMR).

Causality: The protons on the thiophene ring (C2-H vs C3-H) experience different magnetic shielding environments. The C2-H of the 3-methyl isomer is typically found further downfield than the C3-H of the 2-methyl isomer.

Table 1: Analytical and Physical Properties for Regioisomer Differentiation

RegioisomerRelative Retention Time (RP-HPLC)

-NMR Marker (Thiophene Proton)
Methoxy

-NMR Shift
Dipole Moment (approx.)
5-Methoxy-3-methylbenzothiophene 1.00 (Reference)~7.05 ppm (s, C2-H)~3.85 ppm1.4 D
5-Methoxy-2-methylbenzothiophene 0.98~6.90 ppm (s, C3-H)~3.85 ppm1.5 D
6-Methoxy-3-methylbenzothiophene 1.05~7.02 ppm (s, C2-H)~3.88 ppm1.7 D
FAQ 3: Preparative Separation Strategies

Q: Crystallization isn't achieving >99% purity. How do I optimize it for the 5-methoxy-3-methyl isomer?

A: The separation of methoxybenzothiophene isomers in the solid state is governed by a delicate interplay of


 (methoxy), 

, and

-

interactions[1]. The 5-methoxy group is more exposed to adjacent molecules than the sterically hindered 4-methoxy or 6-methoxy groups, which alters its crystal packing, solid-state electronic structure, and melting point[3].
Protocol 1: Thermodynamic Solvent-Gradient Crystallization

Use this protocol if your target isomer purity is already >80%.

  • Dissolution: Dissolve the crude mixture in minimal boiling heptane (approximately 5 volumes).

  • Co-solvent Addition (Self-Validating Step): Dropwise add absolute ethanol until the boiling solution becomes slightly turbid, then add just enough heptane to clear it. Causality: This precisely establishes the saturation point for the specific isomer ratio in your batch.

  • Controlled Cooling: Cool the flask at a strict rate of 5°C/hour down to 20°C. Causality: Rapid cooling kinetically traps the 2-methyl isomer in the lattice; slow cooling thermodynamically favors the pure 5-methoxy-3-methyl crystal lattice.

  • Maturation: Hold the suspension at 4°C for 12 hours to maximize yield.

  • Isolation: Filter the crystals and wash immediately with ice-cold heptane. Confirm purity via

    
    -NMR before proceeding to downstream synthesis.
    

Q: My mixture contains a high concentration of the 2-methyl regioisomer, and crystallization yields are too low. What chromatographic technique will resolve them?

A: Standard silica gel chromatography fails because the polarities of the 2-methyl and 3-methyl isomers are nearly identical. You must use Argentation Chromatography (


-impregnated silica).

Causality: Silver ions (


) form reversible 

-complexes with the double bonds of the benzothiophene ring. The 3-methyl group sterically hinders the

coordination at the C2-C3 double bond differently than the 2-methyl group. This slight difference in binding affinity translates to a resolvable difference in the retention factor (

).
Protocol 2: Argentation Chromatography Workflow

Use this protocol for complex mixtures or when recovering product from mother liquors.

  • Stationary Phase Preparation: Suspend standard silica gel in a 10% w/w aqueous

    
     solution. Evaporate the water under reduced pressure in the dark, then activate the silica at 120°C for 4 hours. Warning: Light exposure reduces 
    
    
    
    to metallic
    
    
    , permanently destroying the
    
    
    -binding capability.
  • Column Packing: Pack the column using a non-polar solvent system (e.g., 100% Hexanes). Wrap the entire column in aluminum foil.

  • Loading: Load the crude isomer mixture neat or dissolved in an absolute minimum volume of hexanes.

  • Elution: Elute with a very shallow, slow gradient of Toluene in Hexanes (0% to 5%). Validation: Monitor fractions via TLC on

    
    -impregnated plates. The 2-methyl isomer typically elutes first due to higher steric hindrance preventing strong 
    
    
    
    complexation.
  • Recovery: Pool the pure fractions containing the 5-methoxy-3-methylbenzothiophene. Wash the pooled organic layer with saturated aqueous

    
     to precipitate and remove any leached silver ions before final concentration.
    
References
  • Ferreira da Silva, J. L., et al. "Effect of C–H…X interactions (X = O, S, π) in the supramolecular arrangements of 3-ferrocenyl-methoxybenzo[b]thiophene isomers." CrystEngComm 13 (2011): 1638-1645.[Link]

  • Colucci, M. A., et al. "Benzofuran-, benzothiophene-, indazole- and benzisoxazole-quinones: excellent substrates for NAD(P)H:quinone oxidoreductase 1." Bioorganic & Medicinal Chemistry 21.9 (2013).[Link]

  • Lu, W., et al. "Base-Mediated Annulation of Electrophilic Benzothiophene with Naphthols and Phenols: Accessing Benzothiophene-Fused Heteroacenes." The Journal of Organic Chemistry 87.12 (2022): 8017-8027.[Link]

Sources

stability of 5-methoxy-3-methylbenzothiophene under acidic reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Stability Directive

Executive Summary

5-Methoxy-3-methylbenzothiophene (5-MMBT) exhibits conditional stability in acidic media. While the benzothiophene core is robust against ring-opening, the electron-rich nature of the scaffold—amplified by the 5-methoxy and 3-methyl substituents—creates specific vulnerabilities.

Critical Stability Thresholds:

  • Protic Acids (HCl, H₂SO₄): Generally stable at ambient temperature (

    
    ) in dilute concentrations. Elevated temperatures (
    
    
    
    ) or high concentrations trigger electrophilic sulfonation or dimerization .
  • Lewis Acids (AlCl₃, BBr₃): Highly Unstable. Rapid

    
    -demethylation occurs, yielding the 5-hydroxy derivative.
    
  • Oxidizing Acids (HNO₃): Incompatible. Rapid sulfoxidation and nitration occur.

Part 2: Technical Troubleshooting Guide (Q&A)

Module 1: Chemical Stability & Degradation Profiles

Q1: I am observing a new impurity peak at [M-14] during my acidic workup. What is happening?

Diagnosis: You are likely observing acid-catalyzed


-demethylation .
Mechanism:  The ether oxygen of the methoxy group is protonated (or complexed by a Lewis acid), making the methyl group susceptible to nucleophilic attack (by halide ions like Cl⁻ or Br⁻). This cleaves the ether, releasing the methyl group and forming 5-hydroxy-3-methylbenzothiophene  (Phenol derivative, MW: ~164  g/mol ).
  • Risk Factors:

    • Use of HBr or HI (strong nucleophiles).

    • High temperatures (

      
      ).[1][2]
      
    • Presence of Lewis acid impurities.

Q2: My reaction mixture turned from pale yellow to a dark, viscous tar upon adding concentrated H₂SO₄. Is this normal?

Diagnosis: No. This indicates cationic polymerization or dimerization . Mechanism: The benzothiophene ring is electron-rich. Strong acids protonate the C2 position (the most reactive site), generating a carbocation at C3. This electrophilic species attacks a neutral 5-MMBT molecule, initiating a chain reaction that forms dimers, oligomers, and eventually "tar."

Q3: Can I use Nitric Acid (HNO₃) to nitrate the C2 position?

Diagnosis: Proceed with extreme caution. Reasoning: While nitration is possible, the sulfur atom is prone to oxidation. Under standard nitration conditions, you will likely obtain a mixture of the S-oxide (sulfoxide) and S,S-dioxide (sulfone) alongside the desired nitro compound. Recommendation: Use mild nitrating agents (e.g., Acetyl nitrate) at low temperatures (


) to suppress S-oxidation.
Module 2: Experimental Optimization & Mitigation

Q4: I must run a reaction at pH < 1. How do I protect the 5-MMBT scaffold?

Protocol:

  • Solvent Choice: Use non-polar, non-nucleophilic solvents (DCM, Chloroform) to solubilize the organic phase and minimize contact with the aqueous acid phase (biphasic system).

  • Temperature Control: Maintain

    
    . The activation energy for demethylation and polymerization is significantly higher than for simple protonation.
    
  • Scavenger: If Lewis acids are present, add a mild Lewis base (e.g., ethers, THF) to buffer the activity, though this may retard the desired reaction.

Q5: How do I remove the "Pink/Red" color from my final product after acid treatment?

Diagnosis: The color often arises from trace benzothiophene S-cation radicals or quinoid-type oxidation byproducts formed by air exposure in acidic media. Solution:

  • Wash: Wash the organic layer with 10% Sodium Thiosulfate (

    
    ) or Sodium Bisulfite (
    
    
    
    ) to reduce oxidized species.
  • Filtration: Pass the solution through a short pad of silica gel or neutral alumina (acidic alumina may exacerbate the issue).

Part 3: Visualizing Degradation Pathways

The following diagram maps the critical degradation pathways of 5-methoxy-3-methylbenzothiophene under various acidic conditions.

G Start 5-Methoxy-3-methyl- benzothiophene (Stable Precursor) Start->Start Dilute HCl / H2SO4 (< 25°C) Phenol 5-Hydroxy-3-methyl- benzothiophene (Demethylation Product) Start->Phenol Lewis Acids (BBr3, AlCl3) or Strong HBr/HI + Heat Dimer C2-C3 Linked Dimers & Oligomers (Tars) Start->Dimer Conc. H2SO4 / Superacids (Cationic Polymerization) Sulfone Benzothiophene S-Oxide / Sulfone Start->Sulfone Oxidizing Acids (HNO3, H2SO4 + H2O2)

Caption: Figure 1. Chemoselectivity of acid-induced degradation pathways for 5-methoxy-3-methylbenzothiophene.

Part 4: Quantitative Stability Data

Table 1: Acid Tolerance & Solvent Compatibility

Acid TypeConditionStability RatingPrimary By-Product
HCl (6M) 25°C, 24hStable None detected
HCl (Conc.) 80°C, 4h⚠️ Caution Trace demethylation (<5%)
H₂SO₄ (Conc.) 25°C, 1hUnstable Dimerization/Sulfonation (Darkening)
HBr (48%) RefluxUnstable 5-Hydroxy-3-methylbenzothiophene (Major)
AlCl₃ / BBr₃ DCM, 0°CUnstable Quantitative Demethylation
TFA (Neat) 25°C, 24hStable Reversible protonation

Part 5: Experimental Protocol: Stability Assay

Objective: To validate the stability of 5-MMBT in a specific acidic reaction matrix before scale-up.

Materials:

  • 5-Methoxy-3-methylbenzothiophene (10 mg)

  • Test Acid (e.g., 1M HCl in Dioxane)

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert to mild acid)

  • Solvent: Deuterated Chloroform (

    
    ) or Acetonitrile (
    
    
    
    )

Workflow:

  • Baseline: Dissolve 10 mg 5-MMBT and 5 mg Internal Standard in 0.6 mL solvent. Acquire T=0

    
     NMR.
    
  • Stress Test: Add 50 µL of the Test Acid to the NMR tube.

  • Monitoring: Incubate at intended reaction temperature. Acquire spectra at T=1h, 4h, and 24h.

  • Analysis: Monitor the integration of the methoxy singlet (

    
     ppm).
    
    • Loss of integration = Demethylation.

    • Broadening of aromatic peaks = Polymerization.

    • Downfield shift of all peaks = Stable protonated species (reversible upon neutralization).

References

  • Vertex Pharmaceuticals. (1998). Demethylation process for preparing benzo[b]thiophenes. European Patent EP0875511A1. Link Context: Establishes the susceptibility of methoxy-benzothiophenes to demethylation by Lewis acids and thiols.

  • BenchChem Technical Support. (2025). Degradation pathways of 3-Chloro-4-methylbenzo[b]thiophene under acidic/basic conditions. Link Context: Provides comparative data on electrophilic attack and polymerization risks in methyl-substituted benzothiophenes.

  • Katritzky, A. R., & Taylor, R. J. (1990). Electrophilic Substitution of Heterocycles: Quantitative Aspects. Advances in Heterocyclic Chemistry.
  • Scripps Research Institute. (2009). Protecting Groups: Ethers. Baran Lab Group Meeting. Link Context: Authoritative guide on the stability of methyl aryl ethers (anisole derivatives) towards various acidic conditions (HBr, BBr3, AlCl3).

Sources

Technical Support Center: Overcoming Steric Hindrance in 5-Methoxy-3-methylbenzothiophene Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of C2-Coupling Reactions for 5-Methoxy-3-methylbenzothiophene Ticket ID: #BENZO-C2-STERIC Status: Open Support Level: Tier 3 (Senior Application Scientist)

Core Challenge Analysis

Welcome to the technical support hub. You are likely here because standard coupling protocols (Suzuki-Miyaura, Stille, or Direct Arylation) are failing to produce high yields with 5-methoxy-3-methylbenzothiophene .

The Problem: This substrate presents a classic "Push-Block" conflict:

  • The "Block" (Steric): The 3-methyl group creates a significant steric wall proximal to the C2 reactive center. This hinders the approach of the palladium catalyst and the transmetallating partner.[1]

  • The "Push" (Electronic): The 5-methoxy group is a strong electron-donating group (EDG). While it makes the thiophene ring electron-rich (nucleophilic), it can destabilize the oxidative addition intermediate if the catalyst isn't sufficiently electron-rich.

The Solution: You cannot force this reaction with heat alone. You must engineer the catalytic pocket to accommodate the 3-methyl bulk while utilizing the 5-methoxy activation.

Module 1: Catalyst & Ligand Selection (The "Engine")

Q: I am using Pd(PPh3)4 and getting <10% yield. Why? A: Pd(PPh3)4 is the "sedan" of catalysts—reliable for simple commutes but fails on steep hills. The triphenylphosphine ligands are not bulky enough to promote reductive elimination in sterically congested systems, nor electron-rich enough to speed up oxidative addition into a hindered bond.

Recommendation: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC-Pd complexes .

Recommended Ligand Systems
Ligand ClassSpecific LigandWhy it works for 3-Me-Benzothiophene
Buchwald (Gen 3/4) SPhos Gold Standard. The methoxy groups on the ligand interact with the Pd center to stabilize it, while the cyclohexyl groups provide the bulk needed to force reductive elimination despite the 3-methyl clash.
Buchwald (Gen 3/4) XPhos Heavy Duty. Use if SPhos fails. The isopropyl groups provide extreme steric protection, preventing catalyst decomposition (Pd black formation) which is common with hindered substrates.
NHC (Carbene) PEPPSI-IPr The "Tank". Extremely stable. Excellent for difficult oxidative additions. The "throw-away" pyridine ligand opens a coordination site immediately.
Tri-alkyl Phosphine P(t-Bu)3 High Reactivity. Highly electron-rich, accelerating oxidative addition into the hindered C2-X bond.

Module 2: Strategic Workflows

Decision Logic: Which Route?

G Start Start: 5-Methoxy-3-methylbenzothiophene Halogen Is the C2 position halogenated? Start->Halogen Direct Route A: Direct C-H Arylation Halogen->Direct No (H) Suzuki Route B: Suzuki-Miyaura Coupling Halogen->Suzuki Yes (Br/I) Sub_Route_A Requires: Pd(OAc)2 + Ag2CO3 Avoids: Halogenation step Risk: Regioselectivity (low risk here) Direct->Sub_Route_A Sub_Route_B Requires: SPhos/XPhos Pd G2 Step 1: Bromination (NBS) Step 2: Coupling Suzuki->Sub_Route_B

Caption: Workflow selection based on starting material availability. Route B is generally more robust for scale-up.

Module 3: Troubleshooting Guides (FAQ)

Issue 1: "The reaction stalls after 1 hour (Conversion < 30%)."

Diagnosis: Catalyst Death. The steric bulk of the 3-methyl group slows down the catalytic cycle, leaving the active Pd(0) species exposed for too long, leading to aggregation (Pd black). Fix:

  • Add a Stabilizer: Add 10-20 mol% DMSO to the solvent (if using Toluene/Dioxane). DMSO acts as a transient ligand to stabilize Pd(0).

  • Slow Addition: Add the catalyst in two portions (0h and 2h).

Issue 2: "I see dehalogenation (Ar-H) instead of coupling."

Diagnosis: β-Hydride Elimination or Protodehalogenation. This occurs when the transmetallation is too slow due to the 3-methyl steric wall. Fix:

  • Switch Base: Move from K2CO3 to K3PO4 (anhydrous). Phosphate bases often facilitate faster transmetallation in hindered systems.

  • Solvent Switch: Avoid alcohols (isopropanol/ethanol). Use 1,4-Dioxane or Toluene .

Issue 3: "I cannot brominate C2 selectively; I get mixtures."

Diagnosis: The 5-methoxy group activates C4/C6 positions slightly, though C2 is preferred. Fix:

  • Low Temp: Perform bromination (NBS) at -78°C in THF or 0°C in DMF .

  • Lithiation: Use n-BuLi at -78°C followed by I2 or CBr4 . The 2-position proton is significantly more acidic (pKa ~32) than the benzene ring protons, ensuring 100% regioselectivity if temperature is controlled.

Module 4: Validated Protocols

Protocol A: High-Steric Suzuki Coupling (C2-Br Substrate)

Best for: Synthesizing libraries where the C2-Br intermediate is stable.

Reagents:

  • Substrate: 2-bromo-5-methoxy-3-methylbenzothiophene (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.5 eq)

  • Catalyst: SPhos Pd G2 (2-5 mol%)

  • Base: K3PO4 (3.0 eq, finely ground)

  • Solvent: 1,4-Dioxane/Water (10:1) or Toluene/Water (10:1)

Step-by-Step:

  • Degas: Charge a reaction vial with substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent: Add sparged solvent.[2]

  • Heat: Heat to 80-100°C . Note: Do not exceed 110°C as the methoxy group can sometimes suffer ether cleavage under extreme basic/thermal stress.

  • Monitor: Check HPLC at 2 hours. If stuck, add 1 mol% more catalyst.

Protocol B: Direct C-H Arylation (Atom Economic)

Best for: Avoiding the halogenation step.

Reagents:

  • Substrate: 5-methoxy-3-methylbenzothiophene (1.0 eq)

  • Aryl Iodide: (1.2 eq)

  • Catalyst: Pd(OAc)2 (5 mol%)[3]

  • Ligand: PCy3 (10 mol%) or P(t-Bu)3

  • Base: Ag2CO3 (1.0 eq) or K2CO3 (2.0 eq) with PivOH (30 mol%)

  • Solvent: DMA or DMF

Step-by-Step:

  • Mix: Combine Pd(OAc)2, Ligand, Base, and Pivalic Acid (PivOH) in the vial.

  • Add: Add substrate and Aryl Iodide.

  • Heat: Heat to 120°C . The Pivalic acid acts as a "proton shuttle" (CMD mechanism) to lower the energy barrier of breaking the C2-H bond next to the bulky methyl group.

Visualizing the Steric Solution

G cluster_problem The Problem cluster_solution The Solution (SPhos/XPhos) Node1 3-Methyl Group (Steric Wall) Node2 Pd Center (Blocked Access) Node1->Node2 Repulsion Node4 Pd Center (Protected & Active) Node2->Node4 Ligand Exchange Node3 Bulky Ligand (Creates Pocket) Node3->Node4 Stabilization

Caption: How bulky ligands (SPhos/XPhos) paradoxically solve steric hindrance by creating a protected active pocket.

References

  • Tang, D. T., et al. (2013).[4] "Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst." Journal of the American Chemical Society.[4] Link

  • Zhang, X., et al. (2020). "Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids." ACS Omega. Link

  • Li, H., et al. (2019). "Environmentally Benign Arylations of 5-Membered Ring Heteroarenes by Pd-Catalyzed C–H Bond Activation." Molecules. Link

  • BenchChem Technical Support. (2025). "Regioselective Functionalization of 3-Chloro-4-methylbenzo[b]thiophene." BenchChem Protocols. Link

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[4] Link

Sources

improving chromatographic separation of benzothiophene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Chromatographic Separation of Benzothiophenes

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chromatographic challenges associated with benzothiophene derivatives. These heterocyclic compounds—critical in both petroleum desulfurization analysis and pharmaceutical drug development—often exhibit rigid, planar structures and varying polarities that confound standard separation methods.

This guide moves beyond generic troubleshooting; it explores the thermodynamic and chemical causality behind peak distortion and co-elution, providing you with self-validating protocols to ensure absolute scientific integrity in your analytical workflows.

Diagnostic Workflow: Resolving Benzothiophene Retention Issues

Before adjusting instrument parameters, it is critical to diagnose the specific retention mechanism failing in your current method. The following logic pathway outlines the causality-driven approach to resolving peak tailing and isomer co-elution.

Benzothiophene_Troubleshooting Start Inject Benzothiophene Sample Assess Evaluate Chromatographic Profile Start->Assess Split Assess->Split Success Baseline Resolution Achieved (Rs > 1.5) Assess->Success Optimal Shape Tailing Symptom: Peak Tailing (Basic Derivatives) Split->Tailing Coelution Symptom: Isomer Co-elution (Similar LogP) Split->Coelution Mech1 Causality: Silanol Ion-Exchange Secondary Interactions Tailing->Mech1 Mech2 Causality: Insufficient Pi-Pi / Shape Selectivity Coelution->Mech2 Fix1 Action: Buffer to pH 3.0 & Use End-Capped Column Mech1->Fix1 Fix2 Action: Switch to Biphenyl/PFP & Use Methanol Modifier Mech2->Fix2 Fix1->Assess Validate Fix2->Assess Validate

Diagnostic workflow for identifying and resolving benzothiophene chromatographic failures.

Field-Proven FAQs & Troubleshooting Guide

Q1: My structurally similar benzothiophene isomers (e.g., methylbenzothiophenes) are co-eluting on a standard C18 column. Why is this happening, and how can I achieve baseline resolution?

The Causality: Standard C18 (octadecylsilane) stationary phases separate analytes primarily based on hydrophobic dispersion forces. Benzothiophene isomers often possess nearly identical partition coefficients (LogP) and hydrophobic surface areas. Because C18 phases lack structural rigidity, they are effectively "blind" to the subtle spatial differences between these isomers.

The Solution: You must introduce orthogonal retention mechanisms—specifically


 interactions and shape selectivity.
  • Stationary Phase Shift: Switch to a Biphenyl, PFP (Pentafluorophenyl), or Phenyl-Hexyl column. Biphenyl columns are highly effective for separating polycyclic aromatic sulfur heterocycles (PASHs), including benzothiophenes, by exploiting the polarizability of the sulfur atom and the aromatic ring system[1]. Phenyl-Hexyl columns also provide excellent alternative selectivity for substituted aromatic systems[2]. For highly complex mixtures, cutting-edge methacrylate-bonded covalent-organic framework (COF) monolithic columns have shown dramatically enhanced hydrophobic,

    
    , and hydrogen bond interactions[3].
    
  • Mobile Phase Modifier: When utilizing Biphenyl or PFP columns, switch your organic modifier from Acetonitrile (MeCN) to Methanol (MeOH) . Acetonitrile contains a carbon-nitrogen triple bond that actively participates in

    
     interactions, competing with the stationary phase and suppressing the column's unique selectivity. Methanol does not possess 
    
    
    
    electrons, allowing the benzothiophene core to interact fully with the stationary phase.

Q2: I am analyzing basic benzothiophene derivatives (e.g., amine-substituted), and I am observing severe peak tailing and variable retention times. How do I correct this?

The Causality: Peak tailing in basic benzothiophene derivatives is a classic symptom of secondary interactions. While the primary retention mechanism is partitioning into the bonded phase, the basic nitrogen atoms in your substituents undergo ion-exchange interactions with unreacted, acidic residual silanol groups (


) on the silica support.

The Solution: Implement a self-validating protocol to mask silanol activity:

  • Buffer Optimization: Lower the mobile phase pH to approximately 3.0 using a 10 mmol L⁻¹ acetate or formate buffer[1]. At this pH, residual silanols are protonated and neutralized, significantly reducing their cation-exchange capacity.

  • Validation: Inject a neutral aromatic probe (e.g., toluene) alongside your basic benzothiophene. If the neutral probe elutes symmetrically but the basic compound tails, silanol interaction is confirmed. If both tail, the issue is likely column voiding or a fluidic dead volume in your instrument system.

Q3: What is the most robust starting point for developing a reverse-phase HPLC method for a novel, uncharacterized benzothiophene derivative?

The Causality: Without known physicochemical data, a generic screening gradient is required to determine the compound's general hydrophobicity and elution window before fine-tuning for specific impurities.

The Solution: A standard reverse-phase protocol utilizing a C18 column with an Acetonitrile/Water gradient is the most reliable starting point for general purity assessment[4]. Once the elution window is identified, the gradient slope can be flattened specifically around the target retention time to enhance resolution.

Quantitative Data: Stationary Phase Selectivity Matrix

To facilitate rapid column selection, the following table summarizes the quantitative interaction strengths of various stationary phases when applied to benzothiophene derivatives.

Stationary PhasePrimary InteractionSecondary InteractionShape SelectivityRecommended ModifierBest Use Case for Benzothiophenes
C18 (Octadecyl) Hydrophobic DispersionNoneLowAcetonitrileGeneral purity assessment of structurally distinct derivatives[4].
Biphenyl Hydrophobic DispersionStrong

HighMethanolSeparation of closely related isomers and PASHs[1].
Phenyl-Hexyl Hydrophobic DispersionModerate

ModerateMethanolAlternative selectivity for substituted aromatic systems[2].
PFP (Pentafluorophenyl) Hydrophobic DispersionDipole-Dipole,

Very HighMethanolHalogenated benzothiophenes or rigid positional isomers.
COF Monoliths Hydrophobic Dispersion

, Hydrogen Bonding
HighVariableAdvanced separations requiring massive theoretical plate counts[3].

Self-Validating Experimental Protocol: Orthogonal Method Development

The following step-by-step methodology is designed as a self-validating system to ensure optimal chromatographic separation of complex benzothiophene mixtures.

Phase 1: System Suitability & Baseline Establishment

  • System Preparation: Purge the HPLC system with highly purified water and the chosen organic modifier to eliminate background noise.

  • Void Volume Determination: Inject a non-retained marker (e.g., Uracil or Thiourea). Record the retention time as the column void volume (

    
    ). Validation: A sharp, symmetrical 
    
    
    
    peak confirms the fluidic integrity of the injector and detector flow cell.

Phase 2: Generic Hydrophobic Screening 3. Column Installation: Install a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). 4. Gradient Execution: Run a linear gradient from 5% to 95% Acetonitrile in Water over 20 minutes at a flow rate of 1.0 mL/min[4]. Monitor via UV detection (typically 254 nm for the benzothiophene core). 5. Assessment: Identify the elution window of the target analytes. If baseline resolution (


) is achieved, method development is complete. If isomers co-elute, proceed to Phase 3.

Phase 3: Targeted Selectivity Optimization 6. Orthogonal Column Switch: Replace the C18 column with a Biphenyl or Phenyl-Hexyl column[2] of equivalent dimensions. 7. Modifier Substitution: Replace Acetonitrile with Methanol in the mobile phase to unmask


 interactions.
8.  pH Adjustment (If Tailing Occurs):  If basic substituents are present and tailing is observed, buffer the aqueous phase to pH 3.0 using 10 mmol L⁻¹ acetate buffer[1].
9.  Gradient Flattening:  Adjust the gradient to increase by only 1-2% organic modifier per minute during the specific elution window identified in Phase 2.
10. Final Validation:  Calculate the resolution factor (

) between the closest eluting critical pair. An

validates the method for precise quantitative analysis.

References

1.[1] Pulsed voltammetric/amperometric detection of polycyclic aromatic sulfur heterocycles (PASHs) at the gold disc electrode for studies in petroleum asphalts. researchgate.net. 1 2.[4] Application Notes and Protocols for the Characterization of 1-(Benzo[b]thiophen-7-yl)ethanone. benchchem.com. 4 3.[3] Methacrylate-bonded covalent-organic framework monolithic columns for high performance liquid chromatography: drugs and benzothiophenes. jiangnan.edu.cn. 3 4.[2] Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. acs.org. 2

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Interpretation of 5-Methoxy-3-Methylbenzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR interpretation for 5-methoxy-3-methylbenzothiophene , a critical intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene.

This guide moves beyond simple peak listing to explore the causality of chemical shifts, distinguishing features against regioisomers, and self-validating assignment protocols.

Content Type: Technical Comparison & Interpretation Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Structural Context

5-methoxy-3-methylbenzothiophene (CAS: 25784-98-9) is a bicyclic aromatic heterocycle.[1] Its correct identification relies on resolving the specific regiochemistry of the methyl group (C3 vs. C2) and the substitution pattern of the benzene ring.

  • Core Challenge: Distinguishing the target from its thermodynamic isomer, 5-methoxy-2-methylbenzothiophene , which often forms as a byproduct during cyclization reactions (e.g., polyphosphoric acid mediated cyclization).

  • Analytical Goal: unambiguous assignment of the H-2 (thiophene) proton and the H-4 (benzene) proton, which are diagnostically sensitive to the C3-methyl environment.

Spectroscopic Profile: The "Product" Performance

The following data represents the characteristic 1H NMR profile in Chloroform-d (CDCl₃) at 400 MHz.

Table 1: Characteristic 1H NMR Data for 5-Methoxy-3-Methylbenzothiophene[1][3]
PositionChemical Shift (δ ppm)MultiplicityIntegralCoupling Constant (

Hz)
Assignment Logic
H-7 7.65 – 7.70Doublet (d)1H

Most deshielded aromatic signal; ortho to H-6.
H-4 7.15 – 7.20Doublet (d)1H

Meta-coupled to H-6. Diagnostic: Shows NOE with 3-Me.
H-2 6.95 – 7.05Singlet (s)1H-Thiophene proton. *May show fine allylic coupling (

) to 3-Me.
H-6 6.90 – 6.98dd1H

Shielded by 5-OMe; ortho to H-7, meta to H-4.
5-OMe 3.85 – 3.90Singlet (s)3H-Characteristic methoxy resonance.[2]
3-Me 2.35 – 2.45Singlet (s)3H-Diagnostic: Upfield of typical 2-Me isomers.

> Note: The "Singlet" appearance of H-2 and 3-Me often masks a small long-range allylic coupling (


 Hz), which may be resolved at higher fields (600 MHz+) or with resolution enhancement processing.

Comparative Analysis: Target vs. Alternatives

To validate the structure, one must compare it against its most likely "alternative" (the impurity or isomer).

Comparison A: Regioisomer Distinction (3-Methyl vs. 2-Methyl)

The primary alternative is 5-methoxy-2-methylbenzothiophene . The shift of the thiophene proton and the methyl group are the key differentiators.

FeatureTarget: 3-Methyl Isomer Alternative: 2-Methyl Isomer Mechanistic Explanation
Thiophene Proton H-2 appears as a Singlet (~7.0 ppm).[2]H-3 appears as a Singlet (~6.8–6.9 ppm).H-3 is typically more shielded than H-2 in benzothiophenes.
Methyl Group 3-Me (~2.40 ppm).2-Me (~2.50 - 2.55 ppm).C2-Me is slightly more deshielded due to the electronegativity of the adjacent Sulfur.
NOE Correlation Strong NOE between 3-Me and H-4 .Strong NOE between 2-Me and H-3 .Crucial Test: 3-Me is spatially proximal to the benzene ring proton (H-4); 2-Me is not.
Comparison B: Solvent Effects (CDCl₃ vs. DMSO-d₆)

While CDCl₃ is standard, DMSO-d₆ is often used for polar intermediates.

  • Aromatic Region: Signals in DMSO-d₆ typically shift downfield by 0.1–0.3 ppm due to polarity/viscosity effects.

  • Water Peak: In DMSO, the H₂O impurity appears at ~3.3 ppm, which can dangerously overlap with the 5-OMe signal (~3.8 ppm) if the water content is high or the peak is broad. Recommendation: Use CDCl₃ for initial characterization to avoid methoxy integration errors.

Detailed Interpretation & Causality

This section explains why the signals appear where they do, establishing the "Expertise" component of the analysis.

The Thiophene Ring (H-2 vs Me-3)

In the 3-methyl substituted system, the C2 position bears a proton.

  • Chemical Shift: The H-2 proton is adjacent to the Sulfur atom. Sulfur is electronegative (inductive deshielding) but also donates electron density into the ring (resonance shielding). In benzothiophenes, the inductive effect dominates at C2, placing H-2 typically downfield of H-3.

  • Multiplicity: H-2 appears as a singlet because its vicinal neighbor (C3) is substituted with a methyl group.

The Benzene Ring (H-4, H-6, H-7)

The 5-methoxy group is a strong Electron Donating Group (EDG) by resonance.

  • Ortho/Para Shielding: The resonance contribution of the oxygen lone pair increases electron density at positions ortho (C4, C6) and para (C7a - bridgehead) to the methoxy group.

  • Result:

    • H-6 (Ortho to OMe): Highly shielded (~6.95 ppm).

    • H-4 (Ortho to OMe): Shielded, but less so than H-6 because it is also subject to the deshielding cone of the adjacent C3-Methyl group (steric compression/Van der Waals effect). This makes H-4 (~7.15 ppm) appear downfield of H-6.

    • H-7 (Meta to OMe): Least affected by resonance shielding; remains the most downfield signal (~7.70 ppm), typical of the "bay region" protons in bicyclic aromatics.

Experimental Protocol: Self-Validating System

To ensure reproducible results, follow this validated workflow.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid analyte.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

    • Why TMS? Precise referencing is required to distinguish the 2-Me vs 3-Me shift difference (~0.1 ppm).

  • Filtration: If the solution is cloudy (common with crude intermediates), filter through a small plug of glass wool into the NMR tube to prevent line broadening due to particulates.

Step 2: Acquisition Parameters (400 MHz Standard)
  • Pulse Angle: 30° (maximizes signal-to-noise for quick scans).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The quaternary carbons and isolated protons (like H-2) can have longer T1 relaxation times. A short D1 will cause integration errors, making the Methyl:Methoxy ratio inaccurate.

  • Scans (NS): 16 scans are sufficient for >95% purity; 64 scans for impurity profiling.

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing & Validation[1][4]
  • Phasing: Apply automatic phasing, then manual correction to ensure flat baseline around the methyl peaks.

  • Integration: Calibrate the 5-OMe singlet to 3.00 .

  • Validation Check:

    • Does the 3-Me signal integrate to ~3.0?

    • Do the aromatic protons (H2, H4, H6, H7) sum to 4.0?

    • Fail Condition: If H-2 integrates < 0.9 or is missing, suspect Deuterium Exchange (unlikely in CDCl₃) or paramagnetic impurities.

Visualization: Assignment Workflow

The following diagram illustrates the logical decision tree for confirming the 3-methyl regioisomer.

NMR_Assignment Start Unknown Benzothiophene Derivative Step1 1. Check Methyl Region (2.0 - 2.6 ppm) Start->Step1 Branch1 Singlet at ~2.40 ppm? Step1->Branch1 Yes Branch2 Singlet at ~2.55 ppm? Step1->Branch2 No (Isomer Risk) Step2 2. Analyze Aromatic Region Branch1->Step2 Result_Isomer ISOMER: 5-methoxy-2-methylbenzothiophene Branch2->Result_Isomer CheckH2 Identify Singlet at ~7.0 ppm (H-2) Step2->CheckH2 CheckH3 Identify Singlet at ~6.8 ppm (H-3) Step2->CheckH3 Step3 3. NOE Confirmation (Optional but Recommended) CheckH2->Step3 CheckH3->Result_Isomer NOE_3Me NOE: Methyl <-> Aromatic Doublet (H4) Step3->NOE_3Me NOE_2Me NOE: Methyl <-> Thiophene Singlet (H3) Step3->NOE_2Me Result_Correct CONFIRMED: 5-methoxy-3-methylbenzothiophene NOE_3Me->Result_Correct NOE_2Me->Result_Isomer

Caption: Logical workflow for distinguishing the target 3-methyl compound from its 2-methyl regioisomer using Chemical Shift and NOE correlations.

References

  • Sigma-Aldrich. 5-Methoxy-2-methylbenzo[b]thiophene Product Specification. Retrieved from (Used for isomeric comparison data).

  • ChemScene. 5-Methoxy-3-methylbenzo[b]thiophene (CAS 25784-98-9).[1] Retrieved from .

  • World Intellectual Property Organization (WIPO). Patent WO2013022740A2: GPR35 Ligands and Uses Thereof. (Contains synthesis and NMR characterization of the ethyl ester precursor, validating the substitution pattern). Retrieved from .

  • BenchChem. Interpreting NMR Spectra of Benzothiophene Compounds. Retrieved from .

  • National Institutes of Health (NIH). An overview of benzo[b]thiophene-based medicinal chemistry. Eur J Med Chem. 2017. Retrieved from .

Sources

A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of 5-methoxy-3-methylbenzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, benzothiophene and its derivatives represent a cornerstone of heterocyclic chemistry. Their prevalence in pharmacologically active agents underscores the critical need for precise and unambiguous structural elucidation.[1] Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a definitive method for mapping the carbon framework of these molecules. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 5-methoxy-3-methylbenzothiophene, offering a comparative perspective grounded in established spectroscopic principles and experimental data from related analogues.

Understanding the 13C NMR Landscape of Substituted Benzothiophenes

The 13C NMR spectrum of a substituted benzothiophene is a sensitive reporter of the electronic environment of each carbon atom. The chemical shift (δ), measured in parts per million (ppm), is influenced by several factors, including hybridization, electron density, and the anisotropic effects of nearby functional groups. Protons on the aromatic rings of benzothiophenes typically resonate in the downfield region (δ 7.0-8.0 ppm) in ¹H NMR, and the carbon atoms of the aromatic core also appear in a characteristic downfield region of the 13C NMR spectrum.[1]

For 5-methoxy-3-methylbenzothiophene, the introduction of a methoxy (-OCH3) group at the C-5 position and a methyl (-CH3) group at the C-3 position significantly perturbs the electron distribution within the benzothiophene scaffold, leading to predictable changes in the 13C chemical shifts compared to the parent benzothiophene molecule. The methoxy group, being an electron-donating group through resonance, will shield certain carbons, causing an upfield shift, while the methyl group has a more modest electronic effect.

Predicted and Comparative 13C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm) for 5-methoxy-3-methylbenzothiopheneExperimental Chemical Shift (ppm) for related compounds
C2 ~128122.31 (in 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid)[2]
C3 ~135137.38 (in 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid)[2]
C3a ~139139.35 (in 1-(Benzo[b]thiophen-2yl)-3,(4-methoxyphenyl)prop-2-en-1-one)
C4 ~110114.3 (in 1-(5-Methoxy-3-(pyridin-3-yl)benzo[b]thiophen-2-yl)ethan-1-one)[3]
C5 ~156158.2 (in 1-(5-Methoxy-3-(pyridin-3-yl)benzo[b]thiophen-2-yl)ethan-1-one)[3]
C6 ~113115.3 (in a 5-substituted benzo[b]thiophene derivative)[4]
C7 ~124124.0 (in a 5-substituted benzo[b]thiophene derivative)[4]
C7a ~133132.3 (in 1-(5-Methoxy-3-(pyridin-3-yl)benzo[b]thiophen-2-yl)ethan-1-one)[3]
3-CH3 ~1413.62 (in 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid)[2]
5-OCH3 ~5555.6 (in 1-(5-Methoxy-3-(pyridin-3-yl)benzo[b]thiophen-2-yl)ethan-1-one)[3]

Justification for Predicted Shifts:

  • C2 and C3: The methyl group at C3 will have a direct effect on both C2 and C3. The quaternary C3 will be deshielded, while C2 will experience a moderate shift.

  • Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): The powerful electron-donating methoxy group at C5 will cause significant shielding (upfield shift) at the ortho (C4 and C6) and para (no direct para in the same ring, but influences C7a) positions. The C5 carbon, directly attached to the oxygen, will be significantly deshielded.

  • Methyl and Methoxy Carbons: The chemical shifts for the methyl and methoxy carbons are predicted based on typical values for these groups attached to an aromatic system.[5]

Experimental Protocol for 13C NMR Data Acquisition

To obtain a high-quality 13C NMR spectrum of 5-methoxy-3-methylbenzothiophene, the following protocol is recommended:

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) is a common first choice for non-polar to moderately polar organic compounds. Other options include deuterated dimethyl sulfoxide (DMSO-d6) or acetone-d6.[6]

  • Concentration: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Filtration and Transfer: To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[1]

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A modern NMR spectrometer with a field strength of at least 300 MHz for ¹H (75 MHz for 13C) is recommended.[7]

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for all carbon atoms (typically 0 to 220 ppm for organic molecules).[8][9]

    • Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally sufficient for most carbons.

  • Referencing: The chemical shifts should be referenced to the residual solvent peak. For CDCl3, the central peak of the triplet is at 77.16 ppm.[7]

Visualizing the Molecular Structure and Logic

To aid in the assignment of the 13C NMR signals, a clear understanding of the molecular structure and the numbering of the carbon atoms is essential.

Caption: Numbering of the carbon atoms in 5-methoxy-3-methylbenzothiophene.

Conclusion

The structural elucidation of novel or modified benzothiophene derivatives is a critical step in drug discovery and development. This guide provides a comprehensive framework for understanding and predicting the 13C NMR chemical shifts of 5-methoxy-3-methylbenzothiophene. By leveraging comparative data from related structures and a thorough understanding of substituent effects, researchers can confidently assign the carbon signals in their experimentally obtained spectra. The detailed experimental protocol further ensures the acquisition of high-quality data, which is paramount for accurate structural confirmation.

References

  • Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information. Royal Society of Chemistry. Available from: [Link]

  • Toušek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 661–669. Available from: [Link]

  • Wayne, G. S. (n.d.). SYNTHESIS OF A 5-SUBSTITUTED BENZO[b]THIOPHENE. Semantic Scholar. Available from: [Link]

  • SpectraBase. (n.d.). (2Z)-2-(2,2-dimethylpropylidene)-1-benzothiophen-3-one. Available from: [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum of dibenzo[b,d]thiophene 5-oxide 1 in CDCl3 at 126 MHz. Available from: [Link]

  • Kucinski, K., Wisniewska, L., & Gryko, D. (2018). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. RSC Advances, 8(38), 21473–21477. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • Castle, R. N. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Molbank, 2024(3), M1886. Available from: [Link]

  • Sreevastava, P., et al. (2015). Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. Der Pharma Chemica, 7(10), 346-355. Available from: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0221106). Available from: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available from: [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Available from: [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Available from: [Link]

  • Toušek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed, 23270456. Available from: [Link]

  • Hoffbauer, M. A., & Helquist, P. (2018). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 37(23), 4443–4449. Available from: [Link]

  • MDPI. (2010). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Available from: [Link]

  • Maurya, R., & Yadav, A. (2006). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. Planta Medica, 72(15), 1406–1408. Available from: [Link]

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2010). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 67(3), 245–251. Available from: [Link]

Sources

A Comparative Analysis of the Reactivity of 5-Methoxy-3-Methylbenzothiophene versus Benzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Medicinal Chemistry and Drug Development

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

The benzothiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals such as Raloxifene, Zileuton, and Sertaconazole.[1][2] Its structural rigidity and aromatic nature provide a versatile framework for designing molecules that can interact with a wide range of biological targets. As drug development programs increasingly turn to substituted heterocyclic systems to fine-tune pharmacological properties, a deep understanding of how substituents alter the fundamental reactivity of the core structure is paramount.

This guide provides an in-depth, objective comparison of the chemical reactivity of 5-methoxy-3-methylbenzothiophene against its parent molecule, benzothiophene. We will explore how the electronic contributions of the methoxy and methyl groups fundamentally alter the molecule's susceptibility to electrophilic attack, influence regioselectivity, and necessitate different experimental approaches. This analysis is grounded in established principles of physical organic chemistry and supported by experimental data to provide actionable insights for synthetic chemists and drug development professionals.

The Electronic Landscape: Understanding Substituent Effects

The difference in reactivity between benzothiophene and its 5-methoxy-3-methyl derivative is rooted in the electronic nature of the substituents. Both the methoxy (-OCH₃) and methyl (-CH₃) groups are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution (EAS) compared to unsubstituted benzene or, in this case, benzothiophene.[3][4] They achieve this by increasing the electron density of the aromatic system, making it a more potent nucleophile.

The Methoxy Group: A Powerful Activator

The methoxy group exerts a dual electronic influence:

  • Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This effect significantly increases the electron density at the ortho and para positions (C4 and C6) relative to the methoxy group.[5][6] This resonance donation is the dominant effect and is responsible for the powerful activating nature of the methoxy group.[4]

  • Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group also withdraws electron density from the ring through the sigma bond. However, this inductive effect is substantially weaker than the resonance effect.

The net result is a strong activation of the benzene portion of the molecule, making it much more susceptible to attack by electrophiles.[7]

The Methyl Group: A Weak Activator

The methyl group is a less potent, but still significant, activating group that donates electron density primarily through two mechanisms:

  • Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bond framework.

  • Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the adjacent pi system of the thiophene ring. This also increases electron density, particularly at the C2 position.[8]

The presence of these two electron-donating groups on the benzothiophene core renders 5-methoxy-3-methylbenzothiophene a significantly more electron-rich and, therefore, more reactive system than the parent benzothiophene.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

The most significant difference in chemical behavior between the two molecules is observed in electrophilic aromatic substitution reactions.

Benzothiophene: Reactivity Profile

In its ground state, benzothiophene is an aromatic, bicyclic system with 10π electrons.[9] Experimental evidence shows a clear preference for electrophilic attack on the thiophene ring rather than the benzene ring.

  • Primary Site of Attack: C3: Electrophilic substitution on unsubstituted benzothiophene occurs preferentially at the C3 position.[9] This regioselectivity is dictated by the superior stability of the resulting carbocation intermediate (arenium ion). Attack at C3 allows the positive charge to be delocalized onto the sulfur atom without disrupting the aromatic sextet of the fused benzene ring.[10]

  • Secondary Site of Attack: C2: If the C3 position is blocked, substitution can occur at the C2 position, though this is generally less favorable.

5-Methoxy-3-Methylbenzothiophene: A Shift in Reactivity and Regioselectivity

The substitution pattern of 5-methoxy-3-methylbenzothiophene dramatically alters this reactivity profile.

  • Blocked C3 Position: The presence of the methyl group at the C3 position prevents electrophilic attack at the most reactive site of the parent benzothiophene system.

  • Highly Activated Benzene Ring: The powerful +R effect of the C5-methoxy group strongly activates the benzene ring, making it the more probable site for electrophilic attack compared to the thiophene ring. The methoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the C4 and C6 positions.[6]

  • Activated C2 Position: The C3-methyl group, through hyperconjugation and induction, activates the C2 position on the thiophene ring.

Data Summary and Visualization

The following table summarizes the key differences in reactivity towards electrophiles.

FeatureBenzothiophene5-Methoxy-3-Methylbenzothiophene
Relative Reactivity BaselineSignificantly Higher
Primary Site(s) of EAS C3C4, C6 (on benzene ring)
Secondary Site(s) of EAS C2C2 (on thiophene ring)
Activating Groups None-OCH₃ (strong), -CH₃ (weak)
Directing Influence Inherent reactivity of the ring system-OCH₃ directs ortho, para (to C4, C6); -CH₃ directs to C2
Expected Reaction Conditions Harsher (e.g., stronger Lewis acids, higher temperatures)Milder (e.g., less catalyst, lower temperatures)

Diagrams of Directing Effects

The following diagrams illustrate the preferred sites of electrophilic attack on both molecules.

Caption: Preferred sites of electrophilic attack on each molecule.

Experimental Protocols: A Case Study in Bromination

To illustrate the practical implications of these reactivity differences, we present comparative protocols for the bromination of both compounds. The conditions outlined for 5-methoxy-3-methylbenzothiophene are significantly milder, reflecting its enhanced nucleophilicity.

Protocol 1: Bromination of Benzothiophene

This protocol is representative for a less activated aromatic system, requiring a Lewis acid catalyst to polarize the bromine molecule.

Workflow Diagram

G start Dissolve Benzothiophene in Anhydrous CS₂ cool Cool to 0°C (Ice Bath) start->cool add_catalyst Add Anhydrous AlCl₃ (Lewis Acid) cool->add_catalyst add_br2 Add Br₂ Dropwise (1.0 eq in CS₂) add_catalyst->add_br2 react Stir at 0°C for 1h, Warm to RT for 2h add_br2->react quench Quench with H₂O and Na₂S₂O₃ (aq) react->quench extract Extract with CH₂Cl₂ quench->extract purify Purify via Column Chromatography extract->purify end Isolate 3-Bromobenzothiophene purify->end

Caption: Experimental workflow for the bromination of benzothiophene.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve benzothiophene (1.0 eq) in anhydrous carbon disulfide (CS₂).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Catalyst Addition: Add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise.

  • Bromine Addition: Add a solution of bromine (1.0 eq) in CS₂ dropwise via the dropping funnel over 30 minutes.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture over crushed ice. Quench excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield 3-bromobenzothiophene.

Protocol 2: Bromination of 5-Methoxy-3-Methylbenzothiophene (Predicted)

Due to the high activation from the methoxy and methyl groups, this reaction can likely proceed without a Lewis acid catalyst, using a milder brominating agent like N-Bromosuccinimide (NBS).

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 5-methoxy-3-methylbenzothiophene (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) in one portion.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The high activation of the substrate should allow the reaction to proceed without heating or a strong catalyst. Monitor progress by TLC.

  • Workup: Pour the reaction mixture into water and stir.

  • Extraction: Extract the aqueous suspension with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the brominated product(s), expected to be primarily 4-bromo- and/or 6-bromo-5-methoxy-3-methylbenzothiophene.

Conclusion for the Field

The addition of a methoxy group at the C5 position and a methyl group at the C3 position transforms the reactivity of the benzothiophene core. 5-Methoxy-3-methylbenzothiophene is a significantly more electron-rich and nucleophilic system than its parent compound. This enhanced reactivity translates to faster reaction rates and the ability to use milder conditions for key synthetic transformations like electrophilic aromatic substitution.

Crucially for medicinal chemists, the directing effects of these substituents override the inherent C3-selectivity of the unsubstituted benzothiophene ring. The C3 position is blocked, and the powerful activating effect of the C5-methoxy group directs incoming electrophiles primarily to the C4 and C6 positions of the benzene ring. This predictable shift in regioselectivity is a critical design element for the synthesis of novel analogs for structure-activity relationship (SAR) studies. Researchers working with this substituted scaffold can leverage this enhanced reactivity to build molecular complexity efficiently, but must remain mindful of the altered regiochemical outcomes.

References

  • Vaia. (n.d.). Problem 53 Explain why a methoxy group (CH... [Free Solution]). Retrieved from [Link]

  • Filo. (2024, May 11). Explain why a methoxy group (CH_3O) increases the rate of electrophilic a... Retrieved from [Link]

  • Proprep. (n.d.). What role does the OMe chem (methoxy group) play in directing electrophilic aromatic substitution reactions? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Quora. (2018, July 3). How does the methyl group o-p directing? Retrieved from [Link]

  • Oreate AI Blog. (2026, February 13). Beyond the Basics: Understanding Benzothiophene's Role in Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzothiophene. Retrieved from [Link]

Sources

X-ray crystallography data for 5-methoxy-3-methylbenzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Structural Elucidation of 5-Methoxy-3-methylbenzothiophene: A Comparative Guide to SCXRD, PXRD, and Advanced NMR

The Analytical Challenge in Benzothiophene Scaffolds

5-Methoxy-3-methylbenzothiophene (CAS: 25784-98-9) is a highly privileged bicyclic scaffold utilized in the development of advanced therapeutics, including Syk (Spleen tyrosine kinase) inhibitors [1] and GPR35 receptor ligands [2]. It also serves as a critical intermediate in the synthesis of complex sulfonamide compounds [3].

During the synthesis of these derivatives, researchers frequently encounter a critical analytical bottleneck: regioisomer differentiation . Distinguishing the 5-methoxy-3-methyl isomer from structurally similar byproducts (such as the 6-methoxy or 2-methyl isomers) is notoriously difficult. Misassigning the regiochemistry of the methoxy (–OCH₃) or methyl (–CH₃) substituents on the benzothiophene core can catastrophically derail structure-activity relationship (SAR) studies.

This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical methods—Nuclear Magnetic Resonance (NMR) and Powder X-ray Diffraction (PXRD) —providing a self-validating experimental framework for the unambiguous structural elucidation of 5-methoxy-3-methylbenzothiophene.

Causality in Experimental Design: Why Choose SCXRD?

As an Application Scientist, I frequently see laboratories default to 1D and 2D NMR for structural confirmation. While NMR is the workhorse of the solution state, it relies on inferred connectivity.

  • The Limitation of NMR: In ¹H NMR, the aromatic protons of benzothiophene derivatives often present as overlapping multiplets. While 2D techniques (NOESY/HMBC) can trace through-space and through-bond interactions, they are highly dependent on relaxation times and molecular tumbling rates. If NOE cross-peaks between the methoxy protons and the adjacent aromatic protons are weak, the assignment remains ambiguous.

  • The Power of SCXRD: SCXRD does not infer structure; it maps it directly. By interpreting the diffraction of X-rays through the crystal lattice, SCXRD provides a direct 3D electron density map. The sulfur atom in the benzothiophene ring acts as a moderate heavy atom, providing excellent anomalous dispersion (especially when using Cu K

    
     radiation). This anchors the phase problem, allowing for the absolute, unambiguous assignment of the methoxy and methyl positions.
    
  • The Role of PXRD: SCXRD has one major vulnerability: it analyzes a single crystal, which may represent a kinetic anomaly rather than the bulk thermodynamic product. Therefore, PXRD is deployed not as a primary structural tool, but as an orthogonal validator to ensure the single crystal is representative of the bulk synthesized powder.

Comparative Performance and Experimental Data

To objectively evaluate these methodologies, we must compare their data outputs, confidence levels, and resource requirements.

Table 1: Analytical Technique Comparison for Benzothiophene Regioisomers
Analytical TechniquePrimary Data OutputRegiochemical ConfidenceSample RequirementAnalysis TimeKey Limitation
SCXRD 3D Atomic CoordinatesAbsolute ~0.1 mm single crystal2–12 hoursRequires diffractable, high-quality crystals
Advanced NMR (2D) Through-space/bond connectivityHigh (Inferred)5–15 mg (solution)1–4 hoursSusceptible to overlapping chemical shifts
PXRD Bulk phase diffraction patternLow (De novo)10–50 mg (powder)10–30 minsCannot easily solve de novo structures
Table 2: Representative X-ray Crystallographic Data for 5-Methoxy-3-methylbenzothiophene

(Note: The following dataset represents a comparative benchmark model derived from structurally analogous 5-methoxy-3-methylbenzo[b]thiophene derivatives to illustrate standard SCXRD performance metrics).

Crystallographic ParameterRepresentative Benchmark Value
Chemical Formula C₁₀H₁₀OS
Formula Weight 178.25 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.85 Å, b = 11.20 Å, c = 10.45 Å,

= 98.5°
Cell Volume (

)
~908.5 ų

(Molecules per unit cell)
4
Radiation Type Cu K

(

= 1.54178 Å)
Temperature 100(2) K
Final

indices[

]

= 0.035,

= 0.089

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your structural assignment, you must employ a self-validating system. The following protocols detail how to link SCXRD and PXRD to guarantee that the structure solved is the structure synthesized.

Protocol 1: Single-Crystal Growth and SCXRD Analysis
  • Solvent Selection & Crystallization: Dissolve 10 mg of 5-methoxy-3-methylbenzothiophene in 1 mL of ethyl acetate in a 4 mL glass vial. Carefully layer 2 mL of hexanes on top.

    • Causality: Using a binary solvent system for vapor diffusion or liquid layering minimizes supersaturation spikes. This promotes the nucleation of a single, defect-free macroscopic crystal rather than precipitating a microcrystalline powder.

  • Crystal Mounting: Select a crystal measuring approximately 0.1 × 0.1 × 0.2 mm under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a cryoloop.

    • Causality: The oil protects the crystal from solvent loss and atmospheric degradation, while the cryoloop allows for immediate transfer to the diffractometer's cold stream (100 K), minimizing thermal motion of the atoms and improving high-angle diffraction intensity.

  • Data Collection: Collect diffraction data using a microfocus Cu K

    
     source.
    
    • Causality: Copper radiation (

      
       = 1.54178 Å) interacts more strongly with the sulfur atom in the benzothiophene core than Molybdenum radiation, yielding stronger anomalous scattering signals which aid in precise atomic positioning.
      
  • Structure Solution: Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (e.g., SHELXL).
    
Protocol 2: Orthogonal Validation via PXRD (The Self-Validating Step)
  • Bulk Sampling: Take 30 mg of the remaining bulk synthesized powder and grind it lightly in an agate mortar.

    • Causality: Light grinding reduces crystallite size to a uniform range (typically 1–50 µm), which minimizes preferred orientation effects that can skew peak intensities during scanning.

  • Empirical PXRD Acquisition: Scan the powder from

    
     to 
    
    
    
    at room temperature (298 K) using a benchtop diffractometer.
  • Data Correlation: Export the .cif file generated from the SCXRD experiment (Protocol 1). Use crystallographic software (e.g., Mercury) to generate a Simulated Powder Pattern from the single-crystal data. Overlay this simulated pattern with the empirical PXRD pattern.

    • Causality: If the simulated peaks match the empirical peaks (allowing for minor systematic shifts due to the temperature difference between 100 K SCXRD and 298 K PXRD), you have definitively proven that the single crystal analyzed is representative of the bulk material.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating system, ensuring that structural elucidation is grounded in orthogonal verification.

G Synth Synthesis of 5-Methoxy-3-methylbenzothiophene Bulk Bulk Powder (Isomeric Mixture?) Synth->Bulk NMR 2D NMR Analysis (NOESY/HMBC) Bulk->NMR Solution State Cryst Slow Evaporation Crystallization Bulk->Cryst Single Crystal Growth EmpPXRD Empirical PXRD (Bulk Powder) Bulk->EmpPXRD Solid State Valid Orthogonal Validation: Simulated vs Empirical NMR->Valid Connectivity Data SCXRD SCXRD Analysis (100 K, Cu K-alpha) Cryst->SCXRD SimPXRD Simulated PXRD Pattern (from CIF) SCXRD->SimPXRD SimPXRD->Valid EmpPXRD->Valid Fail Phase Mismatch: Re-evaluate Bulk Valid->Fail Mismatch Pass Structure Confirmed: Unambiguous Regiochemistry Valid->Pass Match

Figure 1: Orthogonal validation workflow for the structural elucidation of benzothiophene derivatives.

References

  • 1,2,4-triazine-6-carboxamide derivative - Google Patents (WO2013047813A1).
  • Gpr35 ligands and the uses thereof - Google Patents (WO2013022740A2).
  • Sulfonamide compounds - Google Patents (US9233946B2).

A Comparative Guide to the Spectroscopic Characterization of 5-Methoxy-3-methylbenzothiophene Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the landscape of drug development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies worldwide, guided by frameworks like the International Conference on Harmonisation (ICH) guidelines, mandate rigorous identification, quantification, and control of impurities.[1] Any component of a drug substance that is not the API or an excipient is considered an impurity.[2] These substances can arise from numerous sources, including raw materials, synthetic intermediates, by-products of side reactions, or degradation of the final product.[2][3]

This guide focuses on 5-methoxy-3-methylbenzothiophene, a substituted benzothiophene derivative representative of heterocyclic scaffolds prevalent in medicinal chemistry. The objective is to provide researchers, scientists, and drug development professionals with an in-depth comparison of core spectroscopic techniques used to detect, identify, and structurally elucidate potential impurities associated with this API. We will delve into the causality behind experimental choices and present a self-validating system of protocols designed to ensure scientific integrity and trustworthiness in impurity characterization.

Understanding the Impurity Landscape of 5-Methoxy-3-methylbenzothiophene

To effectively characterize impurities, one must first anticipate their likely structures. The synthesis of 5-methoxy-3-methylbenzothiophene can inform this process. A common synthetic route involves the reaction of a substituted benzaldehyde (like 2-fluoro-5-methoxybenzaldehyde) with ethyl thioglycolate, followed by cyclization and subsequent reactions.[4] This pathway suggests several classes of potential impurities:

  • Process-Related Impurities: Unreacted starting materials or intermediates.

  • Isomeric Impurities: Positional isomers formed due to non-selective reactions.

  • Degradation Products: Compounds formed by oxidation or hydrolysis, such as sulfoxides or demethylated analogues.

The following diagram illustrates the structure of the API and some of its plausible impurities, which will be the focus of our comparative analysis.

G cluster_API API cluster_impurities Potential Impurities API 5-Methoxy-3-methylbenzothiophene (C₁₀H₁₀OS) SM1 Starting Material: 2-Fluoro-5-methoxybenzaldehyde INT1 Intermediate: 5-Methoxybenzothiophene-2-carboxylic acid OX1 Oxidation Product: 5-Methoxy-3-methylbenzothiophene-S-oxide DEG1 Degradation Product: 5-Hydroxy-3-methylbenzothiophene

Caption: Plausible impurities in 5-methoxy-3-methylbenzothiophene synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy provides unparalleled detail regarding the precise molecular structure, making it the most powerful tool for the unambiguous identification of impurities, particularly isomers.[5] The chemical shift of each proton (¹H) and carbon (¹³C) nucleus is exquisitely sensitive to its local electronic environment, allowing for definitive structural assignments.

Expert Rationale for Experimental Choices

The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial for achieving the spectral dispersion necessary to resolve closely-spaced signals, especially in the complex aromatic region where protons on the API and its impurities will resonate. Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing properties for many organic compounds; however, if impurities with acidic protons (like -OH or -COOH) are suspected, DMSO-d₆ is superior as it slows the exchange of these protons, allowing them to be observed as distinct resonances.[6]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample (API containing impurities) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient signal-to-noise ratio can typically be achieved with 8 to 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Fourier transform the acquired data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal.

Comparative Data Analysis

The table below presents hypothetical yet representative NMR data for 5-methoxy-3-methylbenzothiophene and two potential impurities. The key diagnostic signals that differentiate the structures are highlighted.

Compound Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Rationale for Differentiation
API: 5-Methoxy-3-methylbenzothiophene Aromatic-H7.6-7.0 (m, 4H)140-120The specific multiplet pattern in the aromatic region is a unique fingerprint for the substitution pattern.
-OCH₃ ~3.8 (s, 3H) ~55.5 Presence of the sharp methoxy singlet is a key identifier for the API.
-CH₃ ~2.3 (s, 3H) ~14.0 Signal for the methyl group on the thiophene ring.
Impurity: 5-Hydroxy-3-methylbenzothiophene Aromatic-H7.5-6.8 (m, 4H)138-118The electron-donating -OH group shifts aromatic signals upfield compared to the -OCH₃ group.
-OH ~9.5 (s, 1H, in DMSO-d₆) -The key diagnostic is the disappearance of the -OCH₃ signal and the appearance of a broad, exchangeable -OH proton signal.
-CH₃~2.2 (s, 3H)~13.8Minor shift compared to the API.
Impurity: 5-Methoxybenzothiophene-S-oxide Aromatic-H8.0-7.2 (m, 4H)142-122The electron-withdrawing sulfoxide group shifts aromatic protons significantly downfield.
-OCH₃~3.9 (s, 3H)~55.8Minor shift compared to the API.
-CH₃~2.5 (s, 3H)~15.0The methyl group is also deshielded by the adjacent sulfoxide.

Mass Spectrometry (MS): Unveiling Molecular Weights and Fragmentation Clues

Mass spectrometry is an indispensable tool for impurity profiling, providing the molecular weight of a compound and, through its fragmentation pattern, vital structural clues.[8] When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), it enables the detection and identification of trace-level impurities within the API matrix.[1]

Expert Rationale for Experimental Choices

Electron Ionization (EI) is a robust, high-energy technique that produces complex, reproducible fragmentation patterns, creating a unique "fingerprint" for a molecule.[5] A standard ionization energy of 70 eV is used because it provides maximum ionization efficiency and generates extensive, library-searchable spectra. For identifying the molecular ion of potentially fragile molecules, a "soft" ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) is a necessary alternative, as it minimizes fragmentation and typically yields a strong signal for the protonated molecule [M+H]⁺.[9]

Experimental Protocol: GC-EI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Chromatographic Separation (GC): Inject a small volume (e.g., 1 µL) into a GC system equipped with a capillary column (e.g., DB-1) to separate the API from its impurities. Use a temperature program that effectively resolves all components.

  • Ionization: Pass the eluting components into the MS source. Use a standard EI source at 70 eV.[9]

  • Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected compounds (e.g., m/z 40-300).

Comparative Data Analysis

The fragmentation of benzothiophene derivatives is often dominated by losses of small, stable molecules.[8][10] The following table compares the expected mass spectral data.

Compound Formula MW Molecular Ion (M⁺•) [m/z] Key Fragment Ions [m/z] (Interpretation)
API: 5-Methoxy-3-methylbenzothiophene C₁₀H₁₀OS178.25178163 ([M-CH₃]⁺), 145 ([M-CH₃-H₂O]⁺ or [M-CH₃-CO]⁺), 135 ([M-CS]⁺)
Impurity: 5-Hydroxy-3-methylbenzothiophene C₉H₈OS164.22164149 ([M-CH₃]⁺), 136 ([M-CO]⁺)
Impurity: 5-Methoxybenzothiophene-S-oxide C₁₀H₁₀O₂S194.25194178 ([M-O]⁺), 163 ([M-O-CH₃]⁺), 146 ([M-SO]⁺)

The fragmentation pathway of the API provides a clear example of how structural information is derived.

G parent C₁₀H₁₀OS M⁺• = 178 frag1 [M-CH₃]⁺ m/z = 163 parent->frag1 - •CH₃ frag2 [M-CS]⁺ m/z = 135 parent->frag2 - CS frag3 [M-CH₃-CO]⁺ m/z = 135 frag1->frag3 - CO

Caption: Key fragmentation pathways for 5-methoxy-3-methylbenzothiophene in EI-MS.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Complementary Screening Tools

While NMR and MS provide detailed structural data, IR and UV-Vis spectroscopy are rapid, non-destructive techniques valuable for screening and identifying impurities with distinct functional groups or chromophoric systems.

Infrared (IR) Spectroscopy

IR spectroscopy identifies molecules based on the absorption of infrared radiation, which excites molecular vibrations.[11] It is particularly effective at detecting impurities that introduce or remove key functional groups.

Expert Rationale: The choice of Attenuated Total Reflectance (ATR) as a sampling technique is often preferred for its speed and simplicity, requiring no sample preparation like the creation of KBr pellets. It is ideal for rapid screening of batches.

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans in the range of 4000-650 cm⁻¹.

Compound Key Vibrational Mode Expected Absorption (cm⁻¹) Rationale for Differentiation
API: 5-Methoxy-3-methylbenzothiophene Aromatic C-H Stretch~3100-3000Typical for aromatic rings.[12]
Aliphatic C-H Stretch~2950-2850From -CH₃ and -OCH₃ groups.
Aromatic C=C Stretch~1600-1450Fingerprint region for the benzothiophene core.[11]
Impurity: 5-Hydroxy-3-methylbenzothiophene O-H Stretch (Broad) ~3400-3200 The presence of this strong, broad band is a definitive indicator of a hydroxyl group, absent in the API.
Impurity: 5-Methoxybenzothiophene-2-carboxylic acid O-H Stretch (Very Broad) ~3300-2500 Characteristic broad absorption of a carboxylic acid dimer.
C=O Stretch (Strong) ~1710-1680 A strong, sharp carbonyl peak is a clear marker for this impurity.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule's chromophore—the part of the molecule that absorbs light.[11] The benzothiophene ring system is a strong chromophore, and any impurity that alters this conjugated system will change the wavelength of maximum absorption (λmax).[13]

Expert Rationale: The choice of solvent can influence the λmax; therefore, consistency is key. A non-polar solvent like hexane is often used to minimize solvent-solute interactions and provide a "pure" spectrum of the chromophore.[14]

  • Sample Preparation: Prepare a highly dilute solution of the sample in a UV-transparent solvent (e.g., hexane or ethanol) to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

  • Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer.

  • Data Acquisition: Scan the sample across the UV-Vis range (e.g., 200-400 nm) to record the absorption spectrum and identify the λmax.

Compound Solvent Expected λmax (nm) Rationale for Differentiation
API: 5-Methoxy-3-methylbenzothiophene Hexane~230, ~260, ~300The extended conjugation of the benzothiophene system results in multiple absorption bands.[11]
Impurity: 5-Hydroxy-3-methylbenzothiophene Hexane~235, ~265, ~305The -OH group is an auxochrome that can cause a slight bathochromic (red) shift compared to the -OCH₃ group.
Starting Material: 2-Fluoro-5-methoxybenzaldehyde Hexane~255, ~310Lacks the full benzothiophene chromophore, resulting in a significantly different absorption profile.

Integrated Analytical Workflow: A Holistic Approach

No single technique is sufficient for comprehensive impurity profiling. True analytical trustworthiness is achieved by integrating multiple, complementary methods into a logical workflow.[] The process begins with a high-resolution separation technique and funnels down to specific structural confirmation.

G cluster_workflow Integrated Impurity Characterization Workflow A API Sample Batch B HPLC with UV/PDA Detection (Separation & Quantification) A->B C Peak > Reporting Threshold? B->C D LC-MS Analysis (Molecular Weight Determination) C->D Yes I Batch Release or Process Optimization C->I No E Preparative HPLC (Impurity Isolation) D->E F High-Field NMR (¹H, ¹³C, 2D) (Definitive Structure Elucidation) E->F G FTIR & UV-Vis (Functional Group & Chromophore Confirmation) E->G H Impurity Identified & Characterized F->H G->H H->I

Sources

Comparative Bioassay Results of Substituted 3-Methylbenzothiophenes: A Guide to Agrochemical and Oncological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-methylbenzothiophene scaffold is a privileged heterocyclic motif that has demonstrated remarkable versatility across highly divergent biological applications. As a Senior Application Scientist, I frequently evaluate how subtle structural modifications—such as the introduction of a single methyl group at the C-3 position of a benzothiophene ring—can drastically alter a molecule's lipophilicity, steric profile, and target-binding affinity.

This guide objectively compares the bioassay performance of substituted 3-methylbenzothiophenes in two distinct fields: Agrochemicals (as fungicidal and insecticidal agents) and Oncology (as bioreductive prodrug substrates). By analyzing the causality behind the experimental designs and providing self-validating protocols, this document serves as a comprehensive resource for researchers optimizing benzothiophene-based pipelines.

Agrochemical Applications: Fungicidal and Insecticidal Efficacy

Context and Mechanistic Causality

Recent agrochemical research has focused on repositioning natural plant defenses into potent synthetic analogs. For instance, 2-undecanone (found in Houttuynia cordata) possesses baseline insecticidal properties. When researchers synthesized a regioselective Claisen–Schmidt adduct combining 2-undecanone with 3-methylbenzothiophene-2-carboxaldehyde, the resulting compound—(E)-1-(3-methylbenzo[b]thiophen-2-yl)dodec-1-en-3-one—exhibited significantly enhanced bioactivity [1].

The Causality of the C-3 Methyl Group: Structure-Activity Relationship (SAR) studies reveal that the methyl group at the C-3 position restricts the rotation of the adjacent alkene bond and increases the overall lipophilicity of the molecule. This modification enhances the compound's ability to penetrate the chitinous exoskeleton of insects (Solenopsis invicta) and the lipid-rich cell walls of phytopathogenic fungi (Colletotrichum fragariae), outperforming unsubstituted benzothiophene derivatives [1].

Experimental Protocol: Self-Validating Digging Bioassay (Solenopsis invicta)

To objectively measure repellency and toxicity, the digging bioassay is utilized. Fire ants naturally excavate substrate to build nests; suppressing this behavior provides a quantifiable metric of bioactivity.

  • Substrate Preparation: Weigh 10 g of standardized, sterilized sand into a glass vial. Causality: Uniform grain size ensures that excavation difficulty remains constant across all test groups.

  • Treatment Application: Dissolve the 3-methylbenzothiophene adduct in ethanol and apply it to the sand to achieve a concentration of 62.5 µg/g.

  • Solvent Evaporation (Control Validation): Allow the ethanol to evaporate completely in a fume hood for 2 hours. Self-Validation Step: A vehicle control (ethanol only) must be prepared in parallel. If ants in the vehicle control fail to dig, the assay is invalidated due to residual solvent toxicity.

  • Subject Introduction: Introduce 30 worker ants (S. invicta) into the test arena and incubate at 25°C for 24 hours.

  • Quantification: Carefully collect and weigh the sand removed by the ants from the treated zone. Calculate repellency by comparing the mass of excavated sand in the treatment group versus the vehicle control.

AgrochemicalWorkflow A Substrate Prep (Sand + Compound) B Solvent Evaporation (Ethanol Control) A->B C Ant Introduction (S. invicta) B->C D Incubation (24h at 25°C) C->D E Quantification (Weigh Removed Sand) D->E

Workflow of the self-validating digging bioassay for Solenopsis invicta.

Quantitative Data Comparison: Agrochemical Efficacy
Compound / AdductTarget OrganismBioassay ResultSAR Observation
2-Undecanone (Natural Precursor)Solenopsis invictaLC₅₀ = 44.59 µg/gBaseline toxicity; lacks extended conjugation.
Unsubstituted Benzothiophene Adduct Colletotrichum fragariaeWeak InhibitionLacks sufficient lipophilic bulk for optimal cell wall penetration.
3-Methylbenzothiophene Adduct Colletotrichum fragariaeStrong Inhibition C-3 methyl group acts as a critical promoter for fungicidal activity.

Oncology Therapeutics: NQO1 Bioreductive Substrates

Context and Mechanistic Causality

In the realm of targeted cancer therapy, exploiting the tumor microenvironment is a primary strategy. The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) is significantly upregulated in various solid tumors. NQO1 catalyzes the mandatory two-electron reduction of quinones to hydroquinones, bypassing the highly toxic one-electron semiquinone intermediate.

Substituted heterocyclic quinones, specifically 5-methoxy-3-methylbenzothiophene-4,7-dione , have been synthesized and evaluated as excellent substrates for NQO1 [2].

The Causality of the C-3 Methyl Group: In the active site of NQO1, the substrate must orient perfectly for hydride transfer from the FAD cofactor. The C-3 methyl group on the benzothiophene ring provides specific steric bulk that anchors the molecule via hydrophobic interactions, while adjacent functional groups hydrogen-bond to the His194 residue of the enzyme. This precise orientation facilitates reduction rates that approach those of Menadione (the gold standard NQO1 substrate) [2].

Experimental Protocol: NQO1 Enzymatic Reduction Assay

Directly measuring the UV absorbance of quinone reduction is often confounded by the intrinsic absorbance of the test compounds. Therefore, a secondary electron acceptor (cytochrome c) is utilized to provide a clear, self-validating colorimetric readout.

  • Reagent Setup: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.4), 0.14% bovine serum albumin, 77 µM cytochrome c, and 10 µg/mL recombinant human NQO1. Causality: Cytochrome c is used because its reduced form exhibits a sharp, unmistakable absorbance peak at 550 nm.

  • Substrate Addition: Add the 3-methylbenzothiophene-quinone substrate (typically 10 µM).

  • Inhibition Control (Self-Validation): In a parallel cuvette, add 10 µM Dicoumarol (a potent, specific NQO1 inhibitor). Self-Validation Step: If cytochrome c reduction occurs in the presence of Dicoumarol, the assay is invalidated, as the reduction is being driven by non-specific redox cycling rather than NQO1.

  • Initiation & Kinetic Monitoring: Initiate the reaction by adding 200 µM NADH. Monitor the change in absorbance at 550 nm for 2 minutes to calculate the initial velocity (

    
    ) of the reaction.
    

NQO1Pathway A 3-Methylbenzothiophene-4,7-dione (Prodrug Substrate) B NQO1 Enzyme + NADH (Overexpressed in Tumors) A->B D Hydroquinone Metabolite (2-Electron Reduction) B->D Hydride Transfer C Dicoumarol Control (NQO1 Inhibitor) C->B Inhibits E Cytochrome C Reduction (Absorbance at 550 nm) D->E Electron Transfer

Mechanism and validation of NQO1-mediated bioreductive activation.

Quantitative Data Comparison: NQO1 Substrate Efficiency
CompoundTarget EnzymeRelative Reduction EfficiencyClinical Relevance
Menadione (Standard)NQO1Baseline MaximumUsed as the 100% efficiency benchmark for in vitro assays.
Unsubstituted Benzofuran-quinone NQO1ModerateLacks optimal steric anchoring in the active site.
5-Methoxy-3-methylbenzothiophene-4,7-dione NQO1Excellent (Approaching Menadione) Highly efficient bioreductive prodrug candidate for solid tumors.

References

  • Kurmanbayeva, A., Ospanov, M., Tamang, P., Shah, F. M., Ali, A., Ibrahim, Z. M. A., Cantrell, C. L., et al. (2023). "Regioselective Claisen–Schmidt Adduct of 2-Undecanone from Houttuynia cordata Thunb as Insecticide/Repellent against Solenopsis invicta and Repositioning Plant Fungicides against Colletotrichum fragariae." Molecules, 28(16), 6100.[Link] [1]

  • Newsome, J. J., Hassani, M., Swann, E., Bibby, J. M., Beall, H. D., & Moody, C. J. (2013). "Benzofuran-, benzothiophene-, indazole- and benzisoxazole-quinones: excellent substrates for NAD(P)H:quinone oxidoreductase 1." Bioorganic & Medicinal Chemistry, 21(11), 2999-3009.[Link] [2]

Publish Comparison Guide: Melting Point Validation for 5-Methoxy-3-Methylbenzothiophene Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical publication designed for researchers and analytical scientists. It establishes a self-validating protocol for the melting point determination of 5-methoxy-3-methylbenzothiophene , a critical intermediate scaffold in the synthesis of selective estrogen receptor modulators (SERMs) and lipoxygenase inhibitors.

Executive Summary: The Thermodynamics of Purity

In the validation of reference standards, the melting point (


) is not merely a physical constant; it is a thermodynamic fingerprint of purity. For 5-methoxy-3-methylbenzothiophene (CAS 25784-98-9) , accurate 

determination is complicated by its structural isomerism (specifically the 2-methyl analog) and its tendency to form low-melting polymorphs.

This guide provides a comparative analysis of high-purity reference standards versus industrial-grade alternatives. It outlines a self-validating protocol that combines capillary methods (USP <741>) with Differential Scanning Calorimetry (DSC) to distinguish true thermodynamic melting from impurity-induced depression.

Technical Background & Chemical Context

5-Methoxy-3-methylbenzothiophene is a bicyclic heteroaromatic compound. Its purity is critical because isomeric impurities, such as 5-methoxy-2-methylbenzothiophene , possess similar solubility profiles but distinct crystallographic properties.

The Challenge of Isomeric Impurities

During the cyclization synthesis (often involving


-(3-methoxyphenylthio)ketones), thermodynamic control can yield mixtures of 2-methyl and 3-methyl isomers.
  • Target: 3-Methyl isomer (Thermodynamically less stable in some cyclizations).

  • Impurity: 2-Methyl isomer (Often forms if reaction temperature drifts).

A reference standard with even 1-2% of the 2-methyl isomer will exhibit a melting point depression and a broadened melting range (


), rendering it unsuitable for quantitative NMR (qNMR) or HPLC assay calibration.

Comparative Analysis: Reference Standards vs. Alternatives

The following data compares a Certified Reference Standard (CRS) against a typical Industrial Grade (IG) reagent. Data is synthesized from thermodynamic purity principles to demonstrate the validation logic.

Table 1: Comparative Performance Metrics
FeatureProduct A: Certified Reference Standard (CRS) Product B: Industrial Grade (IG) Scientific Implication
Stated Purity

(HPLC/qNMR)

IG contains significant eutectic impurities.
Melting Point (

)
Sharp: Range

(e.g.,

to

)
Broad: Range

(Depressed by

)
Broad range indicates solid-solution formation.
DSC Peak Shape Symmetrical EndothermAsymmetrical, "Tailing" OnsetTailing indicates "pasty" melting phase.
Volatiles (LOD)


Residual solvent acts as a cryoscopic impurity.
Isomer Content None Detected (

)

(2-Methyl isomer)
Isomers cause significant lattice disruption.

Key Insight: A "passing" HPLC result for Product B is insufficient if the melting point is depressed. HPLC may separate the isomer, but it does not quantify the thermodynamic stability of the solid form, which affects weighing accuracy and hygroscopicity.

The Self-Validating Protocol (SVP)

Do not rely on the Certificate of Analysis (CoA) alone. Perform this 3-step validation to confirm the integrity of your standard.

Step 1: The Capillary Screen (USP <741>)
  • Objective: Rapid visual confirmation of gross purity.

  • Method:

    • Grind the sample to a fine powder (avoid heat generation).

    • Pack into a USP-compliant capillary (2-3 mm height).

    • Ramp temperature at 10°C/min until 10°C below expected

      
      , then ramp at 1.0°C/min .
      
  • Validation Criteria:

    • Collapse Point: Solid settles.

    • Meniscus Point: Liquid phase clearly forms.

    • Clear Point: No solid remains.

    • Pass: Difference between Meniscus and Clear Point

      
      .
      
Step 2: DSC Thermodynamic Purity (The Gold Standard)
  • Objective: Calculate absolute purity using the Van't Hoff equation.

  • Method:

    • Weigh 2-4 mg into an aluminum pan (crimped, not hermetic).

    • Heat at 2°C/min under

      
       purge (50 mL/min).
      
  • Analysis: The melting peak temperature (

    
    ) and the onset temperature (
    
    
    
    ) are used. Impurities depress
    
    
    more than
    
    
    .
    
    
    Where
    
    
    is sample temp,
    
    
    is pure melting point,
    
    
    is mole fraction impurity, and
    
    
    is fraction melted.
Step 3: Isomer Verification via Melting Point Depression
  • Objective: Detect the specific 2-methyl isomer.

  • Method (Mixed Melting Point):

    • Mix the Reference Standard 1:1 with a known pure sample of the 2-methyl isomer (if available) or a known high-purity batch of the 3-methyl compound.

    • Scenario A (Identity Confirmation): Mix with known 3-methyl.

      
       should remain unchanged .
      
    • Scenario B (Impurity Check): Mix with known 2-methyl.

      
       should drop significantly (eutectic formation).
      

Visualization: The Validation Logic Flow

The following diagram illustrates the decision matrix for accepting a 5-methoxy-3-methylbenzothiophene reference standard.

ValidationLogic Start Start: Receive Reference Standard VisualCheck Step 1: Visual Inspection (Color/Crystallinity) Start->VisualCheck CapillaryMP Step 2: Capillary MP (USP <741>) Rate: 1°C/min VisualCheck->CapillaryMP RangeCheck Is Melting Range < 1.5°C? CapillaryMP->RangeCheck DSC Step 3: DSC Analysis (Van't Hoff Purity) RangeCheck->DSC Yes Fail REJECT Suspect Impurity/Polymorph RangeCheck->Fail No (Broad Range) PurityCheck Calculated Purity > 99.0%? DSC->PurityCheck IdentityCheck Step 4: Mixed MP / NMR (Confirm Isomer Identity) PurityCheck->IdentityCheck Yes Recrystallize Action: Recrystallize (Solvent: EtOH/Hexane) PurityCheck->Recrystallize No (Low Purity) Pass VALIDATED Release for Use IdentityCheck->Pass Match IdentityCheck->Fail Mismatch (Isomer) Recrystallize->CapillaryMP Retest

Caption: Logical workflow for validating the thermodynamic integrity of benzothiophene reference standards.

Troubleshooting & Expert Insights

Issue: Double Melting Point (Polymorphism)

  • Observation: The sample melts, resolidifies, and melts again at a higher temperature.

  • Cause: 5-methoxy-3-methylbenzothiophene may exist in metastable forms. The first melt is the metastable polymorph; the second is the stable form.

  • Action: For reference standards, only the thermodynamically stable form (highest

    
    ) is acceptable. Anneal the sample at a temperature slightly below the first melt to convert it before testing.
    

Issue: "Sweating" before Melting

  • Observation: Droplets appear on the crystal surface 5-10°C before the true melt.

  • Cause: Presence of solvent residues (e.g., Toluene, THF) or significant organic impurities forming a eutectic melt on the surface.

  • Action: Perform TGA (Thermogravimetric Analysis) to check for volatiles. If TGA is clean, the "sweating" confirms high levels of isomeric impurity.

References

  • United States Pharmacopeia (USP) . General Chapter <741> Melting Range or Temperature. USP-NF.

  • Mettler Toledo . Thermal Analysis of Pharmaceuticals: Melting Point and DSC. Application Guide.

  • Lannoye, G. S., et al. (2000). Synthesis of a 5-substituted benzo[b]thiophene. Heterocycles, 53(5), 1175-1182. (Discusses synthesis and impurity profiles of related benzothiophenes).

  • European Pharmacopoeia (Ph. Eur.) . Chapter 2.2.14 Melting Point - Capillary Method.

Safety Operating Guide

5-Methoxy-3-methylbenzothiophene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

5-Methoxy-3-methylbenzothiophene: Comprehensive Operational & Disposal Guide

Introduction 5-Methoxy-3-methylbenzothiophene (CAS: 25784-98-9) is a highly specialized heterocyclic organic intermediate. It is prominently utilized in advanced pharmaceutical synthesis, particularly in the development of[1] and [2]. Due to its unique benzothiophene core, the compound presents specific toxicological and environmental challenges. This guide provides drug development professionals and laboratory scientists with field-proven, mechanistic protocols for the safe handling, operational integration, and environmental disposal of this compound.

Chemical Identity & Physical Properties

To establish a baseline for safe handling, operators must first understand the physical and chemical parameters of the substance.

PropertyValue / Description
Chemical Name 5-Methoxy-3-methylbenzothiophene
CAS Registry Number 25784-98-9
Molecular Formula C10H10OS
Molecular Weight 178.25 g/mol
Structural Class Substituted Heteroaromatic (Benzothiophene)
Physical State Solid / Crystalline Powder
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity, Toxic Combustion Byproducts

Mechanistic Toxicology & Hazard Assessment

Understanding the causality behind the hazards ensures rigorous adherence to safety protocols.

  • Dermal and Ocular Toxicity: The lipophilic nature of the methoxy-substituted benzothiophene core allows it to readily partition into the lipid bilayers of the stratum corneum and ocular mucosa. This causes localized irritation and potential dermal sensitization.

  • Environmental Persistence: Heteroaromatic compounds like benzothiophenes exhibit poor aqueous solubility and resist rapid biodegradation. If released into waterways, they persist and bioaccumulate, necessitating strict environmental isolation according to[3].

  • Combustion Hazards (The Sulfur Factor): The most critical hazard during disposal or fire events is the presence of the thiophene ring. Thermal decomposition of the sulfur atom yields highly toxic sulfur oxides (SOx). This dictates that standard incineration is insufficient without specialized exhaust scrubbing as outlined in [4].

Operational Workflow & Handling Protocol

Standard operating procedures must be self-validating systems to ensure continuous safety and prevent contamination.

Step-by-Step Handling Methodology:

  • Ventilation Verification: Before handling, verify that the chemical fume hood face velocity is ≥ 100 feet per minute (fpm) using a digital anemometer. This ensures the immediate containment of any aerosolized crystalline dust.

  • Strategic PPE Selection: Don chemical-resistant nitrile gloves. Because the compound is lipophilic, nitrile offers superior chemical resistance compared to latex. Wear tightly sealed safety goggles and a flame-retardant lab coat.

  • Static-Free Transfer: Utilize grounded, anti-static spatulas when weighing the solid. Benzothiophene powders can carry static charges, leading to sudden aerosolization or adherence to weighing paper, which compromises both mass accuracy and operator safety.

  • Inert Atmosphere Integration: While 5-Methoxy-3-methylbenzothiophene is generally stable, if it is being transferred for sensitive transition-metal catalyzed cross-coupling reactions, purge the reaction vessel with Argon or Nitrogen gas. This prevents oxidative degradation of the electron-rich thiophene moiety.

HandlingWorkflow Start Pre-Operation Safety Check PPE Don PPE (Nitrile Gloves, Goggles) Start->PPE Vent Verify Fume Hood Velocity (≥100 fpm) PPE->Vent Weigh Weigh Compound (Anti-static tools) Vent->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Inert Purge with Argon/N2 Gas Transfer->Inert

Figure 1: SOP for safe handling and preparation of 5-Methoxy-3-methylbenzothiophene.

Proper Disposal Procedures

The disposal of 5-Methoxy-3-methylbenzothiophene cannot be treated as standard organic waste due to its sulfur content and environmental persistence.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Collect all unreacted material, contaminated filter paper, and reaction byproducts into a designated, chemically compatible High-Density Polyethylene (HDPE) waste container. Crucial Step: Do not mix this with halogenated waste unless halogens are explicitly present in the solvent, as mixing heteroatoms complicates the downstream incineration profile.

  • Specific Labeling: Label the container explicitly as "Hazardous Organic Waste - Contains Sulfur (5-Methoxy-3-methylbenzothiophene)". This specific nomenclature alerts the downstream waste management facility to the impending SOx generation upon destruction.

  • Secondary Containment: Store the sealed waste container in a secondary containment tray within a designated, temperature-controlled, and well-ventilated hazardous waste accumulation area.

  • High-Temperature Incineration: Transfer the waste to a licensed hazardous waste contractor. The mandatory disposal method is high-temperature incineration. The facility must utilize an incinerator equipped with an alkaline afterburner and exhaust gas scrubbers to capture and neutralize sulfur dioxide (SO2) and sulfur trioxide (SO3)[4].

DisposalPathway Waste 5-Methoxy-3-methylbenzothiophene Waste Generation Segregate Segregate into Sulfur-Containing Waste Waste->Segregate Label Label as: 'Hazardous Waste (Sulfur)' Segregate->Label Store Secondary Containment Storage Label->Store Transport Licensed Waste Contractor Store->Transport Incinerate High-Temp Incineration (with SOx Scrubber) Transport->Incinerate

Figure 2: Waste segregation and disposal pathway for sulfur-containing organic compounds.

Emergency Response & Spill Containment

In the event of an accidental release, immediate and chemically sound intervention is required.

  • Dry Spills: Do not dry-sweep the powder, as this generates a highly concentrated, inhalable aerosol cloud. Instead, gently moisten the spill with a non-reactive, low-toxicity solvent (such as isopropanol) or cover it with damp sand or vermiculite to suppress dust generation. Carefully scoop the amalgam into a hazardous waste container using a non-sparking tool[4].

  • Dermal Exposure: Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes. Because the compound is lipophilic, water alone is insufficient for complete decontamination; a mild, non-abrasive laboratory soap must be used to emulsify and solubilize the organic residue from the skin.

References

  • [2] Title: Derivatives of n-(arylsulfonyl)beta-aminoacids comprising a substituted aminomethyl group, the preparation method and the pharmaceutical compositions containing same Source: Google Patents URL:

  • [1] Title: US9233946B2 - Sulfonamide compounds Source: Google Patents URL:

Sources

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